2,4-Diaminopteridine
Description
Structure
3D Structure
Properties
IUPAC Name |
pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITCTUNIFJOTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324980 | |
| Record name | 2,4-Diaminopteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-93-1 | |
| Record name | 2,4-Pteridinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminopteridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-PTERIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Diaminopteridine chemical properties and structure
An In-Depth Technical Guide to 2,4-Diaminopteridine: Core Chemical Properties, Structure, and Synthetic Methodologies
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As the core scaffold of vital biological cofactors and potent pharmaceuticals, a thorough understanding of its chemical properties, structural nuances, and synthesis is paramount for researchers in the field. This document moves beyond a simple recitation of facts to explain the causality behind its behavior and the rationale for methodological choices, reflecting field-proven insights.
Introduction: The Significance of the this compound Scaffold
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in nature. The 2,4-diamino substituted variant is particularly noteworthy as it forms the structural foundation for a class of drugs known as antifolates.[1][2] These compounds function by competitively inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and certain amino acids.[3] This mechanism is the basis for the therapeutic effects of the well-known anticancer drug methotrexate and antimalarial agents.[4][5][6] The versatility of the this compound core allows for synthetic modification, leading to derivatives with a wide range of biological activities, including anti-inflammatory, radical scavenging, and antiparasitic properties.[4][7]
Physicochemical Properties
The fundamental physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | pteridine-2,4-diamine | [8] |
| Molecular Formula | C₆H₆N₆ | [8] |
| Molecular Weight | 162.15 g/mol | [8] |
| CAS Number | 1127-93-1 | [8] |
| Appearance | Typically a yellow solid | [9] |
| Melting Point | >300 °C (decomposes) | Data for derivatives suggest high thermal stability.[10][11] |
| Solubility | Soluble in dilute acidic solutions; limited solubility in water and common organic solvents. | [10][12] |
| pKa | Data available in IUPAC Digitized pKa Dataset. | [8] |
The limited solubility in neutral aqueous solutions and organic solvents is a critical consideration for experimental design. Dissolution is typically achieved in dilute aqueous acid (e.g., 10% acetic acid with HCl) or strong acids like trifluoroacetic acid for NMR analysis, which protonates the basic nitrogen atoms of the pteridine ring system, enhancing solubility.[12][13]
Molecular Structure and Tautomerism
The structure of this compound is characterized by a planar, aromatic heterocyclic system with extensive π-electron delocalization.[14] X-ray crystallography studies on its monohydrate form reveal that all ring and exocyclic C-N bond distances are intermediate between single and double bonds, confirming this delocalization.[14]
A crucial aspect of its structure is prototropic tautomerism. The molecule exists as an equilibrium mixture of tautomers, primarily the diamino form and several amino-imino forms. While the 2,4-diamino tautomer is generally considered the most stable, the exact equilibrium can be influenced by the solvent environment and pH. Understanding this tautomerism is vital, as different tautomers can exhibit distinct hydrogen bonding patterns and receptor-binding affinities.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron | C20H23N8O5+ | CID 69085264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2,4-Diamino-6-(hydroxymethyl)pteridine 73978-41-3 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 14. journals.iucr.org [journals.iucr.org]
Introduction: The Strategic Importance of the Pteridine Scaffold
An In-Depth Technical Guide to the Synthesis of 2,4-Diaminopteridine from 2,4,5,6-Tetraaminopyrimidine
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are central to a vast array of biological functions.[1][2] Nature employs this scaffold in essential enzyme cofactors like folate and biopterin, which are indispensable for the metabolism of amino acids, the synthesis of neurotransmitters, and the fundamental processes of cell division.[3] This inherent biological relevance has established the pteridine core as a "privileged scaffold" in medicinal chemistry and drug development.
Among the myriad of pteridine derivatives, this compound serves as a foundational building block for a class of potent chemotherapeutic agents known as antifolates.[4][5] These molecules, most notably methotrexate, function by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell replication. The development of robust and efficient synthetic routes to access the this compound core is therefore of paramount importance to researchers in oncology, infectious diseases, and autoimmune disorders.[1][6]
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with the preparation of its critical precursor, 2,4,5,6-tetraaminopyrimidine. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into the characterization and troubleshooting of this pivotal synthetic sequence.
Part 1: Synthesis of the Precursor: 2,4,5,6-Tetraaminopyrimidine Sulfate
The journey to this compound begins with the reliable synthesis of its starting material. 2,4,5,6-Tetraaminopyrimidine is a highly reactive molecule prone to oxidation; therefore, it is typically prepared and isolated as a more stable salt, most commonly the sulfate salt.[7][8] This enhances shelf-life and handling characteristics. A widely adopted and effective method involves the chemical reduction of 5-nitroso-2,4,6-triaminopyrimidine.[3]
Causality in Precursor Synthesis:
-
Choice of Reducing Agent: Zinc dust in the presence of acid is a classic and effective reducing system for nitroso groups.[9][10] It is cost-effective and the resulting zinc salts are generally easy to remove during workup. Alternative reducing agents like sodium dithionite or catalytic hydrogenation (e.g., with Raney nickel) can also be employed, with the choice often depending on scale, cost, and available equipment.[11][12]
-
pH Control: The reaction is performed under acidic conditions (pH < 7) to facilitate the reduction process.[10] Subsequent pH adjustments are critical for isolating the product. The final precipitation of the sulfate salt is carried out at a very low pH (around 0.2-0.5) to ensure complete protonation and crystallization.[9][10]
-
Isolation as Sulfate Salt: The sulfate salt (TAPS) is significantly more stable to air oxidation than the free base. Its precipitation from the reaction mixture provides a straightforward method for purification and isolation.
Experimental Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)
This protocol is a synthesized representation based on established patent literature.[9][10]
-
Reaction Setup: In a well-ventilated fume hood, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water.
-
Addition of Reagents: To the suspension, add 2.0 to 2.5 molecular proportions of zinc dust. Slowly add 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) while monitoring the temperature to maintain it between 20°C and 65°C. The pH of the reaction mixture should be below 7.
-
Reaction: Stir the mixture at a temperature of approximately 20°C to 65°C until the reduction is complete (this can be monitored by TLC or the disappearance of the colored starting material). This forms the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
Filtration: Adjust the pH to approximately 2.0 to 2.5 with the same acid to ensure the product is fully dissolved. Filter the mixture to remove insoluble materials, such as unreacted zinc.
-
Precipitation: Transfer the mother liquor to a clean vessel. While maintaining the temperature between 20°C and 60°C, slowly add sulfuric acid to adjust the pH to a range of 0.2 to 0.5.
-
Crystallization: Cool the reaction mixture to 0°C to 10°C to facilitate the precipitation of 2,4,5,6-tetraaminopyrimidine sulfate.
-
Isolation: Collect the white to off-white precipitate by filtration. Wash the cake with cold water and then a suitable organic solvent like ethanol or acetone to aid in drying. Dry the product under vacuum.
Caption: Workflow for the synthesis of TAPS.
Part 2: Core Synthesis: this compound via Cyclocondensation
The construction of the pteridine ring system from 2,4,5,6-tetraaminopyrimidine is most directly achieved through a cyclocondensation reaction with a 1,2-dicarbonyl compound.[3] This is a classic and robust transformation known as the Gabriel-Isay synthesis. The vicinal 5,6-diamino groups on the pyrimidine ring react with the two carbonyl groups to form the pyrazine ring, completing the bicyclic pteridine core.
To synthesize the parent, unsubstituted this compound, the simplest 1,2-dicarbonyl, glyoxal , is required.[11][13]
Mechanism and Rationale:
The reaction proceeds via a two-step condensation. One amino group attacks a carbonyl group to form a hemiaminal, which then dehydrates to form a Schiff base (imine). This process is repeated with the second amino and carbonyl groups, followed by an intramolecular cyclization and subsequent aromatization (often through air oxidation) to yield the stable pteridine ring system.
-
Reactant Choice: Glyoxal is commercially available, often as a 40% aqueous solution or as the more stable solid adduct, glyoxal sodium bisulfite.[13] The choice of which form to use depends on the specific protocol and solubility requirements.
-
Solvent System: The reaction is typically performed in water, as the tetraaminopyrimidine sulfate salt has good solubility in hot water.[13][14]
-
Reaction Conditions: Heating the aqueous mixture to reflux provides the necessary activation energy for the condensation and dehydration steps, driving the reaction to completion.[13]
Experimental Protocol 2: Synthesis of this compound
This protocol is adapted from established literature procedures.[13]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.0 g of 2,4,5,6-tetraaminopyrimidine sulfate in approximately 50 mL of hot water.
-
Reagent Addition: To this hot solution, add a solution of 3.5 g of glyoxal sodium bisulfite dissolved in 30 mL of hot water. A clear yellow solution should form.
-
Reaction: Heat the reaction mixture to boiling and maintain a gentle reflux for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization (Optional): If the solution is highly colored, it can be treated with a small amount of activated charcoal and filtered while hot to remove impurities.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. A light yellow microcrystalline precipitate of this compound will form.
-
Isolation: Collect the product by vacuum filtration. Wash the crystals thoroughly with cold water, followed by acetone or ethanol to facilitate drying.
-
Drying: Dry the purified product in a vacuum oven.
Caption: Cyclocondensation to form this compound.
Part 3: Purification and Structural Characterization
Ensuring the purity and confirming the identity of the final product are critical steps for any subsequent application, particularly in drug development.
Purification Methodologies
-
Recrystallization: For many pteridine syntheses, the product precipitates in high purity and may only require washing. If further purification is needed, recrystallization from water is often effective.[13]
-
Acid-Base Treatment: A robust method for removing colored impurities involves dissolving the crude product in a dilute acidic solution (e.g., 10% acetic acid), treating with activated carbon, filtering the hot solution, and then re-precipitating the purified product by neutralizing the filtrate with a base such as ammonia.[15]
-
Sublimation: For analytical-grade purity, vacuum sublimation can be an effective, albeit lower-yielding, technique.[13]
Structural Characterization
| Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | Expected [M+H]⁺: 163.08.[16] |
| ¹H NMR | Provides information on the proton environment. | The spectrum will show signals for the two protons on the pyrazine ring (H-6 and H-7) and broad signals for the amine protons (-NH₂). The chemical shifts are solvent-dependent. |
| ¹³C NMR | Provides information on the carbon skeleton. | Distinct signals are expected for the six unique carbon atoms in the pteridine core.[17][18] |
| HPLC | Determines the purity of the final product. | A single major peak indicates high purity. Purity is often reported as area %.[19] |
Part 4: Troubleshooting and Process Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of TAPS | Incomplete reduction of the nitroso group. Air oxidation of the tetraaminopyrimidine free base during workup. Product loss during filtration due to excessive washing or slight solubility. | Ensure sufficient reducing agent and reaction time. Work quickly and consider using an inert atmosphere during filtration if oxidation is suspected. Minimize wash volumes and use ice-cold solvents. |
| Low Yield of Pteridine | Incomplete reaction. Degradation of reactants at high temperatures. Suboptimal pH (more critical for unsymmetrical dicarbonyls).[15] | Monitor the reaction by TLC to ensure completion. Avoid excessively long reflux times. While pH is less critical for symmetrical glyoxal, ensure the starting material is fully dissolved. |
| Product is Highly Colored | Formation of polymeric or degradation byproducts. Presence of residual starting materials or impurities. | Treat the reaction mixture or a re-dissolved solution with activated charcoal.[13] Employ the acid-base purification method described above.[15] |
| Inconsistent Results | Purity of starting materials. Inconsistent reaction temperature or time. | Use freshly prepared or properly stored 2,4,5,6-tetraaminopyrimidine sulfate.[7] Maintain consistent and controlled reaction parameters (temperature, time, stirring rate). |
Conclusion
The synthesis of this compound from 2,4,5,6-tetraaminopyrimidine is a cornerstone reaction in heterocyclic and medicinal chemistry. The two-stage process, involving the initial reduction to form the stable tetraaminopyrimidine sulfate salt followed by a robust Gabriel-Isay cyclocondensation with glyoxal, provides a reliable and scalable route to this vital scaffold. By understanding the chemical principles behind each step—from the choice of reducing agent to the mechanism of ring formation—researchers can effectively troubleshoot and optimize the synthesis. This foundational knowledge empowers scientists and drug development professionals to access not only the parent this compound but also a diverse library of substituted analogs, paving the way for the discovery of next-generation therapeutics.
References
- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ec.europa.eu [ec.europa.eu]
- 8. chemscene.com [chemscene.com]
- 9. prepchem.com [prepchem.com]
- 10. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 11. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 13. US2667486A - 2,4-diamino pteridine and derivatives - Google Patents [patents.google.com]
- 14. 2,4,5,6-Tetraaminopyrimidine sulfate, 97% | Fisher Scientific [fishersci.ca]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
Biological activities of 2,4-Diaminopteridine derivatives
An In-Depth Technical Guide to the Biological Activities of 2,4-Diaminopteridine Derivatives
Executive Summary
The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, serves as a foundational scaffold for numerous biologically critical molecules.[1] When substituted with amino groups at the 2 and 4 positions, the resulting this compound core becomes a "privileged scaffold" in medicinal chemistry. This structure is central to the mechanism of widely-used antifolate drugs, including the anticancer and anti-inflammatory agent methotrexate.[2] Derivatives of this compound exhibit a remarkable breadth of biological activities, stemming primarily from their ability to competitively inhibit key metabolic enzymes. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Key therapeutic areas discussed include oncology, infectious diseases such as malaria, and inflammatory conditions, highlighting the versatility and enduring relevance of this chemical class in drug discovery and development.
The this compound Scaffold: A Cornerstone of Medicinal Chemistry
The this compound structure (C₆H₆N₆) is a nitrogen-rich heterocyclic compound that forms the chemical backbone of folic acid antagonists.[3] Its structural similarity to the pterin moiety of dihydrofolate (DHF) allows it to function as a competitive inhibitor for enzymes that utilize folate cofactors. The most significant of these is dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular proliferation.[1][4] The capacity of the this compound core to be synthetically modified at various positions allows for the fine-tuning of its inhibitory potency, selectivity, and pharmacokinetic properties, making it a highly valuable scaffold for designing targeted therapeutics.[5]
Primary Mechanism of Action: Inhibition of the Folate Pathway
The folate metabolic pathway is indispensable for the de novo synthesis of purines, thymidylate, and several amino acids. A critical step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a reaction catalyzed by the enzyme Dihydrofolate Reductase (DHFR).[4][6] THF and its derivatives act as essential one-carbon donors for the synthesis of DNA precursors.[6]
This compound derivatives function as potent antifolates by acting as substrate mimics that bind to the active site of DHFR with high affinity, often orders of magnitude greater than the natural substrate, DHF.[1] This potent inhibition depletes the intracellular pool of THF, which in turn halts the synthesis of thymidylate and purines, leading to the inhibition of DNA replication and cell division.[1][4] This mechanism is the cornerstone of the antiproliferative effects seen in cancer and microbial cells.
Caption: Folate pathway showing inhibition of DHFR by this compound derivatives.
Key Biological Activities and Therapeutic Applications
Anticancer Activity
The antiproliferative mechanism of DHFR inhibition makes this compound derivatives potent antitumor agents.[1] By starving rapidly dividing cancer cells of the necessary building blocks for DNA synthesis, these compounds can induce cell cycle arrest and apoptosis.[7] Piritrexim, a this compound derivative, is a potent lipid-soluble inhibitor of mammalian DHFR that has shown significant activity against various cancers, such as the Walker 256 carcinosarcoma.[8] The development of novel derivatives focuses on enhancing selectivity for tumor cells and overcoming resistance mechanisms. For instance, certain 2,4-diaminopyrimidine derivatives have been shown to induce apoptosis, suppress tumor cell migration, and cause cell cycle blockage at the G2-M phase.[7]
Antimalarial Activity
The folate pathway is also a validated target in the malaria parasite, Plasmodium falciparum.[9] Crucially, the DHFR enzyme in P. falciparum possesses structural differences from human DHFR, allowing for the design of selective inhibitors.[10] Many this compound and structurally related 2,4-diaminoquinazoline derivatives have demonstrated potent activity against drug-resistant strains of the parasite.[9][11]
A particularly innovative strategy involves using this compound-based precursors that the parasite, but not the human host, can metabolize into potent antifolates like methotrexate or aminopterin.[12][13] This de novo synthesis of a toxic compound within the target organism represents a promising approach for developing safe and effective antimalarials.[12][14] These compounds often exhibit synergy when combined with inhibitors of dihydropteroate synthase (DHPS), another key enzyme in the parasite's folate pathway.[9][11][15]
Table 1: In Vitro Antimalarial Activity of Selected 2,4-Diamino-Scaffold Derivatives
| Compound ID | Scaffold Type | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 1 | 2,4-Diaminoquinazoline | V1S (Pyrimethamine-Resistant) | 9 | [9][11] |
| WR99210 | Diamino-dihydrotriazine | V1S (Pyrimethamine-Resistant) | 3 | [11] |
| Chlorcycloguanil | Diamino-dihydrotriazine | V1S (Pyrimethamine-Resistant) | 81 | [11] |
| Pyrimethamine | Diaminopyrimidine | V1S (Pyrimethamine-Resistant) | 4200 | [11] |
| DAMPA | This compound | Antifolate-Sensitive | ~1600 (446 ng/mL) | [12] |
| DAMPA | this compound | Antifolate-Resistant | ~2900 (812 ng/mL) |[12] |
Note: IC₅₀ values are concentrations required for 50% inhibition of parasite growth.
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a host of diseases, including cancer and atherosclerosis.[2] Certain N-alkylated this compound derivatives have been identified as a promising class of radical scavengers and anti-inflammatory agents.[2] Their mechanisms of action include the inhibition of enzymes like lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory cascade.[2][16]
These compounds can act as dual-target agents, simultaneously reducing the production of inflammatory mediators and scavenging harmful reactive oxygen species (ROS).[2] This dual activity is highly desirable for treating complex inflammatory diseases. For example, specific derivatives have shown efficacy in rat models of colitis with minimal tissue damage.[2]
Table 2: Anti-inflammatory and Antioxidant Activity of Selected this compound Derivatives
| Compound ID | Target/Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 18d | Soybean Lipoxygenase (LOX) | 0.1 | [2] |
| 18g | Linoleic Acid Peroxidation | 0.1 | [2] |
| 10b | Inducible Nitric Oxide Synthase (iNOS) | 18.85 | [16] |
| 10i | Inducible Nitric Oxide Synthase (iNOS) | 24.08 |[16] |
Note: IC₅₀ values are concentrations required for 50% inhibition of enzyme activity or peroxidation.
Antimicrobial Activity
The essential nature of the folate pathway in bacteria makes it a classic target for antibiotics. While sulfonamides target DHPS, this compound derivatives can target bacterial DHFR.[6][17] Research has demonstrated the activity of these compounds against various bacteria, including antibiotic-resistant Staphylococcus aureus and Mycobacterium avium complex (MAC).[10][18] The key to therapeutic success lies in achieving selectivity for the microbial DHFR over the human enzyme, a principle successfully exploited by the antibacterial drug trimethoprim (a diaminopyrimidine).[10]
Structure-Activity Relationship (SAR) Insights
The biological potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the core structure.
-
Antimalarial Activity: For related 2,4-diaminoquinazolines, the substitution pattern on the benzyl side chain is critical. For instance, a 2,5-dimethoxy substitution was found to be more potent than a 3,4,5-trimethoxy pattern.[9][19] This suggests that specific steric and electronic interactions within the DHFR active site of the parasite are crucial for high-affinity binding.
-
Anti-inflammatory Activity: N-alkylation and the introduction of specific amine groups (e.g., 4-methylpiperazin-1-yl) at the 2-position have been shown to confer potent radical-scavenging and LOX-inhibitory properties.[2]
-
General Trends: The 2,4-diamino functionality is considered essential for binding to the DHFR active site, mimicking the interactions of the natural pterin substrate.[19] Lipophilicity and the ability to form specific hydrogen bonds with active site residues are key drivers of inhibitory activity across different therapeutic targets.[20]
Methodologies for Evaluating Biological Activity
In Vitro Assay: DHFR Enzyme Inhibition
The most direct method to confirm the mechanism of action for these compounds is a biochemical assay measuring DHFR activity. The assay quantifies the NADPH-dependent reduction of DHF to THF. The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4][21]
Caption: Experimental workflow for a high-throughput DHFR inhibitor screening assay.
Detailed Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a 10X stock.[4]
-
Reconstitute DHFR enzyme, DHF substrate, and NADPH cofactor in Assay Buffer to desired stock concentrations. Prepare working dilutions immediately before use.[4][21]
-
Prepare a serial dilution of the this compound test compounds in a suitable solvent (e.g., DMSO), then dilute further in Assay Buffer.
-
Prepare a positive control inhibitor (e.g., Methotrexate).[4]
-
-
Assay Setup (96-Well Plate Format):
-
Enzyme Control (EC) Wells: Add Assay Buffer, DHFR enzyme, and solvent control (e.g., DMSO). This represents 100% enzyme activity.
-
Inhibitor Control (IC) Wells: Add Assay Buffer, DHFR enzyme, and the positive control inhibitor (Methotrexate).
-
Test Compound (Sample) Wells: Add Assay Buffer, DHFR enzyme, and the test compounds at various concentrations.
-
Background Control Wells: Add Assay Buffer without the DHFR enzyme to control for non-enzymatic NADPH oxidation.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing DHF substrate and NADPH. Add this mix to all wells to initiate the enzymatic reaction. The total volume should be consistent (e.g., 200 µL).[21]
-
Data Acquisition: Immediately place the microplate into a spectrophotometer capable of kinetic reads. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at room temperature.[21][22]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(V₀_EC - V₀_Sample) / V₀_EC] * 100.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Assay: Antiplasmodial Activity
This assay assesses a compound's ability to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells. A common method relies on measuring the incorporation of [³H]hypoxanthine, a purine precursor that the parasite salvages to synthesize its nucleic acids.[9]
Detailed Protocol: [³H]Hypoxanthine Incorporation Assay
-
Parasite Culture: Maintain a synchronous or asynchronous culture of P. falciparum in human red blood cells using RPMI 1640 medium supplemented with human serum and HEPES buffer.[9]
-
Assay Plate Preparation: Add serial dilutions of the test compounds to a 96-well microplate.
-
Inoculation: Add the parasite culture (typically at ~0.5% parasitemia and 2.5% hematocrit) to the wells containing the test compounds. Include drug-free wells as a negative control (100% growth) and wells with uninfected red blood cells as a background control.
-
Incubation: Incubate the plate for 24-48 hours in a controlled atmosphere (low O₂, high CO₂).
-
Radiolabeling: Add [³H]hypoxanthine to each well and incubate for another 18-24 hours.[9]
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester, wash to remove unincorporated label, and dry the mat. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of growth inhibition (calculated relative to the drug-free control) against the drug concentration.[9]
In Vivo Efficacy Evaluation
Promising in vitro candidates must be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism system.[][24]
Caption: General workflow for in vivo efficacy testing of a lead compound.
-
For Anticancer Activity: Cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models are commonly used.[] Tumor cells are implanted into immunocompromised mice, and after tumors are established, the animals are treated with the test compound. Efficacy is measured by the reduction in tumor growth rate or an increase in survival time compared to a vehicle-treated control group.[8][]
-
For Anti-inflammatory Activity: Disease-specific models are employed. For example, in a rat model of colitis, inflammation is chemically induced, and the ability of a test compound to reduce inflammatory markers, tissue damage, and clinical symptoms is assessed.[2]
-
For Antimalarial Activity: Murine malaria models, such as mice infected with Plasmodium berghei, are often used to evaluate the in vivo efficacy of potential antimalarial drugs.
Conclusion and Future Directions
The this compound scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in producing effective therapeutics. Its primary strength lies in the potent and often selective inhibition of DHFR, a fundamental enzyme across a wide range of species. This has led to critical drugs for cancer, and infectious diseases. Current and future research continues to build on this foundation, focusing on several key areas:
-
Enhancing Selectivity: Designing derivatives with greater selectivity for microbial or cancer cell DHFR over the human enzyme to improve the therapeutic index and reduce side effects.
-
Overcoming Resistance: Developing novel compounds that can inhibit mutated forms of DHFR that are resistant to existing drugs.
-
Expanding Therapeutic Targets: While DHFR is the primary target, research into the inhibition of other enzymes like LOX, iNOS, and pteridine reductase (PTR1) demonstrates the scaffold's versatility.[2][16][25]
-
Novel Delivery Systems: Exploring new formulations and drug delivery strategies to improve the pharmacokinetic profiles and target-site accumulation of this compound-based drugs.
The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, ensures that this remarkable scaffold will remain a source of novel therapeutic agents for years to come.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activities of 2,4-diaminoquinazoline and this compound derivatives against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The action of 2:4-diamino-6:7-dibenzylpteridine against antibiotic-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding modes of 2,4-diaminoquinazoline and this compound analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. academic.oup.com [academic.oup.com]
- 24. Potential role of different animal models for the evaluation of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
2,4-Diaminopteridine: A Privileged Scaffold for Modern Drug Design
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The 2,4-diaminopteridine core is a heterocyclic scaffold of profound significance in medicinal chemistry. Historically anchored by the success of methotrexate, a cornerstone of cancer and autoimmune therapy, this "privileged structure" has demonstrated remarkable versatility.[1] Its unique chemical architecture allows it to mimic endogenous folates, leading to potent inhibition of key enzymes like dihydrofolate reductase (DHFR).[2][3] This guide delves into the multifaceted applications of the this compound scaffold, moving beyond its classical role as an antifolate. We will explore its application in designing novel anti-inflammatory, antioxidant, and next-generation anti-infective agents. By synthesizing mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this powerful scaffold for the discovery of novel therapeutics.
The this compound Core: A Foundation of Therapeutic Innovation
Physicochemical Properties and Structural Features
The this compound scaffold is a fused heterocyclic system composed of a pyrimidine ring and a pyrazine ring. This nitrogen-rich structure is planar and possesses multiple hydrogen bond donors and acceptors, enabling it to engage in specific, high-affinity interactions with biological targets. Its structural resemblance to the pterin portion of folic acid is the foundational principle behind its most well-known biological activity.
Caption: Core structure of this compound with atom numbering.
Historical Perspective: The Legacy of Methotrexate
The field of rational drug design owes much to the development of folate antagonists. Observations in the 1940s that folic acid administration accelerated leukemia progression led to the synthesis of its antagonists.[4] Aminopterin was the first such compound to induce remissions in children with acute leukemia, followed shortly by its derivative, methotrexate (MTX).[5] MTX, which features the this compound core, became the first drug to cure a solid tumor (choriocarcinoma) and remains an indispensable agent in oncology and rheumatology.[5] Its mechanism, the potent inhibition of dihydrofolate reductase (DHFR), validated the this compound scaffold as a powerful tool for enzyme-targeted therapy.[3]
Mechanism-Driven Drug Design: Targeting Key Biological Pathways
The Canonical Target: Dihydrofolate Reductase (DHFR) Inhibition
The primary and most studied mechanism of action for this compound-based drugs is the inhibition of DHFR.[4] This enzyme is critical for cellular proliferation, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon carrier required for the de novo synthesis of purines and thymidylate, a key component of DNA.[3]
By acting as a competitive inhibitor of DHFR, compounds like methotrexate starve rapidly dividing cells (such as cancer cells) of the necessary building blocks for DNA synthesis, leading to cell cycle arrest and apoptosis.[3][5]
Caption: Inhibition of the folate pathway by this compound drugs.
A Novel Approach to Anti-Infectives: Exploiting Parasitic Metabolism
A groundbreaking strategy for antimalarial therapy utilizes this compound-based compounds as precursors for the de novo synthesis of potent antifolates within the parasite.[2][6] Pathogens like Plasmodium falciparum possess a complete folate synthesis pathway, which is absent in their human hosts.[2] This metabolic difference allows for selective toxicity.
Researchers have designed precursors such as 2,4-diamino-N10-methyl-pteroic acid (DAMPA) that can be taken up by the parasite and converted by its native enzymes into methotrexate.[2][7] This bio-activation is highly specific to the parasite, minimizing toxicity to the host who cannot perform the conversion.[6] This approach is particularly effective when combined with sulfa drugs, which inhibit an upstream enzyme (dihydropteroate synthase) in the same pathway, creating a powerful synergistic effect.[6][7]
Caption: Selective activation of this compound precursors in parasites.
Modulating Inflammatory Pathways: Beyond Folate Antagonism
Recent research has expanded the therapeutic potential of the this compound scaffold into the realm of inflammation.[1] Novel N-alkylated derivatives have been synthesized and shown to possess dual-target activity as both radical scavengers and inhibitors of lipoxygenase (LOX).[1] LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
Furthermore, certain substituted this compound derivatives have demonstrated potent inhibitory properties against inducible nitric oxide synthase (iNOS).[8] Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of septic shock and inflammatory tissue damage. In animal models, these compounds were able to increase blood pressure in septic shock and showed protective effects against immunological liver injury.[8]
Synthetic Strategies and Chemical Space Exploration
Core Synthesis Methodologies
The synthesis of this compound derivatives often starts from pyrimidine precursors. A common and effective method involves the condensation of a tetra-substituted pyrimidine, such as 2,4,5,6-tetraaminopyrimidine, with a 1,2-dicarbonyl compound.[9] This approach allows for the introduction of substituents at the 6- and 7-positions of the pteridine ring. Subsequent modification, particularly N-alkylation at the amino groups, is a key strategy for diversifying the scaffold and tuning its biological activity.[1]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Key Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol is adapted from established methods for synthesizing key precursors for antifolates like methotrexate.[9]
Objective: To synthesize 2,4-diamino-6-hydroxymethylpteridine via condensation.
Materials:
-
2,4,5,6-Tetraaminopyrimidine hydrochloride
-
Dihydroxyacetone
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel with stirring and temperature control
-
pH meter
Step-by-Step Methodology:
-
Reactant Preparation: Prepare an aqueous solution of 2,4,5,6-tetraaminopyrimidine hydrochloride.
-
pH Adjustment: Carefully adjust the pH of the solution to a range of 5.3 to 5.7 using NaOH or HCl as needed. This pH range is critical for controlling the reaction rate and minimizing side-product formation. The causality lies in optimizing the nucleophilicity of the amino groups while maintaining the stability of the reactants.
-
Initiation of Reaction: Add dihydroxyacetone to the stirred pyrimidine solution at room temperature. The reaction is conducted in the presence of air, which acts as the oxidant for the final aromatization step.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to track the consumption of starting materials and the formation of the product.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture due to its lower solubility. The pH may be adjusted to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water to remove unreacted starting materials and salts, and then with a suitable organic solvent like ethanol to remove organic impurities.
-
Drying and Characterization: Dry the purified product under a vacuum. Confirm the identity and purity of the 2,4-diamino-6-hydroxymethylpteridine using techniques such as ¹H-NMR, Mass Spectrometry, and elemental analysis.
Self-Validation: The protocol's integrity is maintained by continuous pH monitoring and HPLC analysis, ensuring the reaction proceeds optimally and allowing for precise determination of the endpoint. The final characterization confirms that the desired product has been synthesized to the required purity.
Structure-Activity Relationship (SAR) and Lead Optimization
The derivatization of the this compound scaffold is key to unlocking its potential against various targets.
-
For Anti-inflammatory and LOX Inhibition: SAR studies have shown that N-alkylation and N,N-dialkylation at the 2- and 4-amino positions are critical. The nature of these alkyl or arylalkyl substituents significantly influences both the antioxidant capacity and the LOX inhibitory potency.[1] For example, introducing a thiophen-2-ylmethyl group at the 4-amino position and a 4-methylpiperazin-1-yl group at the 2-position resulted in a compound with potent anti-inflammatory activity in a rat model of colitis.[1]
-
For Antimalarial Potency: Against P. falciparum, substitutions at the 6-position are crucial. For instance, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, a closely related scaffold, was found to be exceptionally potent.[10][11] This highlights the importance of exploring substitutions on the pteridine ring itself and the attached side chains to optimize interactions with the parasite's DHFR enzyme.
-
For iNOS Inhibition: A series of substituted this compound derivatives were prepared, and their iNOS inhibitory activities were evaluated. Several compounds showed stronger inhibition than methotrexate, indicating that specific substitution patterns can tune the scaffold's activity towards different enzymes.[8]
Data Summary: Inhibitory Activities of Key Derivatives
| Compound Class | Target Enzyme/Cell Line | Key Structural Feature | IC₅₀ Value | Reference |
| N-alkylated 2,4-diaminopteridines | Soybean Lipoxygenase | N,N'-disubstituted with benzyl groups | Down to 100 nM | [1] |
| Substituted 2,4-diaminopteridines | Inducible Nitric Oxide Synthase (iNOS) | Various substitutions | 18.85 µM (Compound 10b) | [8] |
| This compound precursors | P. falciparum (antifolate-sensitive) | N10-methyl-pteroic acid analog (DAMPA) | 446 ng/mL | [2][6] |
| 2,4-diaminoquinazoline analog | P. falciparum (pyrimethamine-resistant) | 5-chloro-6-(N-(2,5-dimethoxybenzyl)amino) | 9 nM | [10][11] |
Bioanalytical and In Vitro Evaluation Protocols
Protocol: Plasmodium falciparum Growth Inhibition Assay
This protocol describes a standard method for assessing the activity of compounds against the malaria parasite, adapted from published studies.[6][10]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound derivatives against P. falciparum in vitro.
Materials:
-
P. falciparum culture (e.g., antifolate-sensitive or resistant strains)
-
Human red blood cells (RBCs)
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
96-well microtiter plates
-
[³H]-hypoxanthine (radiolabel)
-
Test compounds dissolved in DMSO
-
Cell harvester and liquid scintillation counter
Step-by-Step Methodology:
-
Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol lysis to ensure a homogenous starting population.
-
Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well plate. Include positive (e.g., chloroquine, pyrimethamine) and negative (DMSO vehicle) controls.
-
Assay Initiation: Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: After 24 hours, add [³H]-hypoxanthine to each well. Hypoxanthine is a precursor for purine synthesis, and its incorporation is a direct measure of parasite viability and replication.
-
Second Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Cell Harvesting: Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The harvester lyses the RBCs and traps the parasites on the filter.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity for each well using a liquid scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the drug concentration. Use a nonlinear regression model (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.
Trustworthiness: The inclusion of both positive and negative controls validates each assay plate. The use of synchronized cultures and a direct metabolic marker ([³H]-hypoxanthine incorporation) provides a robust and reproducible measure of antiparasitic activity.
Future Directions and Emerging Opportunities
The this compound scaffold is far from being fully exploited. Future research should focus on:
-
Kinase Inhibition: While the closely related 2,4-diaminopyrimidine scaffold is a well-established kinase inhibitor core, the potential of the pteridine ring system in this area warrants further investigation.[12][13][14] Its hydrogen bonding capabilities make it an attractive candidate for targeting the hinge region of ATP-binding sites in kinases.
-
Selectivity Profiling: As derivatives are developed for new targets like LOX and iNOS, comprehensive selectivity profiling against a panel of related enzymes is crucial to minimize off-target effects and improve the therapeutic index.
-
Broad-Spectrum Anti-Infectives: The strategy of targeting folate metabolism could be extended to other protozoan parasites and bacteria that rely on de novo folate synthesis.
Conclusion
From its celebrated role in the development of methotrexate to its emerging applications in inflammation and infectious disease, the this compound scaffold remains a cornerstone of drug discovery. Its structural simplicity, synthetic tractability, and proven ability to interact with key biological targets make it a truly privileged platform. The continued exploration of its chemical space, guided by mechanistic understanding and robust biological evaluation, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.
References
- 1. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Folate antagonists | Oncohema Key [oncohemakey.com]
- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 10. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2,4-Diaminopteridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminopteridine is a heterocyclic compound belonging to the pteridine class, which forms the core structure of a variety of biologically important molecules, including folic acid and biopterin. Its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as dihydrofolate reductase (DHFR) inhibitors and their role in various biological pathways. A thorough understanding of the structural and electronic properties of this compound is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering insights into its molecular structure and characteristics.
Chemical Structure
The chemical structure of this compound is foundational to the interpretation of its spectroscopic data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and analysis of its electronic environment.
¹H NMR Spectroscopy
While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in common databases, predictions and data from structurally similar pteridine derivatives can provide valuable insights. The expected ¹H NMR spectrum would feature signals for the two protons on the pyrazine ring and the protons of the two amino groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the pteridine core. The amino protons may exhibit broad signals and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Publicly available data indicates that a ¹³C NMR spectrum for this compound was acquired on a BRUKER-HX-90 instrument[1]. While the specific chemical shifts from this exact spectrum are not detailed in the readily accessible information, analysis of pteridine chemistry allows for the prediction of the approximate chemical shift regions for the different carbon atoms[2][3].
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2, C4 | 155 - 165 | Carbons bonded to two nitrogen atoms (amino and ring nitrogens), highly deshielded. |
| C6, C7 | 125 - 145 | Carbons in the pyrazine ring, influenced by adjacent nitrogen atoms. |
| C4a, C8a | 145 - 155 | Bridgehead carbons, part of both the pyrimidine and pyrazine rings. |
Experimental Protocol: NMR Analysis of Pteridines
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of pteridine samples.[1]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD or DCl)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle heating or sonication may be necessary. Pteridines can have limited solubility, so choosing an appropriate solvent is crucial. DMSO-d₆ is often a good choice for pteridine derivatives.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns (if any) in both ¹H and ¹³C spectra to assign the signals to the corresponding atoms in the molecule.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino groups and the C=N and C=C bonds of the pteridine ring system.
Publicly available data indicates that an FTIR spectrum of this compound was obtained using the KBr wafer technique[1].
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3100 | -NH₂ | N-H stretching (asymmetric and symmetric) |
| 1650 - 1550 | C=N, C=C | Ring stretching |
| 1500 - 1400 | C-N | Stretching |
| 1350 - 1250 | Aromatic C-N | Stretching |
| 850 - 750 | C-H | Out-of-plane bending |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a KBr pellet for the analysis of solid samples like this compound.
Materials:
-
FT-IR spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr), dried
Procedure:
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This is crucial for obtaining a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
For this compound (C₆H₆N₆), the expected molecular weight is approximately 162.15 g/mol [1]. The mass spectrum will show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI).
Publicly available data from the NIST Mass Spectrometry Data Center for this compound (acquired via GC-MS) shows a prominent molecular ion peak at m/z 162 and a significant fragment ion at m/z 121[1].
Table 3: Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Possible Fragmentation Pathway |
| 162 | [M]⁺ | Molecular ion |
| 121 | [M - HCN - NH₂]⁺ | Loss of hydrogen cyanide and an amino radical |
Experimental Protocol: GC-MS Analysis of Pteridine Derivatives
This protocol provides a general outline for the analysis of pteridine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often necessary to increase the volatility and thermal stability of pteridines for GC analysis.
Materials:
-
GC-MS system
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., pyridine, acetonitrile)
-
This compound sample
Procedure:
-
Derivatization:
-
Dissolve a small amount of the this compound sample in a suitable solvent in a reaction vial.
-
Add the derivatizing agent.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization of the amino groups.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and separated based on the components' boiling points and interactions with the capillary column. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated by their m/z ratio and detected.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) shows the separated components as peaks.
-
The mass spectrum for each peak can be analyzed to identify the compound based on its molecular ion and fragmentation pattern. Comparison with a mass spectral library can aid in identification.
-
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Diaminopteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,4-Diaminopteridine Core
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of numerous biologically vital molecules.[1][2] Within this family, this compound stands out as a critical scaffold in medicinal chemistry.[1][2] Its structure is central to the folate antagonist class of drugs, including the widely used anticancer and immunosuppressive agent, methotrexate.[2] The strategic placement of two amino groups on the pteridine core allows for a diverse range of biological activities, making it a focal point for the development of novel therapeutics targeting cancer, inflammatory diseases, and infectious agents.[3][4][5]
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of the this compound core. It is designed to equip researchers and drug development professionals with the essential knowledge to effectively work with and modify this important heterocyclic system.
I. Molecular Structure and Tautomerism
The fundamental structure of this compound consists of a pyrazine ring fused to a pyrimidine ring, with amino groups at positions 2 and 4.
Molecular Formula: C₆H₆N₆[3] Molecular Weight: 162.15 g/mol [3]
An important consideration for researchers is the potential for tautomerism in the this compound ring system. The presence of amino groups adjacent to ring nitrogens allows for the existence of different tautomeric forms, which can influence the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets. The diamino form is generally considered the most stable, but environmental factors such as pH and solvent polarity can affect the tautomeric equilibrium.
Caption: Tautomeric forms of this compound.
II. Physical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₆ | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| Appearance | Typically a yellow or orange crystalline powder. | [2] |
| Melting Point | Data for the unsubstituted parent compound is not readily available; derivatives often have high melting points (>300 °C). | |
| Solubility | Generally has low solubility in water and common organic solvents. Soluble in acidic solutions. | |
| pKa | The pteridine ring system has multiple nitrogen atoms that can be protonated. The specific pKa values for the unsubstituted this compound are not widely reported, but related compounds like dihydrofolate have pKa values for N5 around 2.6.[6] |
III. Spectral Properties
Spectroscopic analysis is fundamental to the identification and characterization of this compound and its derivatives.
A. UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of the pteridine ring. The absorption spectrum is sensitive to substitution and pH.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| ~254, ~360 | Not widely reported for the parent compound. | Neutral pH |
Note: The exact λmax and molar absorptivity are highly dependent on the solvent and the pH of the solution due to the potential for protonation of the nitrogen atoms in the ring.
B. Fluorescence Spectroscopy
Many pteridine derivatives are known to be fluorescent. This property is often exploited in biological assays.
| Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |
| Data not widely available for the parent compound. | Data not widely available for the parent compound. | Data not widely available for the parent compound. |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives.
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the two protons on the pyrazine ring and the protons of the two amino groups. The chemical shifts of the amino protons can be broad and may exchange with deuterium in deuterated solvents.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The PubChem entry for this compound lists a ¹³C NMR spectrum, though detailed assignments are not provided.[3]
D. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z of 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN or NH₃.[3]
IV. Chemical Properties and Reactivity
The chemical reactivity of the this compound ring is influenced by the electron-withdrawing nature of the nitrogen atoms.
-
Basicity: The nitrogen atoms in the pteridine ring are basic and can be protonated in acidic conditions. This property is crucial for its solubility in acidic solutions.
-
Aromaticity: The pteridine ring system is aromatic, which contributes to its relative stability.
-
Susceptibility to Nucleophilic Attack: The electron-deficient nature of the pteridine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazine ring.
-
Substitution Reactions: The hydrogen atoms on the pteridine ring can be substituted, and the amino groups can be alkylated or acylated to produce a wide variety of derivatives.[1] The reactivity at different positions allows for targeted chemical modifications to modulate biological activity.
Caption: Key aspects of the chemical reactivity of the this compound core.
V. Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound.
A. Protocol for Solubility Determination
This protocol provides a general method for assessing the solubility of a compound in various solvents.
-
Preparation: Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a series of vials.
-
Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, 0.1 M HCl, 0.1 M NaOH).
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Separation: Visually inspect the vials for any undissolved solid. If solid remains, centrifuge or filter the suspension to obtain a clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
B. Protocol for pKa Determination by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of this compound as a function of pH.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Spectral Measurement: Record the UV-Vis absorption spectrum of each solution.
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change with pH versus the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.
C. Protocol for NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which this compound is sufficiently soluble (e.g., DMSO-d₆, or D₂O with a small amount of DCl or NaOD to aid dissolution).
-
Sample Dissolution: Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Shimming and Referencing: The spectrometer should be shimmed on the sample to optimize the magnetic field homogeneity. The solvent peak is typically used for referencing the chemical shift scale.
References
- 1. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Dissociation constants for dihydrofolic acid and dihydrobiopterin and implications for mechanistic models for dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Diaminopteridine: From Core Properties to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminopteridine is a heterocyclic organic compound that serves as a fundamental structural core for a multitude of biologically active molecules. Composed of a fused pyrimidine and pyrazine ring system, this scaffold is central to the design and synthesis of various therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical characteristics, synthesis methodologies, significant biological functions, and key experimental protocols for its application in research and development.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and synthesis.
| Property | Value | Source |
| CAS Number | 1127-93-1 | [1] |
| Molecular Formula | C₆H₆N₆ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| IUPAC Name | pteridine-2,4-diamine | [1] |
| Appearance | Typically a yellow solid | [2] |
| Melting Point | 139.5 °C | [2] |
Synthesis of the this compound Scaffold
The synthesis of pteridine derivatives, including the 2,4-diamino scaffold, is a well-established area of organic chemistry, with several key methods employed. The choice of synthetic route often depends on the desired substitution pattern on the pteridine core.
One of the most common and versatile methods for constructing the pteridine ring system is the Gabriel-Isay condensation . This reaction involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the pteridine nucleus.[2][3] The reactivity of the starting materials allows for the introduction of various substituents onto the pyrazine ring.
Another significant approach is the Timmis reaction , which offers a regioselective route to pteridine synthesis. This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, such as a ketone, aldehyde, or nitrile.[2][3] The reaction typically proceeds under basic conditions.
A more recent approach involves a preliminary synthesis of a pteridine derivative like lumazine (2,4(1H,3H)-pteridinedione), followed by ring cleavage and subsequent reclosure to introduce desired functionalities on the pyrimidine ring.[4]
Biological Activities and Mechanism of Action
The this compound core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Its derivatives have been shown to target a range of enzymes and pathways, leading to diverse therapeutic effects.
Anti-inflammatory and Radical Scavenging Activity
Derivatives of this compound have demonstrated potent anti-inflammatory and antioxidant properties.[5] Certain N-alkylated 2,4-diaminopteridines act as dual-target agents, functioning as both radical scavengers and inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.[5] This dual activity is particularly relevant in diseases where oxidative stress and inflammation are intertwined, such as cancer and autoimmune disorders.[5] Some substituted this compound derivatives have also been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[6]
Antimalarial Activity: Inhibition of Dihydrofolate Reductase
A primary and well-studied mechanism of action for many this compound derivatives is the inhibition of dihydrofolate reductase (DHFR).[7][8] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and certain amino acids.[7]
In pathogens like Plasmodium falciparum, the causative agent of malaria, the folate pathway is essential for survival and replication. This compound-based compounds can act as antifolates, mimicking the structure of the natural substrate of DHFR and competitively inhibiting the enzyme.[9][10][11] This inhibition disrupts the parasite's ability to synthesize DNA and other essential molecules, leading to its death.
The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by this compound-based antifolates.
Caption: Folate Pathway Inhibition by this compound Antifolates
Experimental Protocol: In Vitro Antimalarial Activity Assay
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC₅₀) of a this compound derivative against Plasmodium falciparum using a radioisotope incorporation assay.[12]
Materials and Reagents
-
Plasmodium falciparum culture (e.g., V1/S strain)
-
RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate
-
Test compound (this compound derivative) dissolved in DMSO
-
[³H]hypoxanthine
-
96-well microplates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology
-
Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in RPMI 1640 medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Preparation of Drug Plates:
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 25 µL of each drug dilution to the wells of a 96-well microplate. Include drug-free wells as a negative control.
-
-
Addition of Parasite Culture:
-
Synchronize the parasite culture to the ring stage.
-
Adjust the parasitemia to 1% and the hematocrit to 2.5% in complete medium.
-
Add 200 µL of the parasite suspension to each well of the drug plate.
-
-
Incubation: Incubate the plates for 48 hours under the same conditions as the parasite culture.
-
Radiolabeling:
-
Add 25 µL of [³H]hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours.
-
-
Harvesting and Measurement:
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated radioisotope.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of [³H]hypoxanthine incorporation for each drug concentration compared to the drug-free control.
-
Calculate the IC₅₀ value by regression analysis of the dose-response curve.
-
The following diagram illustrates the workflow for the in vitro antimalarial activity assay.
Caption: In Vitro Antimalarial Assay Workflow
Conclusion
This compound represents a versatile and pharmacologically significant scaffold in drug discovery and development. Its derivatives have demonstrated a wide array of biological activities, with the inhibition of dihydrofolate reductase being a particularly important mechanism of action against pathogens like Plasmodium falciparum. The synthetic accessibility of the pteridine core allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity. The experimental protocols outlined in this guide provide a framework for researchers to evaluate the potential of novel this compound derivatives as therapeutic agents. Further exploration of this chemical space holds promise for the development of new and effective treatments for a range of diseases.
References
- 1. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Roles of 2,4-Diaminopteridine: A Technical Guide for Researchers
Abstract
The pteridine ring system is a fundamental scaffold in a vast array of biologically active molecules, from essential cofactors like folate and biopterin to therapeutic agents. Among these, 2,4-diaminopteridine stands out as a core structure with a diverse and significant impact on cellular function. This technical guide provides an in-depth exploration of the published literature on the biological functions of this compound and its derivatives. We will delve into its critical role as an inhibitor of dihydrofolate reductase, its utility as a precursor in antifolate biosynthesis, its emerging potential as a diuretic and anti-inflammatory agent, and its involvement in pteridine salvage pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biological significance and therapeutic potential of this versatile heterocyclic compound.
Introduction: The Pteridine Scaffold in Biological Systems
Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings. Their derivatives are ubiquitous in nature and play indispensable roles in a myriad of biological processes. The this compound core, in particular, is a privileged structure in medicinal chemistry, largely due to its structural similarity to the pterin moiety of folic acid. This mimicry allows it to interact with and modulate the activity of enzymes involved in folate metabolism, a pathway crucial for cell growth and proliferation. This guide will systematically dissect the key biological functions of this compound, providing a foundational understanding for further research and development.
Central Role in Folate Metabolism: Dihydrofolate Reductase Inhibition
One of the most extensively studied biological functions of this compound derivatives is their potent inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[2] By competitively binding to the active site of DHFR, this compound-based compounds disrupt the folate cycle, leading to a depletion of essential precursors for DNA synthesis and cell division. This mechanism forms the basis of their application as anticancer and antimicrobial agents.[1]
Mechanism of Action: Competitive Inhibition
The this compound scaffold serves as a structural analog of the pterin ring of dihydrofolate. This allows it to fit into the active site of DHFR, where the 2,4-diamino groups form key hydrogen bonds with amino acid residues, effectively blocking the binding of the natural substrate. The affinity of these inhibitors can be significantly enhanced by the addition of various substituents at other positions of the pteridine ring, a strategy widely employed in drug design.
References
Initial Studies on the Anti-inflammatory Activity of 2,4-Diaminopteridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune diseases to cancer. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. This technical guide delves into the burgeoning field of 2,4-diaminopteridine compounds as a promising class of anti-inflammatory agents. Drawing inspiration from the pteridine core of the well-established anti-inflammatory drug methotrexate, initial studies have revealed that novel derivatives of this compound exhibit potent anti-inflammatory properties through multifaceted mechanisms of action. This document provides a comprehensive overview of the current understanding of these compounds, including their mechanistic underpinnings, detailed experimental protocols for their evaluation, and a summary of key preclinical findings.
Introduction: The Therapeutic Potential of the this compound Scaffold
The pteridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including folic acid and the anti-cancer and anti-inflammatory drug, methotrexate.[1] The therapeutic utility of methotrexate in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease has spurred interest in exploring other pteridine derivatives for their anti-inflammatory potential.[1] The this compound core, in particular, has emerged as a promising starting point for the development of novel anti-inflammatory agents.[1][2]
Initial investigations into N-substituted 2,4-diaminopteridines have demonstrated their capacity to act as potent radical scavengers and inhibitors of key inflammatory enzymes.[1][2] This dual-target approach, addressing both oxidative stress and enzymatic drivers of inflammation, suggests a potential for broad-spectrum anti-inflammatory activity. This guide will explore the initial findings that highlight the promise of this compound class.
Mechanistic Insights: A Multi-Pronged Attack on Inflammation
Preliminary studies suggest that this compound compounds exert their anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory cascade. The primary mechanisms identified to date include the inhibition of lipoxygenase (LOX), inducible nitric oxide synthase (iNOS), and the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Inhibition of the Lipoxygenase (LOX) Pathway
Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[3][4] The 5-lipoxygenase (5-LOX) pathway, in particular, is a key target for anti-inflammatory drug development. Several novel N-substituted this compound derivatives have been identified as potent inhibitors of soybean lipoxygenase, with IC50 values extending down to 100 nM.[1] This suggests that the this compound scaffold is a novel framework for the development of LOX inhibitors.[1]
Caption: Inhibition of the Lipoxygenase Pathway.
Attenuation of Inducible Nitric Oxide Synthase (iNOS) Activity
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key mediator of inflammation and septic shock.[5] Some 2,4-diamino-4,6-diarylpteridines have been shown to inhibit iNOS.[1] Further studies have demonstrated that certain substituted this compound derivatives exhibit potent inhibitory activities against iNOS in vitro, with some compounds showing stronger inhibition than methotrexate.[6] Two such compounds, when studied in vivo, demonstrated the ability to increase blood pressure in a model of septic shock and showed protective effects against immunological liver injury.[6]
References
- 1. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2,4-diamino-6-bromomethyl pteridine
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2,4-diamino-6-bromomethyl pteridine, a critical intermediate in the development of antifolate drugs such as Methotrexate.[1] Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to numerous biological processes, and their derivatives are a major focus in medicinal chemistry.[2] This guide is designed for researchers in organic synthesis and drug development, offering a comprehensive walkthrough from starting materials to the characterized final product, emphasizing safety, efficiency, and reproducibility.
Introduction and Significance
The pteridine ring system is a privileged scaffold in medicinal chemistry due to its presence in essential biological cofactors like tetrahydrofolate and tetrahydrobiopterin.[3] Consequently, synthetic pteridine derivatives are of significant interest as therapeutic agents, particularly as inhibitors of dihydrofolate reductase (DHFR). 2,4-diamino-6-bromomethyl pteridine serves as a versatile precursor for introducing various side chains at the 6-position, enabling the synthesis of a library of potential drug candidates.[4] Its most notable application is in the industrial synthesis of Methotrexate, a cornerstone drug for treating cancer and autoimmune diseases.[1][5]
The synthetic route detailed herein proceeds in two primary stages:
-
Condensation: Formation of the pteridine core by reacting 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone to yield 2,4-diamino-6-hydroxymethylpteridine.
-
Bromination: Conversion of the 6-hydroxymethyl group to a 6-bromomethyl group, creating a reactive site for subsequent nucleophilic substitution.
This protocol is based on established and patented methodologies, ensuring a high degree of reliability and yield.[1][6]
Synthetic Pathway Overview
The overall synthesis is a straightforward and efficient process designed for scalability.
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocol
Part A: Synthesis of 2,4-diamino-6-hydroxymethylpteridine
This initial step constructs the core pteridine structure through a catalyzed cyclocondensation reaction. The use of an acidic molecular sieve simplifies workup and improves product purity.[6]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2,4,5,6-Tetraaminopyrimidine HCl | 214.06 | 28.6 g | 0.134 | 1.0 |
| 1,3-Dihydroxyacetone | 90.08 | 13.3 g | 0.148 | 1.1 |
| Acidic 4A Molecular Sieve | - | 50 g | - | - |
| Methanol | 32.04 | 250 mL | - | - |
| Deionized Water | 18.02 | 250 mL | - | - |
| Oxygen (gas) | 32.00 | Bubbled through | - | - |
Procedure:
-
To a 1 L four-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and condenser, add 2,4,5,6-tetraaminopyrimidine hydrochloride (28.6 g).
-
Add methanol (250 mL) and deionized water (250 mL) to the flask and stir until the solid is fully dissolved.
-
Add the acidic 4A molecular sieves (50 g) to the solution.
-
Begin vigorous stirring and start bubbling oxygen gas through the solution via the gas inlet tube.
-
In a separate beaker, dissolve 1,3-dihydroxyacetone (13.3 g) in 50 mL of deionized water.
-
Add the 1,3-dihydroxyacetone solution dropwise to the reaction flask over 30 minutes.
-
Maintain the reaction at room temperature with vigorous stirring and continuous oxygen bubbling for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.
-
Upon completion, stop the oxygen flow and filter the mixture to remove the molecular sieves. Wash the solids with a 50:50 methanol/water mixture.
-
Combine the filtrates and reduce the volume under reduced pressure until a solid precipitate forms.
-
Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield 2,4-diamino-6-hydroxymethylpteridine as a solid. The expected yield is approximately 73%.[1]
Part B: Synthesis of 2,4-diamino-6-bromomethyl pteridine
This step converts the intermediate's primary alcohol into a more reactive alkyl bromide, suitable for subsequent coupling reactions. The use of NBS and triphenylphosphine provides mild reaction conditions, preventing degradation of the pteridine core.[6]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2,4-diamino-6-hydroxymethylpteridine | 192.17 | 10.0 g | 0.052 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.0 g | 0.101 | 1.94 |
| Triphenylphosphine (PPh₃) | 262.29 | 26.0 g | 0.099 | 1.9 |
| N,N-Dimethylacetamide (DMAC) | 87.12 | 200 mL | - | - |
| Water & DMF (for recrystallization) | - | As needed | - | - |
Procedure:
-
To a 500 mL four-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add triphenylphosphine (26 g) and N,N-Dimethylacetamide (DMAC, 200 mL).
-
Cool the stirred suspension to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (18 g) in portions, ensuring the internal temperature does not exceed 5°C. This in-situ formation of dibromotriphenylphosphorane is exothermic.[5]
-
Once the NBS addition is complete, add the 2,4-diamino-6-hydroxymethylpteridine (10 g) in small portions over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, the crude product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Recrystallize the crude solid from a mixed solvent system of water and Dimethylformamide (DMF) to yield pure 2,4-diamino-6-bromomethyl pteridine as brown needle-like crystals.[1]
-
Dry the final product under vacuum. The expected yield is approximately 96%.[1]
Characterization and Purification
Validation of the final product's identity and purity is essential. The following workflow and analytical data are standard for this compound.
Caption: Purification and characterization workflow.
Expected Analytical Data:
-
Appearance: Light brown solid or brown needle-like crystals.[1][7]
-
Melting Point: >195°C (with decomposition).[7]
-
Mass Spectrometry (ESI+):
-
m/z calculated for C₇H₇BrN₆ [M+H]⁺: 255.00.
-
Expected m/z: 254/256 (M+H)⁺, showing the characteristic isotopic pattern for bromine. A reported value is m/z 254 (M+H)⁺.[1]
-
-
¹H NMR Spectroscopy (400 MHz, d₆-DMSO):
-
δ 9.10 (s, 1H, pteridine ring H)
-
δ 8.65 (s, 2H, -NH₂)
-
δ 8.01 (s, 2H, -NH₂)
-
δ 4.94 (s, 2H, -CH₂Br)[1]
-
Safety and Handling
General Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Phosphorus Tribromide (PBr₃): If used as an alternative brominating agent, extreme caution is required. PBr₃ is highly corrosive, causes severe skin and eye burns, and reacts violently with water.[8][9][10][11][12] It should be handled under an inert atmosphere.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Triphenylphosphine (PPh₃): Harmful if swallowed and causes skin irritation.
-
N,N-Dimethylacetamide (DMAC): A reproductive toxin. Avoid inhalation and skin contact.
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers.
-
Dispose of waste in accordance with local, state, and federal environmental regulations. Do not pour waste down the drain.
References
- 1. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 7. Cas 52853-40-4,6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR | lookchem [lookchem.com]
- 8. nj.gov [nj.gov]
- 9. chemos.de [chemos.de]
- 10. harrellindustries.com [harrellindustries.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Synthesis of Methotrexate Utilizing 2,4-Diaminopteridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a folate antagonist, is a cornerstone therapeutic agent in the treatment of various cancers and autoimmune diseases.[1][2][3] Its synthesis is a critical process for ensuring the availability of this life-saving drug. This document provides a detailed guide to the synthesis of methotrexate, with a particular focus on the strategic use of 2,4-diaminopteridine precursors. We will delve into the underlying chemical principles, provide step-by-step protocols for key synthetic routes, and offer insights into process optimization and characterization, thereby equipping researchers and drug development professionals with the necessary knowledge for the successful laboratory-scale synthesis of this important molecule.
Introduction: The Significance of Methotrexate
Methotrexate, chemically known as N-(4-{[(2,4-diamino-6-pteridinyl)methyl]methylamino}benzoyl)-L-glutamic acid, functions as an antimetabolite by competitively inhibiting dihydrofolate reductase (DHFR).[2][3][4] This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides, thereby impeding DNA synthesis and cell proliferation.[2][5] This mechanism of action makes methotrexate highly effective against rapidly dividing cells, such as those found in cancerous tumors.[2]
The molecular structure of methotrexate can be deconstructed into three key components: a pteridine ring system, a p-aminobenzoyl moiety, and a glutamic acid tail. The synthesis of methotrexate involves the strategic assembly of these fragments. A common and historically significant approach involves the construction of the pteridine core, specifically a this compound derivative, which is then coupled with the p-methylaminobenzoyl glutamate side chain.
The Strategic Role of this compound in Methotrexate Synthesis
The this compound core is the pharmacophoric heart of methotrexate, responsible for its high-affinity binding to the active site of DHFR. The synthesis of this heterocyclic system is a pivotal stage in the overall production of methotrexate. A widely employed strategy commences with the condensation of a pyrimidine derivative, typically 2,4,5,6-tetraaminopyrimidine, with a three-carbon electrophile to form the pteridine ring.
The choice of this three-carbon component influences the subsequent functionalization required for coupling with the side chain. Common precursors leading to the key 2,4-diamino-6-substituted pteridine intermediate include dihydroxyacetone and 1,1-dichloroacetone.[6][7][8][9]
Visualizing the Synthetic Strategy
The overall synthetic approach can be visualized as a convergent synthesis, where the pteridine core and the side chain are prepared separately and then combined in a final coupling step.
Caption: Convergent synthesis of Methotrexate.
Detailed Synthetic Protocols
This section provides detailed protocols for the synthesis of methotrexate, focusing on the Piper-Montgomery multi-step process. This method offers a robust and well-documented route to high-purity methotrexate.[6][9]
Synthesis of the Pteridine Core: 2,4-Diamino-6-bromomethylpteridine
The synthesis of the key pteridine intermediate, 2,4-diamino-6-bromomethylpteridine, is a two-step process starting from 2,4,5,6-tetraaminopyrimidine.
Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This step involves the formation of the pteridine ring through the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[6][9]
Experimental Protocol:
-
Preparation of Reactants: In a well-ventilated fume hood, prepare a solution of 2,4,5,6-tetraaminopyrimidine hydrochloride in deionized water. The hydrochloride salt is typically generated in situ from the sulfate salt by treatment with barium chloride or by direct use of the hydrochloride form.[6]
-
pH Adjustment: Carefully adjust the pH of the pyrimidine solution to a range of 5.5 ± 0.2 using a suitable buffer or by the addition of an acid or base.[6][9] This strict pH control is crucial for favoring the formation of the desired 6-hydroxymethylpteridine isomer.[6][9]
-
Condensation Reaction: To the pH-adjusted solution, add an excess of dihydroxyacetone.
-
Aeration: Vigorously aerate the reaction mixture with a stream of air for 12-24 hours at room temperature.[9] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification: The product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then with a suitable organic solvent like ethanol to remove impurities. The product can be further purified by recrystallization if necessary.
Step 2: Bromination of 2,4-Diamino-6-hydroxymethylpteridine
The hydroxyl group of the pteridine intermediate is then converted to a more reactive bromomethyl group, which is essential for the subsequent coupling reaction.
Experimental Protocol:
-
Formation of the Hydrobromide Salt: Convert the 2,4-diamino-6-hydroxymethylpteridine to its hydrobromide salt by treating it with hydrobromic acid.[6][9]
-
Bromination Reaction: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the hydrobromide salt in a dry, polar aprotic solvent such as dimethylacetamide (DMAC).[6]
-
Addition of Brominating Agent: Cool the suspension to below 10°C and slowly add a solution of triphenyldibromophosphorane in dry DMAC.[6] This reagent serves to both brominate the hydroxymethyl group and protect the amino groups as phosphazines, preventing side reactions.[6]
-
Reaction Monitoring and Work-up: The reaction is typically stirred at low temperature for several hours. The product, 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide, can be isolated by precipitation with a non-polar solvent and collected by filtration.
Synthesis of the Side Chain: N-(p-Methylaminobenzoyl)-L-glutamic acid
The side chain is prepared by the methylation of p-aminobenzoyl-L-glutamic acid.
Experimental Protocol:
-
Protection of Amino and Carboxylic Groups: The starting material, p-aminobenzoyl-L-glutamic acid, may require protection of the glutamic acid carboxyl groups (e.g., as ethyl esters) and the amino group to ensure selective methylation.
-
Methylation: The N-methylation can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
-
Deprotection: Following methylation, the protecting groups are removed to yield N-(p-methylaminobenzoyl)-L-glutamic acid.
The Coupling Reaction: Synthesis of Methotrexate
The final step involves the coupling of the brominated pteridine core with the N-methylated side chain.[4][10][11]
Experimental Protocol:
-
Reaction Setup: In a suitable polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), dissolve the N-(p-methylaminobenzoyl)-L-glutamic acid or its salt (e.g., barium salt).[7][8]
-
Addition of Pteridine: Add the 2,4-diamino-6-bromomethylpteridine hydrobromide (or the phosphazine-protected intermediate) to the solution.[7][8]
-
Base Addition: Add a soluble base, such as sodium hydroxide or sodium bicarbonate, to facilitate the nucleophilic substitution reaction.[7][8]
-
Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., 48 hours).[7] The pH of the reaction mixture should be carefully monitored and maintained.
-
Isolation and Purification of Methotrexate: After the reaction is complete, the crude methotrexate can be precipitated by adjusting the pH of the solution.[7] The product is then collected by filtration. Purification is a critical step to remove unreacted starting materials and by-products. This is often achieved through a series of pH-controlled precipitations and recrystallizations.[12] The purity of the final product should be verified using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature | pH | Typical Yield |
| Pteridine Ring Formation | 2,4,5,6-Tetraaminopyrimidine, Dihydroxyacetone | - | Water | Room Temp. | 5.5 ± 0.2 | 50-60% (crude)[8] |
| Bromination | 2,4-Diamino-6-hydroxymethylpteridine | Triphenyldibromophosphorane, HBr | DMAC | < 10°C | - | High |
| Coupling Reaction | 2,4-Diamino-6-bromomethylpteridine, N-(p-Methylaminobenzoyl)-L-glutamic acid | NaOH or NaHCO₃ | Water, DMF, or DMA | Room Temp. | ~4 | ~63%[7] |
Alternative Synthetic Approaches: One-Pot Synthesis
While the multi-step synthesis provides better control and higher purity, one-pot synthesis methods have also been developed to streamline the process.[13] These methods typically involve the simultaneous reaction of 2,4,5,6-tetraaminopyrimidine, a three-carbon synthon like 2,3-dibromopropionaldehyde, and N-(p-methylaminobenzoyl)glutamic acid in a single reaction vessel.[4] While potentially more efficient in terms of time and resources, these methods can lead to lower yields and more complex purification challenges due to the formation of multiple by-products.
Caption: One-pot synthesis of Methotrexate.
Conclusion and Future Perspectives
The synthesis of methotrexate, a critical chemotherapeutic agent, is a well-established process with the this compound core playing a central role. The multi-step synthesis, particularly the Piper-Montgomery process, remains a reliable method for producing high-purity methotrexate. Understanding the nuances of each reaction step, from pH control in the pteridine ring formation to the final coupling and purification, is paramount for a successful synthesis. Future research may focus on developing more efficient and environmentally friendly synthetic routes, potentially through the use of novel catalysts or flow chemistry techniques, to further improve the accessibility of this vital medication.
References
- 1. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 3. Methotrexate - Wikipedia [en.wikipedia.org]
- 4. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 7. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 13. sincerechemical.com [sincerechemical.com]
Application Notes and Protocols for the Quantitative Analysis of 2,4-Diaminopteridine
Introduction: The Significance of 2,4-Diaminopteridine Quantification
This compound is a heterocyclic compound belonging to the pteridine class, which plays a crucial role in various biological processes. Pteridines are precursors in the biosynthesis of essential cofactors, such as folates and biopterin. Altered levels of pteridines in biological fluids have been associated with the activation of the cellular immune system and are considered potential biomarkers for a range of conditions, including infections, autoimmune diseases, and certain types of cancer. Consequently, the accurate and precise quantification of this compound and related compounds in complex biological matrices like plasma and urine is of significant interest to researchers, clinicians, and professionals in drug development.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, leveraging the sensitivity and selectivity of modern analytical techniques. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into method development, sample preparation, and data interpretation.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC coupled with fluorescence detection is a robust and highly sensitive method for the quantification of pteridines. The underlying principle of this technique is the separation of the analyte of interest from other matrix components via liquid chromatography, followed by its detection based on its intrinsic fluorescence properties. A key consideration for pteridine analysis is that their oxidized (aromatic) forms exhibit strong fluorescence, while the reduced forms have a significantly lower quantum yield.[1][2] Therefore, to achieve maximum sensitivity, a pre-column oxidation step is often employed to convert all pteridine species to their fluorescent aromatic form.
Causality in Experimental Design for HPLC-FLD
The choice of an HPLC-FLD method is dictated by the need for high sensitivity, especially when dealing with low endogenous concentrations of this compound in biological samples. The pre-column oxidation step is a critical decision to ensure that both reduced and oxidized forms of the analyte are quantified, providing a measure of the total concentration. The selection of the stationary phase and mobile phase composition is optimized to achieve chromatographic resolution of this compound from other structurally similar and potentially interfering pteridines.
Visualizing the HPLC-FLD Workflow
Caption: Workflow for this compound quantification by HPLC-FLD.
Detailed Protocol for HPLC-FLD Analysis
1. Sample Preparation
-
For Plasma Samples:
-
To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
-
For Urine Samples:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with ultrapure water.
-
2. Pre-Column Oxidation
-
To 100 µL of the prepared sample supernatant or diluted urine, add 10 µL of an acidic iodine solution (e.g., 1% I₂ in 2% KI in 0.1 M HCl).
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding 10 µL of 2% (w/v) ascorbic acid solution and vortex until the brown color disappears.
3. HPLC-FLD Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 15 mM potassium phosphate buffer (pH 6.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 348 nm, Emission: 444 nm[3] |
4. Data Analysis and Quantification
-
Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., analyte-free plasma or urine) and process them alongside the samples.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Typical Performance Characteristics (Based on Pteridine Analysis)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 50 - 150 fmol on column[3] |
| Limit of Quantification (LOQ) | 150 - 500 fmol on column |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of small molecules in complex biological matrices. This technique combines the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer. The high specificity of LC-MS/MS often allows for simpler sample preparation procedures compared to other methods.
Rationale for Employing LC-MS/MS
The choice of LC-MS/MS is justified when the highest degree of selectivity is required, especially in complex matrices where isobaric interferences may be present. The ability to monitor specific precursor-to-product ion transitions for this compound provides a high level of confidence in the identification and quantification of the analyte. Furthermore, LC-MS/MS methods can often be developed to be very high-throughput, which is advantageous in studies with large sample cohorts.
Visualizing the LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis
1. Sample Preparation
-
To 50 µL of plasma or urine, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm or Reversed-Phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of a this compound standard |
3. Data Analysis and Quantification
-
Optimize MRM transitions (precursor ion, product ion, collision energy, and declustering potential) for this compound and the internal standard.
-
Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify this compound in samples using the calibration curve.
Anticipated Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.998[4] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range[4] |
| Limit of Quantification (LOQ) | Low ng/mL range[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Method Validation: A Cornerstone of Trustworthiness
For both HPLC-FLD and LC-MS/MS methods, a thorough validation is imperative to ensure the reliability and reproducibility of the results. The validation should be conducted in accordance with regulatory guidelines and should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Matrix Effects (for LC-MS/MS): The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Concluding Remarks
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in biological matrices. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. By understanding the scientific principles behind each experimental step and adhering to rigorous validation protocols, researchers can generate high-quality, defensible data that will advance our understanding of the role of pteridines in health and disease.
References
- 1. Intrinsic fluorescence of nucleobase crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification and Stability Assessment of 2,4-Diaminopteridine
Application Note AN-24DPT-001
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,4-Diaminopteridine. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent resolution, peak symmetry, and sensitivity. The protocol has been developed to be a self-validating system, ensuring trustworthiness for researchers, scientists, and drug development professionals. Detailed experimental protocols, method validation results, and a forced degradation study are provided to demonstrate the method's suitability for routine analysis and stability testing in pharmaceutical development and research settings.
Introduction: The Scientific Rationale
This compound is a heterocyclic compound that forms the core structure of various biologically significant molecules, including folic acid and biopterin. These molecules are vital cofactors in numerous enzymatic reactions. Given its role as a key synthetic intermediate and potential impurity in drug manufacturing, a reliable and accurate analytical method for its quantification is paramount.
The primary challenge in analyzing pteridines is their polar nature, which can lead to poor retention on traditional reversed-phase columns. This method overcomes this by employing a buffered aqueous-organic mobile phase that ensures optimal interaction with a C18 stationary phase, leading to sharp, symmetrical peaks and reproducible retention times. The selection of the detection wavelength is based on the UV absorbance profile of the pteridine ring system, ensuring high sensitivity. The development of a stability-indicating assay is crucial for evaluating the intrinsic stability of drug substances and for identifying potential degradation products that may arise during manufacturing, storage, or handling.
Chromatographic Method and Conditions
The causality behind the selection of each parameter is critical for method robustness. A standard C18 column was chosen for its versatility and proven performance with polar-modified aromatic compounds. The mobile phase composition, a blend of phosphate buffer and acetonitrile, is a classic reversed-phase system. The buffer's role is to maintain a consistent pH, thereby ensuring a stable ionization state for the analyte and preventing peak shape distortion. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency.
Table 1: Optimized HPLC Parameters
| Parameter | Recommended Condition | Justification |
| Instrument | Any standard HPLC system with UV/DAD detector | Method is compatible with common laboratory equipment. |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | Provides excellent efficiency and resolution for this class of compounds.[1] |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.0) and Acetonitrile (90:10, v/v) | Isocratic elution simplifies the method and ensures reproducibility. The acidic pH ensures the pteridine is in a consistent protonated state, improving peak shape.[1] |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal column efficiency and minimal backpressure.[1] |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing fluctuations in viscosity and retention time.[1] |
| Detection Wavelength | 280 nm | Provides good sensitivity for pteridine derivatives based on the analysis of structurally similar compounds.[1] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC, providing good sensitivity without overloading the column. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Experimental Protocols
Preparation of Reagents and Standards
Expertise in Practice: The accuracy of any HPLC analysis begins with the precise preparation of solutions. Using high-purity solvents and accurately calibrated equipment is non-negotiable for trustworthy results.
-
Mobile Phase Preparation (1 L): a. Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 900 mL of HPLC-grade water. b. Adjust the pH to 3.0 using phosphoric acid. c. Add 100 mL of HPLC-grade acetonitrile. d. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): a. Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of the mobile phase (diluent) and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature. d. Dilute to the mark with the mobile phase and mix well.
-
Working Standard Solutions (for Calibration Curve): a. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
Sample Preparation Protocol
-
Accurately weigh a portion of the sample powder expected to contain approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical process, from preparation to data analysis, ensuring a systematic and reproducible execution.
Caption: HPLC analysis workflow from preparation to final quantification.
Method Validation Summary (Illustrative Data)
To be considered trustworthy, a method must be validated for its key performance characteristics according to ICH guidelines. The following table summarizes the expected performance of this method.
Table 2: Illustrative Method Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 1 - 50 µg/mL, r² = 0.9995 |
| Precision (%RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 1.1% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.7 µg/mL |
| Specificity | No interference from blank or placebo | Peak is spectrally pure and well-resolved from degradation products. |
Stability-Indicating Study: Forced Degradation
A forced degradation study is the cornerstone of a stability-indicating method. It provides authoritative evidence that the method can separate the intact analyte from any potential degradation products, ensuring that the measured analyte peak is pure.
Forced Degradation Protocol
-
Prepare solutions of this compound at a concentration of 50 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Before injection, neutralize the acidic and basic solutions.
-
Analyze all stressed samples by the proposed HPLC method, alongside an unstressed control sample.
Rationale and Expected Results
The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak. A Diode Array Detector (DAD) should be used to perform peak purity analysis, confirming that the analyte peak in the stressed samples is spectrally homogeneous and free from co-eluting impurities. This self-validating system ensures that only the intact drug is quantified.
Caption: Conceptual overview of forced degradation stress testing.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, accurate, precise, and specific for the quantification of this compound. The isocratic elution and straightforward sample preparation make it suitable for high-throughput analysis in a quality control environment. Furthermore, the successful resolution of the parent compound from its degradation products under various stress conditions confirms its utility as a stability-indicating method, providing trustworthy data for drug development and research professionals.
References
Application Note: High-Sensitivity Analysis of 2,4-Diaminopteridine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
2,4-Diaminopteridine and its derivatives are heterocyclic compounds involved in various biological pathways and are investigated as potential therapeutic agents. Accurate and sensitive quantification of these molecules in complex biological matrices is crucial for pharmacological and clinical research. This guide provides a comprehensive overview and detailed protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, from sample preparation to instrument optimization, offering field-proven insights to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction to this compound Analysis
Pteridines are a class of nitrogen-containing heterocyclic compounds that serve as crucial cofactors and metabolic intermediates in numerous biological systems.[1][2] this compound, with the molecular formula C₆H₆N₆, is a fundamental structure within this class.[3] The analysis of pteridines is often challenging due to their low concentrations in biological fluids, their potential for instability, and the presence of interfering matrix components.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex mixtures due to its exceptional sensitivity, specificity, and wide dynamic range.[5][6] This application note details a robust workflow for the analysis of this compound, designed to be a self-validating system for achieving high-quality, reproducible data.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₆ | PubChem[3] |
| Molecular Weight | 162.15 g/mol | PubChem[3] |
| Monoisotopic Mass | 162.06539422 Da | PubChem[3] |
| pKa (Predicted) | Multiple values; basic nitrogens are readily protonated. | N/A |
The presence of multiple basic nitrogen atoms makes this compound an ideal candidate for positive mode Electrospray Ionization (ESI), where the molecule can be readily protonated to form a stable [M+H]⁺ ion.
Core Principles of the LC-MS/MS Workflow
The analytical workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage must be optimized to ensure the analyte is efficiently extracted, separated from interferences, and detected with high sensitivity.
Caption: High-level overview of the analytical workflow.
Detailed Application Protocols
This section provides step-by-step protocols for the quantification of this compound.
Materials and Reagents
-
Standards: this compound certified reference standard.
-
Internal Standard (IS): An isotopically labeled analog (e.g., this compound-¹³C₂,¹⁵N₄) is highly recommended to correct for matrix effects and procedural losses. If unavailable, a structurally similar compound not present in the sample can be used.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (≥98%).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., ISOLUTE ENV or equivalent mixed-mode cation exchange) or liquid-liquid extraction solvents (e.g., Ethyl Acetate).[1][2]
Protocol 1: Sample Preparation from Human Plasma
This protocol utilizes Solid Phase Extraction (SPE) for robust cleanup and concentration.
Rationale: Plasma is a complex matrix containing proteins, lipids, and salts that can interfere with analysis and suppress the MS signal. SPE provides a more thorough cleanup than simple protein precipitation, leading to better sensitivity and prolonged instrument performance.[1]
-
Sample Pre-treatment: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of internal standard (IS) working solution and 200 µL of 4% phosphoric acid in water. Vortex for 15 seconds. This step precipitates proteins and acidifies the sample to ensure the analyte is in its cationic form for strong retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. The wash steps remove salts and other polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the analyte, breaking its interaction with the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). This ensures compatibility with the LC system and focuses the analyte into a small injection volume.
Caption: Step-by-step SPE workflow for plasma samples.
Protocol 2: Liquid Chromatography (LC) Method
Rationale: Reversed-phase chromatography using a C18 column is effective for retaining and separating pteridines.[6] The addition of formic acid to the mobile phase is critical for good peak shape and for promoting protonation of the analyte, which is essential for ESI+ sensitivity.[5]
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min) |
Protocol 3: Tandem Mass Spectrometry (MS/MS) Method
Rationale: Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity and sensitivity.[7] It involves selecting the protonated parent ion ([M+H]⁺), fragmenting it, and monitoring a specific product ion. This two-stage filtering process minimizes background noise and ensures confident identification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 4000 V |
| Nebulizer Gas | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 250°C |
| Fragmentor Voltage | 100 V (Optimize for analyte) |
| Collision Energy (CE) | Optimize for each transition |
MRM Transitions: The exact fragmentation of this compound should be determined by infusing a standard solution and performing a product ion scan. Based on the structure (a pyrimidine ring fused to a pyrazine ring), common fragmentation pathways involve the loss of small neutral molecules like HCN or NH₃, or cleavage of the rings.[8][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Notes |
| This compound | 163.1 [M+H]⁺ | To be determined | 100 | Quantifier Ion (most intense, stable fragment) |
| This compound | 163.1 [M+H]⁺ | To be determined | 50 | Qualifier Ion (secondary fragment for confirmation) |
| Internal Standard | e.g., 169.1 | To be determined | 100 | Monitor corresponding fragments |
Note: The product ions must be empirically determined on your specific mass spectrometer. A good starting point is to scan a product ion range from m/z 50 to 160.
Data Analysis and Validation
-
Calibration Curve: Prepare a set of calibration standards (typically 8-10 points) in a surrogate matrix (e.g., stripped plasma) and process them alongside the unknown samples. Plot the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. Good linearity is indicated by a correlation coefficient (R²) > 0.99.[1][2]
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to be run with each batch. The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
-
Trustworthiness: The protocol's trustworthiness is established by including a qualifier ion. The ratio of the quantifier to qualifier peak areas should remain constant (within a specified tolerance, e.g., ±20%) across all samples and standards, confirming the identity of the analyte and ruling out interferences.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity | Inefficient extraction; Ion suppression; Suboptimal MS parameters. | Re-optimize SPE protocol; Check for matrix effects by post-column infusion; Infuse standard to optimize fragmentor and collision energy. |
| Poor Peak Shape | Sample solvent mismatch; Column degradation; Secondary interactions. | Ensure reconstitution solvent matches initial mobile phase; Replace column; Adjust mobile phase pH. |
| High Variability | Inconsistent sample preparation; IS instability. | Automate liquid handling if possible; Ensure IS is added consistently and early in the process; Check IS stability. |
| No Peak Detected | Incorrect MRM transition; Analyte degradation. | Confirm precursor and product ions with infusion; Investigate sample stability under different storage conditions.[10] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. By explaining the causality behind each step—from the selection of sample preparation techniques to the optimization of instrument parameters—this guide empowers researchers to develop and validate robust methods. The detailed protocols serve as a strong foundation for adaptation to specific research needs, ensuring the generation of high-quality, reliable, and trustworthy data in the fields of pharmacology and clinical science.
References
- 1. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: A Detailed Guide to the N-alkylation of 2,4-Diaminopteridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocol for the N-alkylation of 2,4-diaminopteridine derivatives, a core reaction in the synthesis of numerous biologically active molecules. Pteridine derivatives are fundamental scaffolds in medicinal chemistry, with applications as antitumor, anti-inflammatory, and antimicrobial agents.[1][2][3] This document provides a robust framework for researchers, offering a step-by-step methodology, an in-depth discussion of the underlying chemical principles, and strategies for characterization and troubleshooting. By explaining the causality behind experimental choices, this guide aims to empower researchers to successfully synthesize and modify these vital compounds.
Introduction: The Significance of N-alkylated 2,4-Diaminopteridines
The this compound core is a privileged scaffold in drug discovery, forming the backbone of compounds that exhibit a wide array of pharmacological activities.[1][2][4] N-alkylation of this heterocyclic system is a key synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of specific alkyl groups can profoundly influence the molecule's interaction with biological targets, leading to enhanced potency and selectivity.
The primary challenge in the N-alkylation of this compound lies in achieving regioselectivity. The pteridine ring system possesses multiple nitrogen atoms with varying degrees of nucleophilicity, creating the potential for the formation of a mixture of isomers. This guide will address this challenge by presenting a protocol that favors alkylation at a specific nitrogen and discussing strategies for controlling the reaction's outcome.
Reaction Scheme and Mechanism
The N-alkylation of a this compound derivative typically proceeds via a nucleophilic substitution reaction (SN2). The reaction involves the attack of a nucleophilic nitrogen atom of the pteridine ring on an electrophilic carbon atom of an alkylating agent.
Diagram of the general N-alkylation workflow:
Caption: General workflow for the N-alkylation of this compound derivatives.
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the N-alkylation of a this compound derivative using an alkyl halide. This procedure can be adapted for various substrates and alkylating agents with appropriate modifications to the reaction conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound Derivative | ≥98% | Commercially Available | Starting material. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Commercially Available | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath (for conventional heating)
-
Microwave reactor (for microwave-assisted synthesis)
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).
-
-
Reaction:
-
Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing and deprotonation.
-
Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Conventional Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Microwave-Assisted Synthesis: Heat the reaction in a sealed microwave vessel at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Microwave irradiation can significantly reduce reaction times.[5][6][7][8][9]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired N-alkylated product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
-
Scientific Rationale and Key Considerations
-
Choice of Base: A non-nucleophilic base like potassium carbonate is used to deprotonate the most acidic N-H proton of the pteridine ring, generating the nucleophile for the alkylation reaction. The choice and amount of base can influence the regioselectivity. Stronger bases like sodium hydride (NaH) can also be employed, but may lead to multiple alkylations.
-
Solvent Selection: Anhydrous polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use anhydrous solvents to prevent side reactions with water.
-
Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. Alkyl iodides are generally the most reactive. The stoichiometry of the alkylating agent should be carefully controlled to minimize dialkylation.
-
Regioselectivity: The this compound nucleus has several nitrogen atoms that can potentially be alkylated. The site of alkylation is influenced by factors such as the electronic properties of the pteridine ring, the nature of the substituents already present, the reaction conditions (base, solvent, temperature), and the steric bulk of the alkylating agent. Generally, the endocyclic nitrogens are more nucleophilic than the exocyclic amino groups. Theoretical studies and empirical data are often necessary to predict the most likely site of alkylation.
-
Microwave-Assisted Synthesis: Microwave heating can accelerate the reaction rate by efficiently transferring energy to the polar solvent and reactants.[5][7][8][9] This often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
Characterization of N-alkylated this compound Derivatives
Accurate characterization of the synthesized compounds is crucial to confirm the success of the N-alkylation and to determine the position of the newly introduced alkyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the pteridine core and the newly introduced alkyl group. The chemical shift of the protons on the carbon adjacent to the newly formed C-N bond will be a key indicator of successful alkylation. Comparison of the ¹H NMR spectrum of the product with that of the starting material will reveal the disappearance of an N-H proton signal and the appearance of the new alkyl signals.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the alkyl group attached to the nitrogen will typically appear in the range of 40-60 ppm, depending on its substitution. Changes in the chemical shifts of the pteridine ring carbons upon alkylation can also provide clues about the site of substitution.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and to confirm the addition of the alkyl group.[6] Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The mass spectrum will show a molecular ion peak (M+H)⁺ or (M)⁺ corresponding to the molecular weight of the N-alkylated product. Fragmentation patterns can sometimes provide additional structural information.[13][14][15][16][17]
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling pteridine derivatives and alkylating agents.[5][8][18][19]
Handling of this compound Derivatives:
-
These compounds are typically solids and should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
-
They may be harmful if swallowed, and can cause skin and eye irritation.[5][7] In case of contact, wash the affected area with plenty of water.
Handling of Alkylating Agents:
-
Alkylating agents are often volatile, flammable, and toxic. They should always be handled in a chemical fume hood.
-
Many alkylating agents are known or suspected carcinogens and mutagens. Avoid skin contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for each specific alkylating agent for detailed handling and disposal instructions.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated solvent waste should be collected in separate, properly labeled containers.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive alkylating agent- Insufficient base- Low reaction temperature or short reaction time- Presence of water in the reaction | - Use a fresh bottle of alkylating agent.- Increase the amount of base.- Increase the reaction temperature or time. Consider using microwave heating.- Ensure all glassware is dry and use anhydrous solvents. |
| Formation of multiple products | - Dialkylation- Alkylation at different nitrogen atoms (poor regioselectivity) | - Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq).- Add the alkylating agent slowly to the reaction mixture.- Modify the reaction conditions (e.g., change the base, solvent, or temperature) to favor a single isomer. |
| Difficulty in purification | - Products have similar polarity- Product is highly polar | - Use a different eluent system for column chromatography or try a different purification technique (e.g., preparative TLC, HPLC).- If the product is a salt, it may be purified by recrystallization. |
Conclusion
The N-alkylation of this compound derivatives is a versatile and powerful tool in medicinal chemistry for the synthesis of novel therapeutic agents. This guide provides a comprehensive and practical framework for performing this important reaction. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully synthesize and characterize a wide range of N-alkylated pteridine derivatives, paving the way for the discovery of new and improved drugs.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. georganics.sk [georganics.sk]
- 6. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 2-amino-4-hydroxy substituted pteridines by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermospray liquid chromatography/mass spectrometry studies on mechanisms of nucleic acid alkylation by some deuterated carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. biosynth.com [biosynth.com]
Application of 2,4-Diaminopteridine Derivatives in Fluorescence Microscopy: A Guide for Researchers
Introduction: The Promise of Pteridine-Based Fluorophores
Pteridines, a class of heterocyclic compounds structurally related to purines, are emerging as a versatile platform for the development of novel fluorescent probes for cellular imaging.[1] Their intrinsic fluorescence, coupled with a sensitivity to the local microenvironment, makes them powerful tools for elucidating complex biological processes. While the parent 2,4-diaminopteridine forms the core scaffold for many biologically active molecules, including antifolates and anti-inflammatory agents, it is the synthetically modified pteridine nucleoside analogs that have demonstrated significant promise as fluorophores for advanced microscopy applications.[2][3]
These fluorescent pteridine derivatives offer a unique window into the intricate world of DNA interactions and cellular dynamics.[3][4] By virtue of their structural similarity to native nucleosides, they can be site-specifically incorporated into oligonucleotides, acting as sensitive reporters of conformational changes, DNA-protein interactions, and enzymatic activity.[2][3] This guide provides a comprehensive overview of the application of these this compound-based fluorescent probes in microscopy, detailing their photophysical properties, and providing robust protocols for their use in cellular imaging.
Photophysical Characteristics of Pteridine-Based Probes
The fluorescence of pteridine derivatives is intimately linked to their chemical structure and the surrounding environment. Substitutions on the pteridine ring can dramatically influence the excitation and emission maxima, quantum yield (Φ), and fluorescence lifetime (τ). The sensitivity of their fluorescence to the microenvironment, such as solvent polarity and pH, is a key feature that can be exploited for sensing applications.
A study of eighteen fluorescent pteridine-based nucleoside analogs revealed a wide range of quantum yields, from less than 0.03 to as high as 0.88.[2] For a selection of the more promising probes with quantum yields greater than 0.15, the maximum excitation wavelengths ranged from 334 to 358 nm, with corresponding emission maxima between 400 and 444 nm.[2] The fluorescence decay of these probes was best described by a biexponential model, with mean intensity-weighted lifetimes spanning from 0.87 to 6.54 ns.[2]
| Pteridine Analog (Representative) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Mean Lifetime (ns) |
| 3-Methylisoxanthopterin | ~350 | ~430 | > 0.15 | ~2.0 |
| 6-Methylisoxanthopterin | ~350 | ~440 | > 0.15 | ~6.5 |
| Pteridine Nucleoside Analog 1 | 334 | 400 | > 0.15 | 0.87 - 6.54 |
| Pteridine Nucleoside Analog 2 | 358 | 444 | > 0.15 | 0.87 - 6.54 |
Table 1: Representative photophysical properties of fluorescent pteridine nucleoside analogs. Data synthesized from Hawkins et al., 1997.[2]
A critical characteristic of these probes is the significant quenching of their fluorescence upon incorporation into oligonucleotides.[2] This quenching is influenced by the number and proximity of purine bases in the DNA sequence, suggesting a mechanism of photoinduced electron transfer.[2] This property is invaluable for designing "turn-on" fluorescent assays where an increase in fluorescence signals a specific binding event or conformational change that moves the pteridine probe away from quenching moieties.
Experimental Workflows and Protocols
The successful application of this compound-based probes in fluorescence microscopy hinges on meticulous experimental design and execution. Below are detailed protocols for cellular staining and imaging, designed to be adaptable for various pteridine derivatives and cell types.
Workflow for Cellular Imaging with Pteridine Probes
Caption: General workflow for cellular imaging using pteridine-based fluorescent probes.
Protocol 1: Preparation of Pteridine Probe Stock and Working Solutions
Rationale: Proper preparation and storage of the fluorescent probe are critical to maintain its stability and ensure reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic organic molecules for biological applications. Aliquoting the stock solution prevents degradation from multiple freeze-thaw cycles.
Materials:
-
Lyophilized this compound derivative probe
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: Prepare a concentrated stock solution of the pteridine probe by dissolving the lyophilized powder in anhydrous DMSO to a final concentration of 1-10 mM. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Staining of Live or Fixed Cells
Rationale: This protocol outlines the general steps for labeling cells with a pteridine-based probe. The optimal concentration and incubation time will need to be determined empirically for each specific probe and cell type to achieve a high signal-to-noise ratio while minimizing cytotoxicity.
Materials:
-
Cells cultured on glass-bottom imaging dishes or chamber slides
-
Pteridine probe stock solution (from Protocol 1)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium
-
(For fixed cells) 4% Paraformaldehyde (PFA) in PBS
-
(For fixed cells) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure for Live Cell Staining:
-
Cell Seeding: Plate cells on an appropriate imaging vessel and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Working Solution: Prepare a working solution of the pteridine probe by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the final desired concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Probe Loading: Remove the culture medium from the cells and wash once with the buffer. Add the probe-containing medium/buffer to the cells.
-
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.[1] The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with a fresh, pre-warmed buffer or complete medium to remove any unbound probe.[1]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.
Procedure for Fixed Cell Staining:
-
Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with PBS.
-
Probe Staining: Incubate the fixed and permeabilized cells with the pteridine probe working solution (diluted in PBS) for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and proceed to imaging.
Protocol 3: Fluorescence Microscopy and Image Acquisition
Rationale: Proper microscope setup and image acquisition parameters are crucial for obtaining high-quality images while minimizing phototoxicity and photobleaching. The use of appropriate controls is essential for accurate data interpretation.
Materials:
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters for the pteridine probe.
-
Immersion oil (if using an oil immersion objective)
-
Stained cells (from Protocol 2)
Procedure:
-
Microscope Setup:
-
Turn on the microscope and light source.
-
Select the appropriate objective lens (e.g., 40x or 63x oil immersion).
-
Choose the filter cube or laser lines that match the excitation and emission spectra of the pteridine probe. Based on available data for derivatives, excitation will likely be in the UV to near-UV range (e.g., 350-360 nm) and emission in the blue to cyan range (e.g., 430-450 nm).[2]
-
-
Cell Visualization: Locate the stained cells using bright-field or phase-contrast microscopy.
-
Image Acquisition:
-
Switch to the fluorescence channel.
-
Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[1]
-
Adjust the exposure time or detector gain to obtain a good signal-to-noise ratio.
-
Acquire images using a suitable camera (e.g., CCD, sCMOS).
-
-
Controls:
-
Unstained Cells: Image unstained cells under the same conditions to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent) used for the probe to rule out solvent-induced artifacts.
-
Potential Applications in Drug Development and Research
The unique properties of this compound-based fluorescent probes open up a wide range of applications for researchers in academia and the pharmaceutical industry.
DNA-Protein Interaction Studies
The sensitivity of pteridine fluorescence to its local environment makes it an excellent tool for studying the intricate dance between DNA and proteins.[3] By incorporating a fluorescent pteridine analog at a specific site in a DNA sequence, researchers can monitor changes in fluorescence intensity, anisotropy, or lifetime upon protein binding. This can provide valuable information on binding kinetics, conformational changes in the DNA or protein, and the mechanism of action of DNA-binding drugs.
Caption: Pteridine probe fluorescence modulation by DNA-protein interaction.
High-Throughput Screening (HTS) for Drug Discovery
Fluorescence-based assays are a cornerstone of high-throughput screening. Assays utilizing pteridine probes can be designed to screen for compounds that disrupt or enhance DNA-protein interactions. For example, a "turn-on" fluorescence assay could be developed where the displacement of a quenching protein from a pteridine-labeled DNA probe by a small molecule inhibitor results in a measurable increase in fluorescence.
Cellular Imaging of Nucleic Acid Dynamics
By delivering pteridine-labeled oligonucleotides into cells, it is possible to visualize the localization and trafficking of specific DNA or RNA sequences in real-time. This can provide insights into processes such as gene expression, DNA repair, and viral infection.
Conclusion and Future Perspectives
While the parent this compound molecule itself is a key pharmacophore, its fluorescently-active derivatives represent a powerful and still largely untapped resource for the cell biology and drug discovery communities. Their tunable photophysical properties, sensitivity to the microenvironment, and ability to be incorporated into nucleic acids make them highly versatile probes. Further research into the synthesis of new pteridine derivatives with optimized brightness, photostability, and targeting capabilities will undoubtedly expand their utility in fluorescence microscopy and lead to new discoveries in cellular and molecular biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent pteridine nucleoside analogs: a window on DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent pteridine probes for nucleic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Diaminopteridine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,4-diaminopteridine derivatives as inhibitors of dihydrofolate reductase (DHFR). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for the evaluation of these compounds as potential therapeutic agents.
Introduction: Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1] The inhibition of DHFR disrupts DNA synthesis and cell replication, making it an attractive target for antimicrobial and anticancer therapies.[2][3]
The this compound scaffold is a key structural feature of many potent DHFR inhibitors, including the well-known anticancer drug Methotrexate.[4] This class of compounds mimics the natural substrate, dihydrofolate, and binds to the active site of the DHFR enzyme with high affinity, leading to the inhibition of its catalytic activity. This guide will delve into the synthesis, in vitro evaluation, and cellular characterization of novel this compound derivatives.
Mechanism of DHFR Inhibition by this compound Derivatives
The primary mechanism of action of this compound derivatives is the competitive inhibition of DHFR. These compounds bind to the active site of the enzyme, preventing the binding of the endogenous substrate, dihydrofolate. This blockade leads to a depletion of the intracellular pool of tetrahydrofolate, which in turn inhibits the synthesis of thymidylate and purines, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[2]
References
- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]
- 2. mdpi.com [mdpi.com]
- 3. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis of 2,4-diamino-6-hydroxymethylpteridine Salts
For: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of 2,4-diamino-6-hydroxymethylpteridine
The pteridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically essential molecules, including folic acid and biopterin.[1] Among its derivatives, 2,4-diamino-6-hydroxymethylpteridine stands out as a critical synthetic intermediate. Its primary strategic value lies in its role as a direct precursor to Methotrexate, a cornerstone antifolate drug used in chemotherapy and for treating autoimmune diseases.[2][3] Furthermore, this scaffold is integral to the development of novel therapeutics targeting a range of conditions, from cancer to inflammatory disorders.[4][5][6]
This guide provides a detailed, experience-driven framework for the synthesis, purification, and characterization of 2,4-diamino-6-hydroxymethylpteridine salts. It moves beyond a simple recitation of steps to explain the critical process parameters and scientific principles that ensure a successful, high-purity synthesis.
Part 1: Reaction Mechanism and Scientific Principles
The synthesis of 2,4-diamino-6-hydroxymethylpteridine is fundamentally a condensation reaction between a 2,4,5,6-tetraaminopyrimidine salt and dihydroxyacetone. This process, a variation of the classical Isay reaction for pteridine synthesis, involves the formation of the pyrazine ring onto the existing pyrimidine core.[1]
The Core Transformation: A Stepwise View
-
Reactant Preparation: The synthesis begins with a salt of 2,4,5,6-tetraaminopyrimidine, typically the hydrochloride, sulfate, or hydrobromide. The salt forms are significantly more stable to air oxidation than the free base and are thus the preferred starting materials.[2][7][8] If starting with the sulfate, it is often converted in situ to the hydrochloride or hydrobromide.[2][7]
-
Condensation and Ring Closure: The tetraaminopyrimidine is condensed with dihydroxyacetone. The more reactive 5- and 6-amino groups of the pyrimidine attack the carbonyl groups of the dicarbonyl compound (dihydroxyacetone), leading to the formation of a dihydropteridine intermediate.
-
Aromatization (Oxidation): The unstable dihydropteridine intermediate is then oxidized to the stable, aromatic 2,4-diamino-6-hydroxymethylpteridine. This oxidation is a critical step and is typically accomplished by bubbling air or, more efficiently, pure molecular oxygen through the reaction mixture.[3][9]
Causality Behind Critical Parameters: Why Choices Matter
-
Strict pH Control: This is arguably the most critical factor for success. The reaction is highly pH-sensitive, and improper control leads to the formation of undesirable isomers and byproducts.
-
The Isomer Problem: The primary contaminant is the thermodynamically stable 2,4-diamino-7-hydroxymethylpteridine.[3][7] Other byproducts, such as 6-methyl derivatives, can also form.[7]
-
The Solution: Maintaining a specific acidic pH range strongly favors the kinetic formation of the desired 6-hydroxymethyl isomer. Different patented processes cite slightly different optimal ranges, such as pH 2.5 to 5.4 (with an optimum around 3.0) or a very strict pH 5.5 ± 0.2 .[2][3][9] It is imperative to calibrate the pH meter and maintain this value throughout the addition of dihydroxyacetone. Some divalent anions, like sulfite and sulfate, have been shown to promote deleterious isomerization, which is why their removal or the use of hydrochloride salts is favored.[2]
-
-
Controlled Reagent Addition: Dihydroxyacetone should be added slowly and steadily as an aqueous solution.[7] This prevents localized high concentrations of the reagent, which can promote self-condensation and other side reactions, ultimately reducing the yield and purity of the target compound.
-
Efficient Oxidation: While atmospheric air can serve as the oxidant, bubbling pure oxygen through the reaction mixture often leads to a cleaner reaction, shorter reaction times, and improved yields by ensuring the rapid and complete aromatization of the dihydropteridine intermediate.[3][9]
Part 2: Detailed Experimental Protocols
The following protocols are consolidated from established literature and patent procedures, providing a robust method for laboratory-scale synthesis.
Protocol 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine Hydrochloride
This protocol details the direct synthesis from a 2,4,5,6-tetraaminopyrimidine salt.
Table 1: Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molarity/Purity | Supplier Example |
| 2,4,5,6-Tetraaminopyrimidine Sulfate | 5392-28-9 | C₄H₈N₆O₄S | ≥98% | Sigma-Aldrich |
| 2,4,5,6-Tetraaminopyrimidine Dihydrochloride | 634-53-7 | C₄H₈Cl₂N₆ | ≥98% | TCI America |
| 1,3-Dihydroxyacetone | 96-26-4 | C₃H₆O₃ | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% (conc.) | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 50% aq. solution | J.T. Baker |
| Cysteine Hydrochloride Monohydrate | 7048-04-6 | C₃H₈ClNO₂S·H₂O | ≥98% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | H₂O | - | - |
| Oxygen (gas) | 7782-44-7 | O₂ | High Purity | Airgas |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,4-diamino-6-hydroxymethylpteridine.
Step-by-Step Procedure:
-
Reactant Preparation: In a jacketed reaction vessel equipped with a mechanical stirrer, pH probe, gas inlet tube, and thermometer, dissolve 2,4,5,6-tetraaminopyrimidine dihydrochloride (e.g., 113 g) in deionized water (1.5 L).[7] Note: If starting from the sulfate salt, it must first be converted. For example, treat a suspension of the sulfate salt (e.g., 7.14 g) with an equimolar amount of barium chloride (7.32 g) to precipitate barium sulfate, which is then removed by filtration.[10]
-
pH Adjustment: Cool the solution to 10-15°C. Carefully adjust the pH of the solution to 2.5 using a 50% aqueous sodium hydroxide solution.[7] This step is critical and should be done slowly to avoid overshooting the target pH.
-
Reaction Setup: Prepare a separate solution of dihydroxyacetone (e.g., 70 g) in deionized water (500 mL).[7]
-
Controlled Addition and Oxidation: Begin bubbling a steady stream of oxygen gas through the pyrimidine solution. While maintaining the reaction temperature between 5°C and 10°C, add the dihydroxyacetone solution dropwise via an addition funnel over a period of 2 to 12 hours.[7] The rate of addition is key; a slower addition generally results in higher purity.
-
Reaction Progression: After the addition is complete, continue stirring the mixture under an oxygen atmosphere at 5-10°C for an additional 4 to 12 hours.[7] A yellow solid will precipitate as the reaction progresses.
-
Product Isolation: Collect the precipitated yellow solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and cold ethanol (2 x 100 mL) to remove residual acids and unreacted starting materials.[10]
-
Drying: Dry the crude product in a vacuum oven at 50-60°C overnight. This typically yields the crude hydrochloride salt of the product.
Protocol 2: Purification by Acid-Base Recrystallization
This procedure is highly effective for removing isomeric impurities and colored byproducts.[10]
-
Dissolution: Suspend the crude 2,4-diamino-6-hydroxymethylpteridine in 10% aqueous acetic acid. Add a few drops of concentrated hydrochloric acid to aid dissolution and heat the mixture to 75°C with stirring until a clear solution is obtained.
-
Decolorization: Add a small amount of activated carbon to the hot solution, and continue to stir at 75°C for 15-20 minutes.
-
Hot Filtration: Perform a hot filtration through a pad of Celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
Precipitation: Allow the filtrate to cool to room temperature. Slowly neutralize the solution with aqueous ammonia or dilute NaOH. The purified, bright yellow product will precipitate.
-
Final Isolation: Collect the solid by vacuum filtration, wash sequentially with deionized water and ethanol, and dry overnight in a vacuum oven.[10]
Part 3: Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound, ensuring it is free from significant isomeric contamination.
Table 2: Typical Analytical Data for 2,4-diamino-6-hydroxymethylpteridine
| Analysis Technique | Expected Result | Reference |
| Appearance | Bright yellow solid/powder | [10] |
| ¹H NMR (400MHz, d6-DMSO) | δ: 9.10 (s, 1H), 8.65 (s, 2H, -NH₂), 8.01 (s, 2H, -NH₂), 4.94 (s, 2H, -CH₂OH) | [11] |
| Mass Spectrometry (MS) | m/z 192.18 (M+H)⁺ for the free base | [11] |
| Melting Point (mp) | >300 °C (decomposes) | [12][13] |
| HPLC Purity | ≥96% (after purification) | [7] |
| Empirical Formula | C₇H₈N₆O | [12] |
| Molecular Weight | 192.18 g/mol (free base); 228.64 g/mol (HCl salt) |
Part 4: Troubleshooting Guide
| Potential Issue | Likely Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal pH. 3. Insufficient oxidation. | 1. Increase reaction time; ensure adequate stirring. 2. Recalibrate pH meter; maintain pH strictly within the target range (e.g., 2.5).[7] 3. Increase oxygen flow rate; check for leaks in the gas line. |
| High level of 7-isomer | Incorrect pH is the primary cause. The reaction mixture may have drifted outside the optimal kinetic window. | Strictly control the pH to the recommended value (e.g., 2.5-3.0 or 5.5).[2][3][9] Use a calibrated pH probe and make adjustments with dilute acid/base as needed. |
| Dark, discolored product | Formation of oxidative degradation byproducts. | Ensure the reaction temperature is kept low. Use the activated carbon purification step to remove colored impurities.[10] |
| Product fails to precipitate | The solution is not sufficiently neutralized, or the concentration is too low. | Check the pH after neutralization. If necessary, reduce the solvent volume by gentle evaporation before cooling and filtering. |
| Inconsistent Results | Variations in starting material quality or reaction conditions. | Use high-purity starting materials. Standardize all parameters: reaction time, temperature, rate of addition, and pH control for every run. |
References
- 1. ijfmr.com [ijfmr.com]
- 2. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 8. US2667485A - 2,4-diamino-6-(hydroxyalkyl) pteridines - Google Patents [patents.google.com]
- 9. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 10. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. chembk.com [chembk.com]
- 13. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
Method for preparing N-[4-[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Relevance of Methotrexate
Methotrexate, known chemically as N-[4-[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, is a cornerstone therapeutic agent in both oncology and immunology.[1] As an antimetabolite and antifolate drug, it functions by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids.[1] This inhibitory action halts cellular replication, a mechanism that has been successfully exploited in the treatment of various cancers, including leukemia and lymphomas, as well as autoimmune disorders like rheumatoid arthritis.[2] Given its widespread clinical use, a robust and well-characterized synthetic pathway is paramount for ensuring the production of high-purity Methotrexate for research and pharmaceutical applications.
This application note provides a detailed, in-depth guide to the synthesis of Methotrexate, designed for professionals in drug development and chemical research. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy, offers detailed experimental protocols, and provides guidance on the characterization and purification of the final product and its key intermediates.
Synthetic Strategy: A Convergent Approach
The synthesis of Methotrexate is most effectively achieved through a convergent strategy, which involves the independent synthesis of two key fragments, followed by their coupling to form the core structure of the molecule. This approach allows for the efficient preparation and purification of the intermediates, ultimately leading to a higher yield and purity of the final product.
The two primary intermediates are:
-
2,4-diamino-6-bromomethylpteridine hydrobromide (I): This fragment constitutes the pteridine ring system, which is essential for the biological activity of Methotrexate.
-
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (II): This fragment provides the p-aminobenzoyl-L-glutamic acid moiety, which is crucial for cellular uptake and polyglutamation.
The overall synthetic workflow is depicted below:
Figure 1: Convergent synthesis workflow for Methotrexate.
Part 1: Synthesis of Key Intermediates
Preparation of 2,4-diamino-6-bromomethylpteridine (Intermediate I)
The synthesis of the pteridine core begins with the cyclization of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone to form 2,4-diamino-6-hydroxymethylpteridine. This is followed by a bromination step to yield the reactive bromomethyl intermediate.
Protocol 1: Synthesis of 2,4-diamino-6-bromomethylpteridine
| Step | Procedure | Rationale |
| 1. Cyclization | In a suitable reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in water. Adjust the pH to 5.5 ± 0.2 using a suitable base. Add 1,3-dihydroxyacetone and stir the mixture in the presence of air for 24-48 hours.[3] The product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate out of the solution. | The acidic pH facilitates the condensation reaction between the diamine and the dicarbonyl compound. Strict pH control is crucial to minimize the formation of isomeric byproducts.[3] |
| 2. Bromination | Suspend the dried 2,4-diamino-6-hydroxymethylpteridine in a suitable solvent such as carbon tetrachloride. Add triphenylphosphine and N-bromosuccinimide (NBS) and stir the reaction mixture at room temperature overnight.[4] | Triphenylphosphine and NBS form a brominating agent in situ, which converts the primary alcohol to the corresponding bromide. This is a mild and efficient method for this transformation. |
| 3. Purification | Filter the crude product and recrystallize from a mixture of water and dimethylformamide (DMF) to obtain pure 2,4-diamino-6-bromomethylpteridine as a brown, crystalline solid.[4] | Recrystallization is an effective method for removing unreacted starting materials and byproducts, yielding a product of high purity. |
Expected Analytical Data for 2,4-diamino-6-bromomethylpteridine:
-
Mass Spectrometry (m/z): 254 (M+H)⁺[4]
-
¹H NMR (400 MHz, d6-DMSO) δ: 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H)[4]
Preparation of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (Intermediate II)
This intermediate is prepared from diethyl N-(p-aminobenzoyl)-L-glutamate through a two-step, one-pot reaction involving benzylation and methylation, followed by debenzylation.
Protocol 2: Synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
| Step | Procedure | Rationale |
| 1. Benzylation & Methylation | Dissolve diethyl N-(p-aminobenzoyl)-L-glutamate in a suitable solvent. In a one-pot reaction, first perform benzylation to protect the amino group, followed by methylation to introduce the methyl group onto the nitrogen atom. | This one-pot procedure is efficient and high-yielding. Benzylation protects the primary amine from undesired side reactions during methylation. |
| 2. Debenzylation | The benzylated and methylated intermediate is then subjected to debenzylation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. | Catalytic hydrogenation is a clean and effective method for removing the benzyl protecting group, yielding the desired secondary amine with high purity. |
| 3. Purification | The final product, diethyl N-[4-(methylamino)benzoyl]-L-glutamate, can be purified by standard chromatographic techniques if necessary. | Purification ensures that the intermediate is free of any residual starting materials or byproducts before proceeding to the coupling step. |
Part 2: Assembly and Final Product Formation
Coupling of Intermediates to form Diethyl Methotrexate
The crucial step in the synthesis is the coupling of the two intermediates. This is an alkylation reaction where the secondary amine of Intermediate II displaces the bromide from Intermediate I.
Protocol 3: Synthesis of Diethyl Methotrexate
| Step | Procedure | Rationale |
| 1. Reaction Setup | In a polar aprotic solvent such as dimethyl sulfoxide (DMSO), dissolve 2,4-diamino-6-chloromethylpteridine hydrochloride (a related and often used intermediate to the bromo-variant) and diethyl N-[4-(methylamino)benzoyl]-L-glutamate. Add potassium iodide to the mixture.[5][6] | DMSO is an excellent solvent for this reaction as it can dissolve both polar and nonpolar reactants. Potassium iodide acts as a catalyst, likely through the in-situ formation of the more reactive iodo-intermediate, which is a better leaving group than chloride or bromide.[5][7] |
| 2. Reaction | Stir the reaction mixture at room temperature for approximately 40 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). | The reaction is typically slow and requires an extended period to reach completion. TLC is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. |
| 3. Isolation | Upon completion, pour the reaction mixture into a mixture of ethanol and water to precipitate the product, diethyl Methotrexate hydroiodide.[6] | The product is less soluble in the ethanol/water mixture, allowing for its isolation by precipitation. |
Hydrolysis to Methotrexate
The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, yielding Methotrexate.
Protocol 4: Hydrolysis of Diethyl Methotrexate
| Step | Procedure | Rationale |
| 1. Saponification | Suspend the diethyl Methotrexate hydroiodide in aqueous ethanol and add a solution of sodium hydroxide. Stir the mixture until the hydrolysis is complete.[5] | The ester groups are hydrolyzed to carboxylic acids under basic conditions. The use of aqueous ethanol helps to solubilize the starting material. |
| 2. Acidification & Purification | After hydrolysis, carefully acidify the reaction mixture with an acid such as sulfuric acid to a pH of approximately 4.[8] The precipitated high-purity Methotrexate is then isolated by filtration.[8] | Methotrexate is least soluble at its isoelectric point, which is in the acidic pH range.[9][10] Adjusting the pH allows for the selective precipitation of the final product, leaving more soluble impurities in the solution.[11] |
Expected Analytical Data for Methotrexate:
-
UV-Vis Spectroscopy: Strong π-π* interactions at 258, 304, and 372 nm.[12]
-
HPLC: Retention time and spectral data should be compared to a certified reference standard. Various HPLC methods are available for purity analysis.[13][14]
-
Mass Spectrometry (m/z): 455.16 (M+H)⁺
-
¹³C NMR: The spectrum should be compared with reference spectra for confirmation of the carbon skeleton.[12]
Safety and Handling
Methotrexate and its intermediates are potent cytotoxic agents and should be handled with extreme care.[8][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or latex are suitable).[8][17]
-
Ventilation: All handling of solid materials and preparation of solutions should be performed in a certified chemical fume hood or a Class II Type B biological safety cabinet to avoid inhalation of airborne particles.[8][17]
-
Spill Management: In case of a spill, isolate the area and clean up using appropriate absorbent materials. Dispose of all contaminated materials as hazardous waste.[8]
-
Waste Disposal: All waste materials, including contaminated labware and PPE, should be segregated, sealed in labeled containers, and disposed of as hazardous chemical waste according to institutional guidelines.[8]
Conclusion
The convergent synthetic strategy outlined in this application note provides a reliable and high-yielding pathway for the preparation of Methotrexate. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently synthesize this important pharmaceutical compound for a variety of research and development applications. The self-validating nature of the protocols, supported by expected analytical data, ensures the integrity and purity of the final product. As with all chemical syntheses, a strong emphasis on safety and proper handling is essential for the well-being of the researcher and the integrity of the experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 4. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 5. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Potassium Iodide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 9. Effect of urine pH and flow on renal clearance of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN107698592A - A kind of purifying process of methotrexate (MTX) salt - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. fermion.fi [fermion.fi]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. beaufort.tricare.mil [beaufort.tricare.mil]
Application Note & Protocol: A High-Yield, Scalable Synthesis of 2,4-Diamino-6-chloromethylpteridine Hydrochloride for Pharmaceutical Research
Abstract
The pteridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its role as an enzymatic cofactor and signaling molecule in various biological pathways.[1][2] Among its derivatives, 2,4-diamino-6-chloromethylpteridine hydrochloride is a pivotal intermediate, most notably in the synthesis of the widely used antifolate and anticancer drug, Methotrexate.[3][4] Its efficient synthesis is therefore a critical step for researchers in oncology, immunology, and drug development. This guide provides a comprehensive, field-proven protocol for the synthesis of 2,4-diamino-6-chloromethylpteridine hydrochloride from its hydroxymethyl precursor. We delve into the mechanistic rationale behind the procedural steps, offer detailed characterization data for product validation, and present a robust, high-yield methodology suitable for laboratory and scale-up applications.
Introduction: The Strategic Importance of 2,4-Diamino-6-chloromethylpteridine
Pteridine derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The 2,4-diamino substitution pattern is particularly crucial for mimicking folic acid, enabling these molecules to act as potent inhibitors of key enzymes like dihydrofolate reductase (DHFR). The title compound, with its reactive chloromethyl group at the 6-position, serves as a versatile electrophilic building block. This functionality allows for straightforward nucleophilic substitution, enabling the facile construction of diverse molecular libraries for drug discovery campaigns.
This protocol details a direct and efficient chlorination of 2,4-diamino-6-hydroxymethylpteridine using thionyl chloride. The method is advantageous as it often proceeds without an additional solvent, is high-yielding, and produces the hydrochloride salt directly, which exhibits improved solubility in polar aprotic solvents, making it ideal for subsequent reactions.[6][7]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of the starting material is converted into a chlorosulfite leaving group by thionyl chloride, which is then displaced by a chloride ion.
Overall Transformation
The conversion of the hydroxymethyl precursor to the desired chloromethyl product is a robust and direct chlorination.
Diagram 1: Synthesis of 2,4-diamino-6-chloromethylpteridine hydrochloride.
Mechanistic Rationale
The use of thionyl chloride (SOCl₂) is a classic and highly effective method for converting primary alcohols to alkyl chlorides. The reaction proceeds because thionyl chloride transforms the hydroxyl group into an excellent leaving group (chlorosulfite). The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). The HCl generated in situ protonates the basic pteridine nitrogen atoms, yielding the highly stable and conveniently handled hydrochloride salt as the final product. Performing the reaction "neat" (without solvent) or with minimal solvent simplifies the process and work-up.[7]
Quantitative Data and Materials Summary
This table summarizes the key quantitative parameters for the synthesis, based on a representative literature procedure.[6]
| Parameter | Value | Notes |
| Starting Material | 2,4-Diamino-6-hydroxymethylpteridine | M.W. 192.17 g/mol |
| Reagent | Thionyl Chloride (SOCl₂) | M.W. 118.97 g/mol , Density ~1.63 g/mL |
| Molar Ratio | ~1 : 16 (Starting Material : SOCl₂) | A large excess of SOCl₂ acts as both reagent and solvent. |
| Reaction Temperature | Room Temp (60 min) → 50°C (90 min) → Room Temp (overnight) | Gradual heating ensures controlled reaction progression.[6] |
| Work-up Solvent | Chloroform (CHCl₃) | Used to create a slurry for easy filtration and washing.[6] |
| Final Product | 2,4-Diamino-6-chloromethylpteridine hydrochloride | M.W. 247.08 g/mol [8] |
| Appearance | Dark-yellow crystals[4][6] | |
| Melting Point | >300°C[4][6] | |
| Expected Yield | ~96%[4][6] |
Detailed Experimental Protocol
Safety First: Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release toxic gases (SO₂ and HCl). This entire procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.
Materials and Equipment
-
2,4-Diamino-6-hydroxymethylpteridine (e.g., 29.2 g, 0.151 mol)[6]
-
Thionyl chloride (e.g., 290 ml)[6]
-
Chloroform, anhydrous
-
Round-bottom flask (e.g., 500 mL or 1 L) equipped with a magnetic stir bar
-
Heating mantle with temperature control and stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Buchner funnel and filtration flask
-
Vacuum oven or desiccator
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add thionyl chloride (290 ml) under an inert atmosphere (e.g., nitrogen or argon). Begin stirring.
-
Addition of Starting Material: Carefully add 2,4-diamino-6-hydroxymethylpteridine (29.2 g, 0.151 mol) to the stirring thionyl chloride in one portion at room temperature.[3][6] The initial mixture will be a suspension.
-
Scientist's Note: The initial suspension will gradually dissolve as the reaction proceeds and the more soluble hydrochloride salt of the product is formed.[3]
-
-
Initial Reaction Phase: Stir the reaction mixture vigorously at room temperature for 60 minutes.[6]
-
Heating Phase: Increase the temperature to 50°C and maintain vigorous stirring for an additional 90 minutes.[6] Attach a reflux condenser topped with a drying tube to prevent moisture ingress and to vent gaseous byproducts (HCl, SO₂) safely into the fume hood exhaust.
-
Product Precipitation and Work-up: After allowing the mixture to cool to room temperature, add chloroform (500 ml) to the flask.[6] This will cause the product to precipitate fully.
-
Reflux and Isolation: Stir the resulting suspension under reflux for 2 hours.[6] After this period, cool the mixture to approximately 20°C.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with chloroform to remove any residual thionyl chloride and soluble impurities.[6]
-
Drying: Dry the collected dark-yellow crystals in a vacuum oven at 50°C to a constant weight.[6] This yields the final product, 2,4-diamino-6-chloromethylpteridine hydrochloride (expected yield: ~36 g, 96%).[6]
Product Validation and Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
-
Mass Spectrometry (ESI-MS): For the free base (C₇H₇ClN₆), the expected [M+H]⁺ ion would be observed at m/z ≈ 211.05.
-
¹H NMR (DMSO-d₆): Expected signals would include distinct peaks for the two amino groups (-NH₂), a singlet for the aromatic proton on the pyrazine ring, and a key singlet for the chloromethyl (-CH₂Cl) protons.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (from amino groups), C=N, and C=C bonds within the aromatic pteridine core, and a C-Cl stretching vibration.
Application in Downstream Synthesis
The synthesized 2,4-diamino-6-chloromethylpteridine hydrochloride is an activated precursor ready for use in nucleophilic substitution reactions to build molecular complexity, a common strategy in creating drug candidate libraries.[9]
Diagram 2: Workflow from precursor to a diverse library of pteridine derivatives.
The hydrochloride salt is typically dissolved in a polar aprotic solvent like DMF or DMSO.[3] A desired nucleophile (e.g., an amine) is added, often with a non-nucleophilic base (like DIPEA) to neutralize the HCl, driving the reaction forward to yield the 6-substituted 2,4-diaminopteridine derivative.[3][9]
References
- 1. ijfmr.com [ijfmr.com]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-chloromethylpteridine | 57521-63-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 7. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 8. 2,4-Diamino-6-chloromethylpteridine hydrochloride | C7H8Cl2N6 | CID 157879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A Validated Protocol for the Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine
Introduction and Significance
2,4-diamino-6-(hydroxymethyl)pteridine is a pivotal heterocyclic compound that serves as a key building block in the synthesis of several important therapeutic agents. Its structure is central to the folate family of molecules, which are essential cofactors in a variety of metabolic processes.[1] Most notably, this pteridine derivative is a direct precursor in the industrial synthesis of Methotrexate, a widely used antifolate drug for treating cancer and autoimmune diseases.[2][3] It is also utilized in the development of novel antifolates targeting parasitic diseases.[4][5][6]
The inherent challenge in pteridine synthesis lies in controlling the regioselectivity of the condensation reaction to favor the desired isomer. This guide provides a robust and validated protocol that addresses this challenge through precise pH control and optimized reaction conditions, ensuring a high yield and purity of the target 6-(hydroxymethyl) isomer over the undesired 7-(hydroxymethyl) byproduct.
Scientific Principle: The Isay-Gabriel Condensation
The synthesis of the pteridine core is achieved through a variation of the Isay-Gabriel condensation reaction. The fundamental principle involves the reaction of a vicinal diamine with a 1,2-dicarbonyl compound. In this specific application, the process consists of two primary stages:
-
Condensation: 2,4,5,6-Tetraaminopyrimidine, which contains the requisite vicinal diamines at positions 5 and 6, is reacted with dihydroxyacetone, a three-carbon α-hydroxy ketone. The initial condensation forms a dihydropteridine intermediate.
-
Oxidative Aromatization: The unstable dihydropteridine intermediate is subsequently oxidized to form the stable, aromatic pteridine ring system. This oxidation is typically accomplished by bubbling air or, more efficiently, pure oxygen through the reaction mixture.[2][3][7]
Causality of Isomer Control: The reaction can theoretically produce two structural isomers: the desired 2,4-diamino-6-(hydroxymethyl)pteridine and the unwanted 2,4-diamino-7-(hydroxymethyl)pteridine. The key to maximizing the yield of the 6-isomer is stringent control of the reaction pH. It has been demonstrated that maintaining a low pH, specifically in the range of 2.5 to 5.4, preferentially directs the cyclization to form the 6-substituted product.[3][7] An optimal pH of approximately 3.0 can achieve a 20:1 ratio of the desired 6-isomer over the 7-isomer.[3][7] At higher pH levels, the formation of the 7-hydroxy methyl isomer is favored.[2]
References
- 1. Page loading... [guidechem.com]
- 2. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. journals.asm.org [journals.asm.org]
- 5. Cas 945-24-4,2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | lookchem [lookchem.com]
- 6. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 7. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopteridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-diaminopteridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. 2,4-Diaminopteridines are foundational precursors for a range of therapeutically important molecules, including antifolates like methotrexate and aminopterin, which function by inhibiting dihydrofolate reductase (DHFR).[1][2]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve reaction yields, minimize impurities, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare the this compound core structure?
A1: The most prevalent and well-established method is the Isay reaction, which involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt (typically the dihydrochloride or sulfate) with a three-carbon α,β-dicarbonyl compound.[3][4] For the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate, the dicarbonyl component used is 1,3-dihydroxyacetone.[3][5] The reaction is an oxidative cyclization that is typically carried out in an aqueous medium with aeration (using atmospheric oxygen) to facilitate the final ring closure and aromatization.[5]
Q2: What is a realistic expected yield for this synthesis?
A2: The yield can vary significantly based on the precise reaction conditions and the scale of the synthesis. Under highly optimized, patented procedures with strict pH control, yields of purified 2,4-diamino-6-hydroxymethylpteridine can be as high as 96-98.5%.[3] However, less optimized or standard laboratory procedures may result in more moderate yields, often in the range of 54-66%.[6] The critical factor influencing the final yield is the minimization of side-product formation.
Q3: How is the crude this compound product typically purified?
A3: A common and effective purification method relies on the amphoteric nature of the pteridine ring. The crude solid product, which is often a yellow to brown powder, is dissolved in a dilute acidic solution (e.g., 10% acetic acid, sometimes with a few drops of HCl).[6] The solution can then be heated and treated with activated carbon to remove colored impurities. After filtering the hot solution to remove the carbon, the purified product is precipitated by carefully neutralizing the filtrate with a base, such as aqueous ammonia or sodium hydroxide, to its isoelectric point.[6] The resulting solid is then collected by filtration, washed with water and an organic solvent like ethanol, and dried.[3]
Q4: Which analytical methods are best for monitoring the reaction and characterizing the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the reaction's progress and assessing the purity of the final product.[3][5] It is highly effective at separating the desired product from starting materials and common byproducts like the 7-hydroxymethyl isomer. For structural confirmation and characterization, standard spectroscopic methods are employed, including Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[7][8]
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis. The following workflow diagram provides a logical approach to troubleshooting common problems.
References
- 1. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 4. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 5. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,4-Diaminopteridine
Welcome to the Technical Support Center for the purification of crude 2,4-Diaminopteridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. The purity of this compound is often critical for its downstream applications, including its use as a precursor for antifolates like methotrexate. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification process.
Section 1: Understanding Your Crude Product & Initial Steps
A successful purification begins with a solid understanding of the starting material. The impurities present in crude this compound are largely dictated by its synthetic route. A prevalent method is the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a glyoxal derivative, a variant of the Gabriel-Isay synthesis.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is directly linked to the synthesis method. For the common condensation synthesis, you should anticipate the following:
-
Unreacted Starting Materials: Residual 2,4,5,6-tetraaminopyrimidine and the dicarbonyl compound (e.g., glyoxal).
-
Regioisomers: The Gabriel-Isay condensation can sometimes lead to a mixture of 6- and 7-substituted pteridines, which can be a significant challenge. The formation of these isomers is a well-known issue in pteridine synthesis.
-
Polymeric Byproducts: Aldehydic reagents like glyoxal can self-condense or polymerize under reaction conditions.
-
Degradation Products: Pteridines can be sensitive to harsh pH and heat, potentially leading to ring-opened byproducts.
-
Inorganic Salts: Salts are often carried over from the starting materials (e.g., pyrimidine sulfates or hydrochlorides) or from pH adjustments during the workup.
Q2: My crude product is a dark, intractable solid. What's the first step I should take?
A2: The poor solubility of many pteridines, including this compound, is a common challenge due to strong intermolecular hydrogen bonding. Your first step should be to attempt a simple acid-base purification, which leverages the basicity of the amino groups on the pteridine ring.
Initial Purification Workflow
Caption: Initial acid-base purification workflow.
This initial cleanup can significantly improve the quality of your material by removing non-basic impurities and colored polymeric material.
Section 2: Primary Purification Technique: Recrystallization
Recrystallization is often the most effective and scalable method for purifying this compound, provided a suitable solvent system can be identified.
Q3: What are the best solvents for recrystallizing this compound? It seems insoluble in everything.
A3: The low solubility of this compound in common organic solvents is a major hurdle. You will likely need to use polar, and often acidic or basic, solvent systems. The key is to find a solvent that dissolves the compound when hot but allows for good recovery upon cooling.
| Solvent System | Rationale & Use Case | Troubleshooting Tips |
| Dilute Aqueous Acid (e.g., 0.1 N HCl, 10% Acetic Acid) | The protonated pteridine salt has significantly higher solubility. This is a very common and effective method. | If the product "oils out" upon cooling, the solution may be too concentrated. Try using more solvent or cooling more slowly. |
| Aqueous Base (e.g., dilute NaOH, NH4OH) | Similar to acid, deprotonation can increase solubility. The product is then precipitated by neutralizing. | Be cautious of potential degradation |
Technical Support Center: Optimizing Reaction Conditions for 7-Phenylpteridine Derivatives
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and optimization of 7-phenylpteridine derivatives. Pteridines are a critical class of heterocyclic compounds with significant biological roles, and their synthesis often presents unique challenges.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices.
Troubleshooting Guide
This section addresses specific issues you may encounter during your pteridine synthesis experiments.
Q1: My reaction to synthesize 7-phenylpteridine is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pteridine synthesis are a frequent challenge and can stem from several interconnected factors.[2] The primary culprits are typically suboptimal reaction conditions, the formation of side products, and degradation of materials.
Causality and Strategic Solutions:
-
Regioisomeric Impurity: The most significant cause of low yield for the desired product is often the concurrent formation of the 6-phenylpteridine isomer.[3][4] This is not a separate side reaction but an alternative, competing pathway inherent to the use of an unsymmetrical dicarbonyl like phenylglyoxal. Addressing this regioselectivity issue (see Q2) is the most critical step to improving the yield of the 7-phenyl isomer.
-
Suboptimal Reaction Conditions: The condensation reaction is highly sensitive to the reaction environment.[2]
-
pH: The pH is the most critical parameter influencing both reaction rate and regioselectivity. It directly affects the relative nucleophilicity of the two amino groups on the 4,5-diaminopyrimidine precursor.[3][5] An unoptimized pH can favor the formation of the undesired isomer or slow the reaction, leading to incomplete conversion.
-
Temperature & Time: While reflux in ethanol is a common starting point, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of colored impurities.[6] Conversely, insufficient heat or time will result in incomplete reaction.
-
Atmosphere: Reduced pteridine intermediates, such as the dihydropteridine formed during the reaction, can be sensitive to atmospheric oxygen.[2] Oxidation can lead to degradation and lower yields.
-
-
Purity of Starting Materials: The purity of both the 4,5-diaminopyrimidine and phenylglyoxal is paramount. Impurities in the diamine can lead to a host of side reactions, while phenylglyoxal can self-polymerize or exist in hydrated forms that may affect stoichiometry.[2]
Optimization Workflow:
To systematically address these issues, we recommend a multi-parameter optimization approach. Start with small-scale trial reactions to screen conditions before committing to a larger scale.
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| Parameter | Recommended Range/Value | Rationale |
| pH | 3.0 - 7.0 (Screening) | Modulates the nucleophilicity of the 4- and 5-amino groups, directly impacting regioselectivity and reaction rate.[3] |
| Solvent | Absolute Ethanol, Methanol, DMF | Polar solvents are generally required to dissolve the pyrimidine starting material. Anhydrous conditions are preferred.[2][6] |
| Temperature | 60 °C - Reflux | Balances reaction rate against potential for reactant/product degradation.[7] |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of sensitive dihydropteridine intermediates, which can be a major source of yield loss.[2] |
Q2: I'm getting a mixture of 7-phenylpteridine and a major isomeric impurity. How can I control the regioselectivity?
A2: The formation of the 6-phenylpteridine isomer is the most common and challenging issue in this synthesis.[3] This occurs because the condensation of 4,5-diaminopyrimidine with the unsymmetrical phenylglyoxal can proceed through two distinct cyclization pathways.
Mechanistic Insight:
The reaction initiates with a nucleophilic attack from one of the pyrimidine's amino groups on one of phenylglyoxal's carbonyl groups. The key is that the 4-amino and 5-amino groups have different reactivities, as do the aldehyde and ketone carbonyls of phenylglyoxal.
-
Pathway A (Desired): If the more nucleophilic amino group (typically the 5-NH2 under certain pH conditions) attacks the more electrophilic carbonyl (the aldehyde), the subsequent cyclization leads to the desired 7-phenylpteridine .
-
Pathway B (Undesired): If the condensation occurs in the opposite orientation, the final product is the isomeric 6-phenylpteridine .
The reaction pH is the most effective tool for controlling this selectivity. By altering the protonation state of the diaminopyrimidine, you can modulate the relative nucleophilicity of the 4- and 5-amino groups.[3][5] While the precise optimal pH for 7-phenylpteridine must be determined empirically, studies on analogous systems have shown that acidic conditions can significantly alter the isomer ratio.[3]
Recommended Strategy:
Perform a series of small-scale reactions screening a range of pH values, for instance, from pH 3 to pH 7. Use buffers or add dilute acid (e.g., acetic acid) to control the pH. Analyze the crude product mixture from each reaction by HPLC or ¹H NMR to determine the 7-phenyl to 6-phenyl isomer ratio and identify the optimal condition.
Q3: Purification of my 7-phenylpteridine is difficult due to poor solubility and co-eluting isomers. What are some effective strategies?
A3: Pteridines are notoriously difficult to purify due to their planar, aromatic structure, which promotes aggregation and leads to low solubility in common organic solvents.[4] When combined with a similarly-behaving isomer, purification becomes a significant hurdle.
Troubleshooting Purification:
-
Column Chromatography:
-
Solvent System: Finding an optimal solvent system is key. A common approach for polar heterocyclic compounds is a gradient of Dichloromethane (DCM) and Methanol (MeOH). If this fails, consider adding a small amount of a modifying agent like acetic acid or triethylamine to the mobile phase to improve peak shape and separation.
-
Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases like alumina (neutral or basic) or C18-functionalized silica (reverse-phase).[8]
-
-
Recrystallization:
-
This can be highly effective if a suitable solvent or solvent system can be identified. Screen a wide range of solvents, from polar (e.g., ethanol, acetic acid) to less polar (e.g., toluene, ethyl acetate). A two-solvent system (one in which the compound is soluble, one in which it is not) is often successful.
-
-
Preparative HPLC:
-
For high-purity material, especially for biological testing, reverse-phase preparative HPLC is often the best solution. Though more resource-intensive, it typically offers superior resolution for separating closely related isomers.
-
-
Chemical Derivatization (Advanced):
-
In some pterin syntheses, isomers have been successfully separated by forming reversible sulfite adducts.[5] The different isomers' adducts can have vastly different solubilities, allowing for separation by precipitation or extraction. The adducts are then reversed to yield the pure isomer. This is a more advanced technique but can be very powerful when other methods fail.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic reaction for preparing 7-phenylpteridine from 4,5-diaminopyrimidine?
A1: The most direct and common method is the Gabriel-Isay condensation .[5] This reaction involves the condensation of a 5,6-diaminopyrimidine (or 4,5-diaminopyrimidine in this case) with a 1,2-dicarbonyl compound to form the pteridine's pyrazine ring.[5]
The mechanism proceeds via a two-step condensation:
-
One of the amino groups of the pyrimidine performs a nucleophilic attack on a carbonyl group of the phenylglyoxal, forming a Schiff base (imine) intermediate after dehydration.
-
The second amino group then attacks the remaining carbonyl group intramolecularly, leading to a second dehydration and the formation of a dihydropteridine intermediate.
-
This intermediate then aromatizes, often spontaneously or upon workup, to yield the stable 7-phenylpteridine ring system.[6]
Q2: Are there more modern, regioselective methods to synthesize 7-phenylpteridine derivatives?
A2: Yes. While the classical condensation is common, modern palladium-catalyzed cross-coupling reactions offer powerful and highly regioselective alternatives, which are especially valuable in drug development.[9][10] These methods typically involve building the desired functionality onto a pre-formed, halogenated pteridine core.
-
Suzuki-Miyaura Coupling: One could start with a 7-chloro- or 7-bromopteridine precursor. A Suzuki coupling with phenylboronic acid, catalyzed by a palladium complex, would then form a carbon-carbon bond specifically at the 7-position, yielding 7-phenylpteridine.[11][12] This method avoids the formation of the 6-phenyl isomer entirely. The optimization of Suzuki couplings is well-documented, focusing on catalyst, ligand, base, and solvent selection.[11][13][14]
-
Catellani Reaction: For more complex derivatives, the Catellani reaction is a highly advanced strategy that allows for the functionalization of both the ortho C-H bond and the ipso position of an aryl halide in one pot.[15][16] For example, one could start with a precursor and use a Catellani reaction to introduce a phenyl group at one position and another substituent at an adjacent position simultaneously, offering rapid access to complex, highly decorated pteridines.[17]
Q3: What analytical techniques are essential for characterizing my 7-phenylpteridine product and confirming its isomeric purity?
A3: A combination of techniques is necessary for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is crucial for confirming the structure and assessing isomeric purity. The protons on the pteridine core and the phenyl ring will have distinct chemical shifts. Critically, the chemical shifts of the remaining pteridine protons (e.g., at the 6-position) will be different between the 7-phenyl and 6-phenyl isomers, allowing for quantification of the isomer ratio in a mixture.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the product, confirming that a compound of the correct elemental formula has been synthesized. High-resolution mass spectrometry (HRMS) can provide the exact mass to further validate the molecular formula.
-
-
High-Performance Liquid Chromatography (HPLC):
-
This is the primary tool for assessing the purity of the final compound. A well-developed HPLC method should be able to separate the 7-phenylpteridine product from the 6-phenyl isomer and any remaining starting materials or other impurities. The peak area percentages can be used to quantify the purity.
-
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// Connections reactants -> condensation; condensation -> workup; workup -> crude; crude -> purification; purification -> analysis; analysis -> final_product; } ` Caption: General experimental workflow for 7-phenylpteridine synthesis and analysis.
Experimental Protocols
Protocol 1: Synthesis of 7-Phenylpteridine via Gabriel-Isay Condensation
This protocol is a representative method based on established literature and should be adapted based on specific laboratory conditions and safety procedures.[6]
Materials:
-
4,5-Diaminopyrimidine
-
Phenylglyoxal monohydrate
-
Absolute Ethanol
-
Activated charcoal (optional, for decolorizing)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-diaminopyrimidine (1.0 eq) in absolute ethanol. The volume should be sufficient to fully dissolve the starting material upon gentle heating.
-
Reagent Addition: In a separate beaker, dissolve phenylglyoxal monohydrate (1.05 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the stirred pyrimidine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product is a mixture of 7-phenyl and 6-phenyl isomers. This mixture must be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the pure 7-phenylpteridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2,4-Diaminopteridine in solution
Welcome to the technical support guide for 2,4-Diaminopteridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound in experimental settings. Pteridine derivatives are foundational in various biological studies, from enzyme inhibition to the development of antifolates, making the reliability of your experimental solutions paramount.[1] This guide moves beyond simple instructions to explain the chemical rationale behind our recommended procedures, empowering you to troubleshoot effectively and generate reproducible, high-quality data.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid, powdered this compound?
Solid this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[2] It is also crucial to shield the compound from light, as pteridine structures are often light-sensitive. For long-term storage, keeping the container in a desiccator within the recommended temperature range is an excellent practice to ensure maximum stability.
Q2: How should I prepare a stock solution? What are the best solvents to use?
This compound has very limited solubility in neutral water and most common organic solvents.[3] Its solubility is significantly enhanced in acidic or alkaline aqueous solutions due to the formation of soluble salts.[3]
For most applications, we recommend the following procedure:
-
Begin by dissolving the compound in a small volume of 0.1 N HCl (for an acidic salt) or 0.1 N NaOH (for a basic salt).
-
Once fully dissolved, dilute to your final desired concentration using your experimental buffer (e.g., PBS, Tris-HCl).
-
Critically, adjust the final pH to a range of 4.0 to 7.0, as the compound is generally more stable under slightly acidic to neutral conditions.[4][5]
-
For applications requiring organic solvents, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used, but solubility may still be limited and should be determined empirically.[6]
Q3: What are the primary factors that cause this compound to degrade in solution?
The stability of this compound in solution is primarily influenced by three factors: pH, light, and temperature.[7]
-
pH: Extreme pH values, particularly alkaline conditions (pH > 10), can accelerate the degradation of substituted pteridines through pathways like hydrolysis.[4]
-
Light: Pterin and pteridine derivatives are known to be susceptible to photodegradation, especially when exposed to UV light.[4] This can lead to the formation of various oxidized byproducts.
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.[4][8]
Q4: My experiment runs for 48 hours. Can I leave my this compound solution at room temperature?
We strongly advise against it. Given the compound's sensitivity, especially to light, leaving solutions at room temperature for extended periods is a primary cause of experimental inconsistency. If a solution must be used over several days, it should be stored at 4°C in the dark between uses. For optimal reproducibility, we recommend preparing fresh solutions for each experiment or, if that is not feasible, flash-freezing single-use aliquots and storing them at -20°C or -80°C.[9]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the use of this compound solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution & Verification |
| New, unexpected peaks appear in my HPLC/LC-MS analysis of an aged solution. | Chemical Degradation: The compound is breaking down due to hydrolysis, oxidation, or photodegradation. Degradation products are often more polar than the parent compound.[4] | Solution: Prepare solutions fresh before each use. If solutions must be stored, aliquot into single-use amber vials, purge with nitrogen or argon, and store at -80°C.[9] Verification: Run a forced degradation study. Expose a sample of your solution to heat (60°C), strong acid (1 N HCl), strong base (1 N NaOH), and UV light for a few hours. Analyze these samples by HPLC to characterize the retention times of potential degradation products. |
| The color of my solution has changed (e.g., yellowed or darkened) over time. | Photodegradation/Oxidation: Pteridines can form colored byproducts upon exposure to light and air. | Solution: Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light. Minimize headspace in the vial to reduce oxygen exposure. |
| I'm observing low or inconsistent activity in my biological assay. | Reduced Concentration of Active Compound: Your stock solution has likely degraded, leading to a lower-than-calculated concentration of this compound.[4] Inhibition by Degradation Products: Degradation byproducts may be interfering with or inhibiting your reaction or enzyme system. | Solution: Quantify the purity of your stock solution using a validated HPLC method immediately before use.[10] Always use a freshly prepared solution for dose-response curves or other quantitative experiments. Verification: Create a calibration curve using a freshly prepared, solid-phase quantified standard. Use this curve to determine the exact concentration of your working solution before each experiment. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing stability-related issues.
Caption: A decision tree for troubleshooting experimental issues.
Key Experimental Protocols
Adherence to validated protocols is essential for ensuring the integrity of your results.
Protocol 1: Preparation and Quantification of a Stock Solution
This protocol describes how to prepare a 10 mM stock solution and verify its concentration.
-
Preparation:
-
Accurately weigh 1.622 mg of this compound solid.
-
Transfer the solid to a 1.0 mL amber glass vial.
-
Add 50 µL of 1.0 N HCl and vortex gently until the solid is completely dissolved.
-
Add 950 µL of sterile, HPLC-grade water or your desired buffer to reach a final volume of 1.0 mL.
-
Vortex thoroughly to ensure a homogenous solution. The final pH should be verified and adjusted if necessary.
-
-
Quantification (via HPLC):
-
Prepare a set of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mM) from a freshly prepared and accurately weighed primary standard.
-
Analyze the standards using the HPLC method detailed below to generate a standard curve (Peak Area vs. Concentration).
-
Analyze your newly prepared 10 mM stock solution (diluted to fall within the curve's range).
-
Calculate the exact concentration of your stock solution using the regression equation from the standard curve. This value should be used in all subsequent experimental calculations.
-
Protocol 2: HPLC Method for Stability and Purity Analysis
This robust reverse-phase HPLC method can be used to assess the purity of this compound and monitor its degradation over time.[11]
-
Instrumentation: HPLC system with a UV Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., LiChrospher 60 RP-select B, 250 x 4 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at 220 nm and 280 nm.[11]
-
Injection Volume: 10 µL.
Degradation Pathway Visualization
The primary degradation pathways for pteridines in solution involve reactions driven by external energy or harsh chemical conditions.
References
- 1. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US2667484A - this compound aldehydes - Google Patents [patents.google.com]
- 4. 2,4-Diamino-6-chloromethylpteridine | 57521-63-8 | Benchchem [benchchem.com]
- 5. US2667485A - 2,4-diamino-6-(hydroxyalkyl) pteridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
Overcoming low solubility of 2,4-Diaminopteridine in organic solvents
Welcome to the technical support center for 2,4-Diaminopteridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles. Our approach is rooted in explaining the scientific principles behind each strategy, ensuring you can make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental issues underlying the solubility of this compound.
Q1: Why is this compound so poorly soluble in many common organic solvents?
A1: The low solubility of this compound is primarily due to its molecular structure. The planar, aromatic pteridine core, combined with two amino groups, allows for extensive intermolecular hydrogen bonding. In the solid state, these molecules arrange into a highly stable crystal lattice. A significant amount of energy is required to break these strong intermolecular forces, which many common organic solvents cannot provide, leading to poor solubility.
Q2: What are the recommended "first-try" solvents for dissolving this compound?
A2: For initial attempts, highly polar aprotic solvents are generally the most effective. We recommend starting with:
-
Dimethyl Sulfoxide (DMSO): This is often the most successful solvent for pteridine derivatives and related heterocyclic compounds.[1][2][3]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a strong solvent capable of disrupting the hydrogen bonding network of this compound.[4][5]
It is important to note that even with these solvents, achieving a desired concentration may require gentle heating or sonication. A derivative, 2,4-Diamino-6-(hydroxymethyl)pteridine, is noted to have slight solubility in DMSO and heated methanol.[1][2]
Q3: I managed to dissolve this compound in DMSO, but it precipitated after a day at room temperature. Is this expected?
A3: Yes, this is a common observation. While DMSO can dissolve the compound, the resulting solution may be supersaturated. Over time, especially with temperature fluctuations, the compound can crash out of the solution as it returns to a more thermodynamically stable, crystalline state. To mitigate this, we recommend preparing stock solutions fresh and using them the same day. If storage is necessary, consider storing in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
Part 2: Troubleshooting Guides & Advanced Solubilization Protocols
For researchers facing persistent solubility issues, the following detailed protocols offer advanced strategies. The choice of method depends on the specific requirements of your downstream application.
Decision-Making Workflow for Solubility Enhancement
The diagram below outlines a logical progression for selecting a solubilization strategy.
Caption: Decision workflow for enhancing solubility.
Protocol 1: The Co-Solvent System Approach
Principle: This technique involves dissolving the compound in a strong organic solvent and then carefully diluting it into a second, often aqueous, solvent system. The key is to maintain the compound in a dissolved state during dilution. This is a widely used method for improving the solubility of poorly water-soluble drugs.[6]
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock: Weigh the required amount of this compound and dissolve it in a minimal volume of 100% DMSO. For example, prepare a 10 mM stock solution.
-
Aid Dissolution: If the compound does not dissolve readily, use a water bath sonicator or heat the solution gently (e.g., 37-50°C) until all solid material is dissolved. Visually inspect the solution to ensure it is clear.
-
Serial Dilution: To prepare your working solution, add the DMSO stock solution dropwise into your final solvent system (e.g., cell culture media or a buffer) while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for cell-based assays).
Troubleshooting:
-
Precipitation on Dilution: If precipitation occurs, try a "reverse dilution" by adding the aqueous buffer slowly to the DMSO stock. Alternatively, use an intermediate solvent like ethanol or methanol in your dilution series.
Protocol 2: pH-Mediated Solubilization (In Situ Salt Formation)
Principle: this compound contains multiple basic nitrogen atoms. By lowering the pH, these nitrogens can be protonated, forming a salt in situ. Salt forms of drugs are generally much more soluble in aqueous and polar organic solvents than their free base counterparts because the ionic interactions with the solvent are much stronger.[7][8] The synthesis of related pteridine salts is often conducted at a very low pH (1.0-2.5), highlighting the effectiveness of this approach.[9]
Step-by-Step Methodology:
-
Prepare Acidified Solvent: Create a stock of your chosen organic solvent (e.g., a 1:1 mixture of water and ethanol) containing a small amount of acid. For example, add hydrochloric acid (HCl) to a final concentration of 10 mM.
-
Dissolve Compound: Add the this compound powder directly to the acidified solvent.
-
Promote Dissolution: Stir or sonicate the mixture until a clear solution is obtained. The formation of the hydrochloride salt should significantly enhance its solubility.
-
pH Neutralization (Optional): If your experiment requires a neutral pH, you can carefully neutralize the solution with a base (e.g., NaOH) just before use. Be aware that this may cause the compound to precipitate if the final concentration exceeds its solubility at the neutral pH.
Causality: Protonating the basic centers of the molecule disrupts the intermolecular hydrogen bonding that holds the crystal lattice together. The resulting charged species (a cation) is more readily solvated by polar solvents, leading to a dramatic increase in solubility.
Protocol 3: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[10][11] This complex has a much higher apparent water solubility because the hydrophilic exterior of the cyclodextrin interacts favorably with the solvent.[12][] This method is particularly effective for aromatic and heterocyclic molecules.[14]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in PBS).
-
Add Compound: Add an excess of this compound powder to the cyclodextrin solution.
-
Equilibrate: Tightly seal the container and shake or stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow the complexation to reach equilibrium.
-
Remove Excess Solid: Centrifuge or filter the suspension (e.g., using a 0.22 µm syringe filter) to remove the undissolved solid.
-
Determine Concentration: The resulting clear supernatant contains the solubilized this compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy).
Self-Validation: The success of this protocol is validated by the significantly higher concentration of this compound in the supernatant compared to a control sample prepared without cyclodextrin.
Part 3: Data Summary & Visualizations
Qualitative Solubility Data
The table below summarizes the observed solubility of this compound and its derivatives in common laboratory solvents, compiled from various sources.
| Solvent | Solubility | Notes |
| Water | Very Poorly Soluble | Solubility increases significantly at low pH.[9] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Often requires gentle heating or sonication.[1][2][3] |
| N,N-Dimethylformamide (DMF) | Slightly Soluble | Used in recrystallization of derivatives, suggesting moderate solubility.[5] |
| Methanol / Ethanol | Very Slightly to Slightly Soluble | Heating may be required.[1][15] |
| Dichloromethane (DCM) | Insoluble | Generally not a suitable solvent. |
| Acetonitrile | Insoluble | Generally not a suitable solvent. |
General Experimental Workflow for Solubilization
This diagram illustrates a standardized workflow for preparing a solution of a poorly soluble compound.
Caption: A general workflow for dissolving a compound.
References
- 1. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 2. 945-24-4 CAS MSDS (2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
Troubleshooting low yields in 2,4-diamino-6-hydroxymethylpteridine synthesis
Welcome to the technical support center for the synthesis of 2,4-diamino-6-hydroxymethylpteridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The following information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yield in the synthesis of 2,4-diamino-6-hydroxymethylpteridine is a frequent issue, often stemming from suboptimal reaction conditions. The condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone is highly sensitive to several factors.
Expertise & Experience: The primary culprits for low yields are improper pH control, inefficient oxidation, and the purity of starting materials. These factors directly influence the reaction rate and the formation of undesirable side products.
Troubleshooting Steps:
-
Verify and Optimize Reaction pH: The pH of the reaction mixture is arguably the most critical parameter for maximizing the yield of the desired 6-hydroxymethyl isomer and minimizing the formation of the 7-hydroxymethyl isomer.[1][2]
-
Recommended pH Range: A pH between 2.5 and 5.5 is generally recommended.[1][2] However, a more acidic pH of around 3.0 has been reported to significantly improve the ratio of the desired 6-isomer to the 7-isomer, potentially as high as 20:1.[2][3]
-
Actionable Advice: Use a calibrated pH meter to monitor and adjust the pH of the 2,4,5,6-tetraaminopyrimidine salt solution before and during the addition of dihydroxyacetone. Use dilute acid (e.g., HCl) or base (e.g., NaOH) for adjustments.
-
-
Ensure Efficient Oxidation: The cyclization to form the pteridine ring requires an oxidant.
-
Assess Starting Material Purity: The purity of both 2,4,5,6-tetraaminopyrimidine and dihydroxyacetone is crucial.
-
2,4,5,6-tetraaminopyrimidine Salts: This starting material is prone to oxidation and degradation. It is often used as a more stable salt, such as the hydrochloride or sulfate.[1][4] Ensure the salt is of high purity and has been stored under an inert atmosphere if possible.
-
Dihydroxyacetone: Dihydroxyacetone exists as a dimer which must dissociate to the monomer to react. Ensure you are using a high-quality source.
-
-
Control Reaction Temperature: The reaction is typically run at reduced temperatures to control the reaction rate and minimize side reactions.
-
Recommended Temperature: A temperature range of 5-10°C is often cited.[5]
-
Question 2: I am observing a significant amount of an impurity that I suspect is the 7-hydroxymethyl isomer. How can I improve the regioselectivity of my reaction?
The formation of the 2,4-diamino-7-hydroxymethylpteridine isomer is a well-documented side reaction that can be difficult to separate from the desired product.[1]
Expertise & Experience: The regioselectivity of the condensation reaction is primarily dictated by the pH of the reaction medium. At higher pH values, the formation of the 7-hydroxymethyl isomer is favored, while lower pH values promote the formation of the desired 6-hydroxymethyl isomer.[1]
Strategies for Improving Regioselectivity:
-
Strict pH Control: As mentioned previously, maintaining a pH of around 3.0 is your most effective tool for maximizing the yield of the 6-isomer.[2]
-
Slow Addition of Dihydroxyacetone: Adding the dihydroxyacetone solution slowly over several hours can help to maintain a low concentration of the carbonyl reactant, which can favor the desired reaction pathway. A procedure described in a patent suggests adding the dihydroxyacetone solution over 12 hours.[4][5]
Below is a diagram illustrating the influence of pH on the isomeric distribution.
Caption: Influence of Reaction pH on Isomer Formation.
Question 3: My product precipitates as a fine, difficult-to-filter solid. What can I do to improve the physical properties of the precipitate for easier isolation?
The physical nature of the precipitated product can be influenced by the precipitation conditions.
Expertise & Experience: Rapid precipitation often leads to the formation of small particles that can clog filter paper and make washing inefficient. Controlling the rate of precipitation and "aging" the precipitate can lead to larger, more easily filterable crystals.
Protocol for Improved Precipitation:
-
Controlled Precipitation: After the reaction is complete, instead of immediately crashing out the product, consider a more gradual precipitation method.
-
Salting Out: The addition of a salt, such as sodium chloride, can decrease the solubility of the product in the aqueous reaction mixture and promote precipitation.[4]
-
Cooling and Aging: Cool the reaction mixture slowly to 0-5°C and allow it to stir for several hours, or even overnight. This "aging" process can allow for the growth of larger crystals.
-
Solvent Washing: Wash the filtered solid sequentially with cold water and then a solvent in which the product is insoluble but impurities may be soluble, such as ethanol.[4][6]
Question 4: I am concerned about the stability of my 2,4-diamino-6-hydroxymethylpteridine product. What are the recommended storage conditions?
While 2,4-diamino-6-hydroxymethylpteridine is a relatively stable solid, proper storage is important to maintain its purity over time.[7]
Recommendations:
-
Storage Conditions: Store the solid product in a tightly sealed container, protected from light, at room temperature or refrigerated.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidative degradation.
Experimental Protocols
Optimized Synthesis of 2,4-diamino-6-hydroxymethylpteridine
This protocol is a synthesis of best practices derived from multiple sources to maximize yield and purity.
-
Preparation of Reactant Solutions:
-
In a suitable reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in deionized water.
-
Cool the solution to 5-10°C in an ice bath.
-
Carefully adjust the pH of the solution to 3.0 using dilute hydrochloric acid or sodium hydroxide.
-
Prepare a separate solution of dihydroxyacetone in deionized water.
-
-
Condensation Reaction:
-
Begin bubbling a steady stream of oxygen gas through the 2,4,5,6-tetraaminopyrimidine solution.
-
Using an addition funnel or syringe pump, add the dihydroxyacetone solution dropwise to the reaction mixture over a period of 4-6 hours.
-
Maintain the reaction temperature at 5-10°C and continue to monitor and maintain the pH at 3.0 throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 12 hours at the same temperature, while continuing the oxygen purge.
-
-
Product Isolation and Purification:
-
Add sodium chloride to the reaction mixture to decrease the solubility of the product.
-
Slowly cool the mixture to 0-5°C and stir for at least 2 hours to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water and then cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Workflow for Troubleshooting Low Yields
Caption: A Stepwise Troubleshooting Workflow for Low Yields.
Data Summary
| Parameter | Recommended Range/Condition | Rationale | Potential Impact of Deviation |
| pH | 3.0 - 3.5[2] | Maximizes regioselectivity for the 6-isomer. | Higher pH increases 7-isomer formation; lower pH may slow the reaction. |
| Oxidant | Pure Oxygen[2][3] | More efficient than air, leading to faster reaction times and potentially higher yields. | Use of air may result in incomplete or slower reactions. |
| Temperature | 5 - 10°C[5] | Minimizes the formation of degradation products and other side reactions. | Higher temperatures can lead to increased impurity formation. |
| Dihydroxyacetone Addition | Slow, dropwise over 4-6 hours | Maintains a low concentration of the electrophile, favoring the desired reaction pathway. | Rapid addition can lead to polymerization and increased side product formation. |
References
- 1. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 2. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. benchchem.com [benchchem.com]
- 5. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 6. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: pH Control in the Synthesis of 2,4-diamino-6-hydroxymethylpteridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-diamino-6-hydroxymethylpteridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The synthesis, which involves the condensation of 2,4,5,6-tetraaminopyrimidine (TAP) with dihydroxyacetone (DHA), is notoriously sensitive to pH. Proper pH control is paramount for achieving high yield, regioselectivity, and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems observed during the synthesis, linking them directly to pH control and providing validated protocols for resolution.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What's going wrong?
Answer:
This is the most common issue and is almost always linked to suboptimal pH during the initial condensation step. The reaction mechanism requires a delicate balance: the amino groups of the tetraaminopyrimidine (TAP) must be sufficiently nucleophilic to attack the carbonyl carbon of dihydroxyacetone (DHA), while the DHA carbonyl group benefits from acid catalysis to become more electrophilic.
-
If the pH is too low (e.g., < 1.0): The amino groups on the TAP will be fully protonated (e.g., as hydrochloride or sulfate salts), which deactivates them as nucleophiles and halts the reaction.
-
If the pH is too high (e.g., > 6.5): While the TAP is a potent nucleophile, this condition can favor the formation of unwanted side products, including the 7-hydroxymethyl isomer and polymeric materials.[1]
The optimal pH for this reaction is a narrow, acidic window. Different protocols have reported success in slightly different ranges, but a consensus lies between pH 1.0 and 5.5 .[1][2][3][4] More specifically, a highly acidic range of pH 1.0-2.5 has been shown to improve selectivity and yield.[4] Another approach suggests an optimal pH of around 3.0 for maximizing the desired isomer ratio.[2][3]
Troubleshooting Protocol: Verifying and Adjusting Reaction pH
-
Calibrate Your pH Meter: Before starting, ensure your pH meter is accurately calibrated with fresh, standard buffers (e.g., pH 4.00 and 7.00).
-
Prepare TAP Solution: Dissolve your TAP salt (e.g., dihydrochloride, sulfate) in deoxygenated water.
-
Initial pH Adjustment: Slowly add a dilute base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl) to bring the solution to the target starting pH. A range of pH 1.8-2.2 is a robust starting point.[4]
-
Monitor During Reaction: The reaction can generate or consume protons, causing the pH to drift. Monitor the pH every 15-30 minutes for the first few hours.
-
Maintain pH: As the reaction proceeds, make micro-additions of dilute acid or base as needed to maintain the pH within a narrow window (e.g., ± 0.2 units).
-
Confirmation with TLC/HPLC: After 1-2 hours, take a small aliquot of the reaction mixture. Quench it, neutralize it, and spot it on a TLC plate or inject it into an HPLC. You should see the consumption of starting materials and the emergence of the product peak/spot. If not, re-evaluate your pH range.
Question 2: I'm getting a lot of the wrong isomer (2,4-diamino-7-hydroxymethylpteridine). How can I improve the regioselectivity?
Answer:
The formation of the undesired 7-hydroxymethyl isomer is a classic pH-dependent side reaction. The regioselectivity of the cyclization is dictated by which amino group of the TAP (at position 5 or 6) initiates the attack and how the subsequent cyclization proceeds.
-
Higher pH (approaching neutral): Tends to favor the formation of the undesired 7-hydroxymethyl isomer.[1]
-
Lower pH (strongly acidic): Significantly favors the formation of the desired 6-hydroxymethylpteridine.[3] Operating at a pH of approximately 3.0 has been shown to produce an isomer ratio (6-isomer to 7-isomer) of about 20:1.[2][3] Even more acidic conditions, between pH 1.0 and 2.5, are also reported to effectively suppress the formation of this impurity.[4]
The rationale is that under strongly acidic conditions, the nucleophilicity of the different amino groups is modulated, and the reaction pathway leading to the 6-isomer becomes kinetically favored.
Workflow for Maximizing Regioselectivity
Caption: Workflow for pH-Controlled Regioselective Synthesis
Question 3: My final product is difficult to isolate and purify. It seems to stay in solution during workup.
Answer:
This issue is common during product isolation and points to the amphoteric nature of 2,4-diamino-6-hydroxymethylpteridine. The molecule has basic amino groups and a weakly acidic hydroxyl group, meaning its solubility is highly pH-dependent.[5]
-
In acidic solution (low pH): The amino groups are protonated, forming a soluble salt.
-
In basic solution (high pH): The molecule can form a soluble salt.
-
At the isoelectric point (pI): The molecule has a net neutral charge, and its aqueous solubility is at a minimum. This is the optimal pH for precipitation and isolation.
To effectively isolate your product, you must adjust the pH of the final reaction mixture to its isoelectric point to induce precipitation. While the exact pI is not widely published, empirical data suggests precipitation is most effective in the slightly acidic to neutral range, often around pH 5.5 .[1]
Protocol for pH-Controlled Product Precipitation
-
Cool the Reaction Mixture: After the reaction is complete (confirmed by HPLC), cool the mixture to 0-5°C in an ice bath to further decrease product solubility.
-
Slowly Adjust pH: While stirring vigorously, slowly add a solution of aqueous base (e.g., 1 M NaOH or dilute NH4OH) dropwise.
-
Monitor pH Continuously: Place a calibrated pH electrode directly in the mixture. Monitor the pH as you add the base.
-
Observe for Precipitation: As you approach the pI (target ~pH 5.5), you will see the yellow product begin to precipitate out of the solution.
-
Final pH Target: Continue adding base until the pH is stable at the point of maximum precipitation. Avoid overshooting the pH, as this can redissolve the product.
-
Age the Slurry: Allow the slurry to stir in the cold for at least 1-2 hours to ensure complete crystallization.
-
Isolate and Wash: Collect the precipitate by filtration. Wash the filter cake with cold, deionized water (pH adjusted to ~5.5) and then with a non-polar solvent like ethanol or ether to remove residual water.
| pH Range | Product State | Rationale |
| < 4.0 | Soluble | Amino groups are protonated, forming a cationic species (salt). |
| ~ 5.5 | Insoluble (Precipitates) | Isoelectric Point: Net charge is minimal, leading to minimum solubility. |
| > 8.0 | Soluble | The molecule may deprotonate, forming an anionic species. |
| Table 1: pH-Dependent Solubility of 2,4-diamino-6-hydroxymethylpteridine. |
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical in this specific condensation reaction?
The pH is the master variable that controls the reactivity and stability of both starting materials. The reaction is a delicate balance between activating the electrophile (DHA) and maintaining the nucleophilicity of the attacker (TAP). Under strongly acidic conditions, the amino groups of TAP are protonated, which is necessary to drive the regioselective synthesis of the 6-substituted pterin.[6]
Q2: What is the optimal pH range for the overall synthesis?
Based on patent literature and chemical principles, a staged approach to pH is optimal:
-
Reaction/Condensation: A strongly acidic pH between 1.0 and 3.5 is preferred to maximize the yield and regioselectivity of the desired 6-hydroxymethyl isomer.[3][4]
-
Workup/Isolation: A pH of approximately 5.5 is ideal for precipitating the final product from the aqueous reaction mixture.[1][3]
Q3: What are the consequences of poor pH control?
Poor pH control can lead to a cascade of problems, including:
-
Low Yield: Due to the deactivation of reactants.
-
Formation of Isomers: Primarily the 7-hydroxymethylpteridine.[3]
-
Formation of Byproducts: Including methyl pteridines from side reactions.[1][4]
-
Polymerization/Degradation: Formation of insoluble tars, especially at higher pH values.
-
Difficult Purification: Co-precipitation of impurities and challenges in isolating the product.
Q4: Are there alternatives to manual pH adjustment?
Yes, for larger-scale or more controlled reactions, using a buffer system can be effective. However, some common buffers like acetate have been reported to cause deleterious isomerization.[1] If a buffer is used, it should be carefully selected and validated. A more robust approach for process control is to use an automated pH controller and titrator, which can maintain the pH within a very tight window by the controlled addition of acid or base.
References
- 1. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
Welcome to the technical support center for pteridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a critical intermediate in the development of various therapeutic agents. Here, we address common challenges, with a primary focus on preventing the formation of the undesired 2,4-diamino-7-hydroxymethylpteridine isomer.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of an impurity in my synthesis of 2,4-diamino-6-hydroxymethylpteridine. Could it be an isomer?
A1: Yes, it is highly likely that the impurity is the 2,4-diamino-7-hydroxymethylpteridine isomer. The formation of isomeric mixtures is a well-documented challenge in pteridine synthesis, especially when using the Gabriel-Isay condensation method with an unsymmetrical 1,2-dicarbonyl compound like dihydroxyacetone.[1] The two amino groups at the C5 and C6 positions of the 2,4,5,6-tetraaminopyrimidine starting material can both react with the carbonyl groups of dihydroxyacetone, leading to the formation of two different regioisomers: the desired 6-substituted and the undesired 7-substituted pteridines.[1]
Q2: Why does the 7-isomer seem to form so readily?
A2: The formation of the 7-isomer is often kinetically favored.[1] This means that under certain conditions, the reaction leading to the 7-hydroxymethylpteridine proceeds at a faster rate than the reaction leading to the desired 6-hydroxymethylpteridine. The electronic properties and steric hindrance of both the pyrimidine and the dicarbonyl compound influence the reaction pathway.[1]
Troubleshooting Guide: Minimizing Isomer Formation
Q3: How can I control the reaction conditions to favor the formation of the 6-hydroxymethyl isomer?
A3: The most critical parameter for controlling the regioselectivity of the condensation reaction is the pH of the reaction mixture . Acidic conditions have been shown to significantly favor the formation of the desired 2,4-diamino-6-hydroxymethylpteridine.
Key Insight: Under strongly acidic conditions, the nucleophilicity of the C6 amino group of the tetraaminopyrimidine is modulated, leading to a more selective attack on the appropriate carbonyl of dihydroxyacetone to form the 6-substituted product.[2] Research has demonstrated that maintaining the pH between 2.5 and 5.4, with an optimal pH of around 3.0, can yield an isomer ratio of approximately 20:1 in favor of the desired 6-isomer.[3][4]
Experimental Protocol: pH-Controlled Synthesis of 2,4-diamino-6-hydroxymethylpteridine [5]
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.
-
In a separate vessel, prepare a solution of 70 g of dihydroxyacetone in 500 mL of water.
-
Slowly add the dihydroxyacetone solution to the tetraaminopyrimidine solution over a period of 12 hours while introducing oxygen (or air). Maintain the reaction temperature between 5-8°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.
-
Add 200 g of sodium chloride to the mixture and cool to 5°C.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with water and then with ethanol.
-
Dry the product to obtain 2,4-diamino-6-hydroxymethylpteridine with high isomeric purity.
Q4: I'm still getting an unacceptable level of the 7-isomer. Are there alternative synthetic routes that are more selective?
A4: Absolutely. If the condensation reaction proves difficult to control, several regioselective synthetic routes can be employed to exclusively synthesize the 6-substituted pteridine. These methods are designed to avoid the possibility of forming isomeric mixtures.
1. The Timmis Reaction: This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1][2] The reaction mechanism proceeds in a way that ensures a single, regioselective product is formed.[2]
2. The Viscontini Reaction: This approach utilizes sugar-derived α-oxo oximes instead of simple dicarbonyl compounds. An Amadori rearrangement during the reaction sequence directs the C5 amine of the pyrimidine to attack a specific keto group, leading selectively to the 6-substituted pterin.[1]
3. The Taylor Method: In this strategy, the pyrimidine ring is constructed onto a pre-functionalized pyrazine ring.[1] By starting with a correctly substituted pyrazine, this method provides an unambiguous pathway to the desired C6-substituted pteridine.[1]
Below is a diagram illustrating the general concept of these alternative synthetic strategies.
Caption: Alternative regioselective synthetic routes to 6-substituted pteridines.
Purification and Analysis
Q5: How can I remove the 7-isomer from my product mixture?
A5: If you have a mixture of isomers, purification can be achieved through several methods:
-
Recrystallization: The desired 2,4-diamino-6-hydroxymethylpteridine can often be purified by recrystallization from a suitable solvent. A common procedure involves dissolving the crude product in dilute acetic acid, treating with activated carbon, and then neutralizing with ammonia to precipitate the purified product.[6][7]
-
Adduct Formation: In some cases, isomers can be separated based on their different propensities to form adducts with reagents like hydrogensulfite.[8]
Q6: What analytical techniques are best for determining the isomeric purity of my product?
A6: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying pteridine isomers.[5] Due to their polarity, ion-pair, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC) methods are often employed.[9][10] Mass spectrometry (MS) and fluorescence detection are typically used for sensitive and specific detection.[9][11][12]
Data Summary
| Parameter | Gabriel-Isay Condensation | Timmis Reaction | Viscontini Reaction | Taylor Method |
| Starting Materials | 2,4,5,6-Tetraaminopyrimidine + 1,2-Dicarbonyl | 5-Nitroso-6-aminopyrimidine + Active Methylene Compound | 5,6-Diaminopyrimidine + Sugar-derived α-oxo oxime | Pre-functionalized Pyrazine |
| Key Advantage | Readily available starting materials | High regioselectivity | High regioselectivity | Unambiguous regioselectivity |
| Key Disadvantage | Potential for isomeric mixtures | Requires specific starting materials | Multi-step, specialized reagents | Can be a longer synthetic route |
| Control of Isomerism | pH control is critical | Inherently regioselective | Inherently regioselective | Inherently regioselective |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of 2,4-diamino-6-hydroxymethylpteridine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 6. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 7. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of 2,4-Diamino-6-Bromomethyl Pteridine
Welcome to the technical support center for the synthesis and handling of 2,4-diamino-6-bromomethyl pteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its large-scale production. As a key intermediate in the synthesis of antifolate drugs like methotrexate, ensuring high purity and yield is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries that arise during the synthesis of 2,4-diamino-6-bromomethyl pteridine and its precursor.
Q1: What are the critical starting materials for the synthesis of 2,4-diamino-6-bromomethyl pteridine?
The synthesis typically begins with the preparation of its precursor, 2,4-diamino-6-hydroxymethylpteridine. The key starting materials for this precursor are 2,4,5,6-tetraaminopyrimidine (often as a sulfate or hydrochloride salt) and 1,3-dihydroxyacetone.[3][4][5] The subsequent bromination step then converts the hydroxymethyl group to the desired bromomethyl group.
Q2: How can I control the formation of the undesired 2,4-diamino-7-hydroxymethylpteridine isomer?
Isomer control is a critical challenge. The formation of the desired 6-isomer over the 7-isomer is highly dependent on the reaction pH. Maintaining a pH between 2.5 and 5.4, with an optimum around 3.0, has been shown to significantly favor the 6-hydroxymethylpteridine, achieving ratios of up to 20:1.[6][7] Additionally, using pure oxygen instead of air as the oxidant during the pteridine ring formation can enhance this selectivity and improve yields.[6][7]
Q3: What are the recommended brominating agents for converting the hydroxymethyl group?
Several reagents can be used for the bromination of 2,4-diamino-6-hydroxymethylpteridine. Common choices include:
-
N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (Ph₃P)[1][5]
-
Phosphorus tribromide (PBr₃)[2]
The choice of reagent can impact reaction conditions, yield, and impurity profiles.
Q4: Is 2,4-diamino-6-bromomethyl pteridine stable? What are the recommended storage conditions?
2,4-diamino-6-bromomethyl pteridine and its hydrobromide salt should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[10] For long-term storage, a temperature of 2-8°C is recommended.[10] The compound can be sensitive to moisture and light.
Q5: What are the primary safety concerns when handling this compound?
2,4-diamino-6-bromomethyl pteridine hydrobromide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[10] Avoid creating dust and wash hands thoroughly after handling.[10]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis.
Troubleshooting Issue 1: Low Yield of 2,4-diamino-6-hydroxymethylpteridine
Symptom: The yield of the yellow solid precipitate after the initial condensation reaction is significantly lower than expected (published yields range from 60-75%).[7]
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect pH | Carefully monitor and adjust the pH of the reaction mixture to be within the 2.5-5.4 range, optimally around 3.0.[7] | The pH dictates the cyclization regioselectivity. A pH outside the optimal range can favor the formation of the more soluble 7-isomer or other side products, thus reducing the yield of the desired precipitated 6-isomer. |
| Insufficient Oxidation | Replace reaction air with a steady stream of pure oxygen.[6][7] | The condensation reaction requires an oxidant to form the pteridine ring system. Molecular oxygen is more efficient than air, leading to faster reaction times and potentially higher conversion rates. |
| Impure Starting Materials | Ensure the purity of 2,4,5,6-tetraaminopyrimidine and dihydroxyacetone. Use freshly prepared or properly stored reagents. | Impurities in the starting materials can interfere with the condensation reaction, leading to the formation of byproducts and a lower yield of the desired product. |
| Incomplete Reaction | Increase the reaction time. While some protocols suggest 3-6 hours, older methods ran for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][7] | The reaction may not have reached completion within the allotted time, especially at lower temperatures or with less efficient oxidation. |
Troubleshooting Issue 2: Formation of Impurities During Bromination
Symptom: The final 2,4-diamino-6-bromomethyl pteridine product shows significant impurities by HPLC or NMR, which are difficult to remove.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Side reaction with amino groups | Utilize a specific crystal modification of 2,4-diamino-6-hydroxymethylpteridine hydrobromide. This can be prepared through a specific crystallization process.[9][12] | This novel crystal form is less reactive at the 2 and 4-amino positions, allowing for the selective bromination of the 6-hydroxymethyl group with just one equivalent of the brominating agent.[9][12] This minimizes the formation of phosphazino derivatives when using Ph₃PBr₂. |
| Excess Brominating Agent | Use a stoichiometric amount (or a slight excess, e.g., 10%) of the brominating agent.[13] | A large excess of a powerful brominating agent can lead to over-bromination or reaction with other functional groups on the pteridine ring, resulting in impurities. |
| Reaction Temperature Too High | Maintain the recommended reaction temperature. For instance, when using thionyl chloride for chlorination (a related halogenation), the reaction is often started at room temperature and then gently heated.[14] | Higher temperatures can increase the rate of side reactions, leading to a less pure product. |
| Solvent Issues | Ensure the use of dry, appropriate solvents. For example, dimethylacetamide is a common solvent for bromination with Ph₃PBr₂.[8] | Protic or wet solvents can react with the brominating agent or the activated intermediate, leading to undesired byproducts. |
Troubleshooting Issue 3: Difficulty in Product Purification and Isolation
Symptom: The product is difficult to crystallize or purify, appearing as an oil or an impure solid.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Isomeric Impurities | For the hydroxymethyl precursor, perform a purification step before bromination. This can involve dissolving the crude product in dilute acetic acid with a few drops of HCl, treating with activated carbon, and then reprecipitating by neutralizing with ammonia.[3] | This acid-base purification method helps to remove impurities. Activated carbon can adsorb colored and polymeric byproducts. |
| Inappropriate Recrystallization Solvent | For the final brominated product, experiment with different solvent systems for recrystallization. A mixture of water and DMF has been reported for recrystallization.[5] | The solubility of the product and its impurities varies in different solvents. A well-chosen solvent system will dissolve the product at a higher temperature and allow it to crystallize in high purity upon cooling, leaving impurities in the mother liquor. |
| Residual Solvents | After filtration, thoroughly dry the product under vacuum. | Residual solvents can interfere with crystallization and subsequent reactions, as well as affect the accuracy of yield calculations. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2,4-Diamino-6-Hydroxymethylpteridine
This protocol is synthesized from publicly available methods and aims to maximize the yield of the desired 6-isomer.[3][7]
Step-by-Step Methodology:
-
Prepare the Pyrimidine Solution: In a reaction vessel, suspend 2,4,5,6-tetraaminopyrimidine sulfate in water. Add an equimolar amount of barium chloride to precipitate barium sulfate. Heat the mixture to 100°C for 10 minutes, then cool to room temperature.[3]
-
Filtration: Remove the barium sulfate precipitate by filtration. The filtrate contains the 2,4,5,6-tetraaminopyrimidine hydrochloride.
-
Reaction Setup: Transfer the filtrate to a larger reaction vessel equipped with a mechanical stirrer and an oxygen inlet. Add a solution of dihydroxyacetone (3 equivalents) in a 4M sodium acetate solution.[3]
-
pH Adjustment and Reaction: Adjust the pH of the mixture to approximately 3.0 using an appropriate acid (e.g., HCl).[7] Begin bubbling pure oxygen through the vigorously stirred solution.
-
Reaction Monitoring: Maintain the reaction at room temperature for 3-6 hours.[7] Monitor the formation of the yellow precipitate. The reaction progress can be checked by TLC.
-
Isolation: Once the reaction is complete, collect the yellow solid by filtration.
-
Washing and Drying: Wash the collected solid sequentially with water and ethanol. Dry the product in a vacuum oven overnight.
Protocol 2: Bromination of 2,4-Diamino-6-Hydroxymethylpteridine
This protocol describes a common method for converting the hydroxymethyl pteridine to its bromomethyl derivative.[8][13]
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), suspend 2,4-diamino-6-hydroxymethylpteridine hydrobromide in anhydrous N,N-dimethylacetamide.
-
Add Brominating Agent: Slowly add a solution of dibromotriphenylphosphorane (Ph₃PBr₂) (approximately 1.1 equivalents) in the same solvent.
-
Reaction: Stir the mixture at room temperature for several hours. The reaction progress should be monitored by TLC or HPLC.
-
Precipitation and Isolation: Upon completion, the product, 2,4-diamino-6-bromomethyl pteridine hydrobromide, often precipitates from the reaction mixture. It can be isolated by filtration.
-
Washing and Drying: Wash the solid with a suitable solvent (e.g., a non-polar solvent to remove triphenylphosphine oxide byproduct) and dry thoroughly under vacuum.
Visual Workflow: Synthesis Pathway
The following diagram illustrates the key steps in the production of 2,4-diamino-6-bromomethyl pteridine.
Caption: Workflow for the two-stage synthesis of 2,4-diamino-6-bromomethyl pteridine.
Logical Diagram: Troubleshooting Isomer Formation
This diagram outlines the decision-making process for addressing the challenge of isomeric impurity.
Caption: Decision tree for troubleshooting poor regioselectivity in pteridine synthesis.
References
- 1. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 3. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 5. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US5910588A - Crystal modification of 2,4-diamino-6-hydroxymethylpteridine hydrobromide - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. GB2297748A - Novel crystal modification of 2,4-diamino-6-hydroxymethylpteridine hydrobromide - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Structure-Based Optimization of 2,4-Diaminopyrimidine MK2 Inhibitors
Introduction
Welcome to the technical support center for researchers engaged in the structure-based optimization of 2,4-diaminopyrimidine inhibitors of MAP kinase-activated protein kinase 2 (MK2). MK2 is a serine/threonine kinase that has emerged as a significant drug discovery target for inflammatory diseases.[1] The 2,4-diaminopyrimidine scaffold has been identified as a promising starting point for the development of potent and selective MK2 inhibitors.[1][2]
This guide is designed to provide practical, in-depth technical assistance to help you navigate the common challenges encountered during the design, synthesis, and evaluation of this inhibitor class. It is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2,4-diaminopyrimidine MK2 inhibitors?
A1: 2,4-diaminopyrimidine MK2 inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.[3] The p38 MAPK/MK2 signaling pathway is a key intracellular cascade activated by cellular stressors and inflammatory cytokines.[4] Upon activation, p38 MAPK phosphorylates and activates MK2, which then translocates from the nucleus to the cytoplasm to phosphorylate targets like Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP), regulating inflammatory responses.[4]
Q2: Why is the 2,4-diaminopyrimidine scaffold a good starting point for MK2 inhibitors?
A2: The 2,4-diaminopyrimidine core is a "privileged" structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of many kinases.[5] For MK2, co-crystal structures have revealed a unique binding mode for this scaffold, providing a solid foundation for structure-based design and optimization.[1][2] This allows for rational modifications to improve potency and selectivity.
Q3: What are the key downstream targets to monitor for assessing cellular activity of MK2 inhibitors?
A3: The most common and reliable downstream target for assessing MK2 activity in a cellular context is the phosphorylation of HSP27 at Serine 82 (p-HSP27).[4] Inhibition of MK2 will lead to a dose-dependent decrease in p-HSP27 levels, which can be readily quantified by Western blotting or ELISA. Another important functional readout is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6), in stimulated cells (e.g., LPS-stimulated peripheral blood mononuclear cells or monocytes).[2][4]
Troubleshooting Guides
Synthesis and Purification
Q: I am having trouble with the final purification of my 2,4-diaminopyrimidine derivative. What are some common issues and solutions?
A:
-
Poor Solubility: Many pyrimidine derivatives exhibit poor aqueous solubility, which can also translate to difficulty in finding suitable solvent systems for chromatography.[6]
-
Troubleshooting:
-
Solvent Screening: Experiment with a wider range of solvent systems for your column chromatography, including gradients with more polar solvents like methanol or the addition of small amounts of additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve peak shape and resolution.
-
Reverse-Phase Chromatography: If normal-phase silica gel chromatography is failing, consider using reverse-phase chromatography (e.g., C18 silica) with water/acetonitrile or water/methanol gradients, often with 0.1% formic acid or trifluoroacetic acid to aid in protonation and improve peak shape.
-
Recrystallization: If the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
-
Persistent Impurities: Sometimes, impurities from the starting materials or side reactions can be difficult to remove.
-
Troubleshooting:
-
Reaction Monitoring: Ensure your reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to minimize unreacted starting materials.
-
Aqueous Work-up: A thorough aqueous work-up with washes of dilute acid (e.g., 1M HCl) to remove basic impurities, dilute base (e.g., saturated NaHCO3) to remove acidic impurities, and brine to remove water-soluble impurities can significantly clean up your crude product before chromatography.
-
Alternative Synthesis Route: If a particular impurity is consistently forming, consider if a modification to the synthetic route could prevent its formation. For example, changing the base or solvent in a nucleophilic aromatic substitution reaction.[5][7]
-
-
Biochemical Assays
Q: My IC50 values for my inhibitors are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values in kinase assays are a common problem. Here are the most likely culprits and how to address them:
| Potential Cause | Explanation & Troubleshooting Steps |
| Pipetting Inaccuracy | Small errors in pipetting can lead to significant variations in inhibitor or enzyme concentrations. Solution: Ensure your pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[8] |
| Reagent Instability | ATP solutions can hydrolyze over time, and the kinase enzyme can lose activity with multiple freeze-thaw cycles. Solution: Prepare fresh assay buffers and ATP solutions for each experiment. Aliquot your kinase enzyme upon receipt to minimize freeze-thaw cycles.[3] |
| Inconsistent Incubation Times | The pre-incubation of the inhibitor with the enzyme and the kinase reaction time are critical parameters. Solution: Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents to all wells. Ensure incubation times are consistent across all plates.[3] |
| Plate Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect the reaction rate. Solution: Avoid using the outer wells for your experimental samples. Instead, fill them with buffer or media to create a humidified barrier.[8] |
| Suboptimal ATP Concentration | IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay. Solution: For reproducible and comparable results, use an ATP concentration that is at or near the Michaelis constant (Km) for the kinase.[3][9] If you are comparing your data to literature values, ensure you are using a similar ATP concentration. |
| High Enzyme Concentration | Too much enzyme can lead to rapid substrate depletion and non-linear reaction kinetics, making it difficult to accurately determine IC50 values. Solution: Optimize the enzyme concentration to ensure the assay is in the linear range for the duration of the experiment.[3] |
Q: I'm not seeing any inhibition, even with compounds that are expected to be active. What should I check?
A:
-
Compound Solubility: Your compound may be precipitating out of the assay buffer.
-
Troubleshooting: Check the solubility of your compound in the final assay buffer concentration. You may need to increase the DMSO concentration (while ensuring it doesn't affect enzyme activity) or use a different buffer system.
-
-
Enzyme Activity: The recombinant MK2 enzyme may have low or no activity.
-
Troubleshooting: Run a positive control with a known MK2 inhibitor to validate your assay setup. Also, run a control reaction with no inhibitor to ensure you have a robust signal window. If the problem persists, you may need to obtain a new batch of the enzyme.[8]
-
-
Assay Signal-to-Background: The signal from your positive control (active enzyme) might be too low compared to the background (no enzyme).
-
Troubleshooting: Titrate the concentrations of your enzyme, substrate, and ATP to find optimal conditions that yield a robust signal window. You may also need to optimize the gain settings on your plate reader.[8]
-
Cell-Based Assays
Q: My inhibitor is potent in the biochemical assay, but shows much weaker activity in my cell-based assay. Why is there a discrepancy?
A: This is a frequent and important observation in drug discovery. The shift in potency between a biochemical and a cellular assay is often referred to as the "cell shift." Here are the primary reasons:
| Potential Cause | Explanation & Troubleshooting Steps |
| High Intracellular ATP Concentration | The intracellular ATP concentration is in the millimolar (mM) range, which is significantly higher than the micromolar (µM) concentrations typically used in biochemical assays.[3] As an ATP-competitive inhibitor, your compound will face much greater competition in a cellular environment, requiring higher concentrations to be effective. This is the most common reason for a cell shift. |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Solution: Assess the physicochemical properties of your compound (e.g., lipophilicity, polar surface area). You can experimentally measure cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or with Caco-2 cell monolayers.[6] |
| Compound Stability in Culture Media | The compound may be unstable or metabolically degraded in the cell culture medium over the course of the experiment. Solution: Assess the stability of your compound in your specific cell culture medium over time using LC-MS analysis.[3] |
| Efflux by Transporters | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its intracellular concentration.[6][10] Solution: Use cell lines with known differences in drug transporter expression or co-incubate with a known efflux pump inhibitor to see if potency is restored. |
| Plasma Protein Binding | If your cell culture medium contains serum, your compound may bind to plasma proteins like albumin, reducing the free concentration available to enter the cells. Solution: Perform the assay in serum-free media for a short duration, or measure the fraction of your compound bound to plasma proteins and use this to calculate a corrected cellular potency. |
Q: I'm observing cytotoxicity at concentrations where I expect to see specific MK2 inhibition. How can I differentiate between specific and non-specific effects?
A:
-
Determine the Cytotoxic Concentration Range: First, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration range where your compound is cytotoxic. For your mechanism-of-action studies, use concentrations well below this threshold.[3]
-
Use a Structurally Different Control: Use a known, structurally distinct MK2 inhibitor as a control. If this control compound recapitulates the same phenotype (e.g., reduction in p-HSP27) without the same level of cytotoxicity, it suggests your compound's toxicity may be off-target.[3]
-
Kinome-Wide Selectivity Profiling: At higher concentrations, your inhibitor might be hitting other kinases. A kinome-wide selectivity screen can identify potential off-targets that could be responsible for the observed cytotoxicity.[3]
-
Rescue Experiment: If possible, a rescue experiment using a constitutively active or inhibitor-resistant mutant of MK2 could provide strong evidence for on-target activity.
Experimental Protocols & Workflows
General Workflow for Structure-Based Inhibitor Optimization
The following diagram illustrates a typical iterative cycle for the structure-based design of novel inhibitors.
Caption: Iterative cycle of structure-based drug design for MK2 inhibitors.
Protocol: Western Blot for p-HSP27 Inhibition
This protocol outlines the key steps to assess MK2 inhibition in a cellular context by measuring the phosphorylation of its downstream substrate, HSP27.
-
Cell Culture and Treatment:
-
Seed your cells of choice (e.g., THP-1, U937) in appropriate culture plates and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of your 2,4-diaminopyrimidine inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide (LPS), anisomycin) for a predetermined time (e.g., 30 minutes) to activate the p38/MK2 pathway. A non-stimulated control should be included.
-
-
Protein Lysate Preparation:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.[4]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Data Analysis:
-
Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[4]
-
Quantify the band intensities using densitometry software. The level of inhibition is determined by the ratio of p-HSP27 to total HSP27 or the loading control.
-
The p38/MK2 Signaling Pathway
The following diagram illustrates the signaling cascade leading to MK2 activation and its subsequent cellular functions, highlighting the point of inhibition.
Caption: The p38/MK2 signaling pathway and the point of inhibition.
References
- 1. 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 2,4-diamino-6-chloromethylpteridine and 2,4-diamino-6-bromomethylpteridine
An In-Depth Comparative Guide to the Reactivity of 2,4-Diamino-6-chloromethylpteridine and 2,4-Diamino-6-bromomethylpteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Halomethylpteridines in Medicinal Chemistry
The 2,4-diaminopteridine scaffold is a cornerstone in the development of therapeutic agents, most notably as a foundational structure for antifolate drugs like Methotrexate, which are critical in cancer chemotherapy and for treating autoimmune diseases.[1] The reactivity of the substituent at the 6-position is pivotal for synthesizing diverse libraries of these molecules. Among the most valuable intermediates are 2,4-diamino-6-chloromethylpteridine and 2,4-diamino-6-bromomethylpteridine.
These compounds serve as powerful electrophiles, enabling the introduction of various side chains through nucleophilic substitution. The choice between the chloro- and bromo- derivative is not arbitrary; it is a critical decision that impacts reaction kinetics, yield, and purity. This guide provides a detailed, evidence-based comparison of their reactivity to inform rational synthetic design in drug discovery and development. The 2,4-diamino-6-halomethylpteridine structure is a versatile precursor for a wide range of biologically active molecules.[2]
Theoretical Framework: Understanding Reactivity in Nucleophilic Substitution
The primary reaction pathway for both compounds is nucleophilic substitution, where an electron-rich nucleophile (Nu:) attacks the electron-deficient carbon of the halomethyl group, displacing the halide ion (X⁻), which acts as a leaving group.[3]
Caption: Generalized workflow for nucleophilic substitution on a halomethylpteridine.
The reactivity in this context is fundamentally governed by two factors:
-
The Carbon-Halogen (C-X) Bond Strength: A weaker bond requires less energy to break, facilitating a faster reaction.
-
The Leaving Group's Stability: A good leaving group is a species that is stable on its own after detaching from the molecule. This typically corresponds to being the conjugate base of a strong acid.[4]
When comparing chlorine and bromine:
-
Bond Strength: The C-Br bond (bond enthalpy ~285 kJ/mol) is weaker and longer than the C-Cl bond (bond enthalpy ~340 kJ/mol).[5] This means the C-Br bond is more easily broken.
-
Leaving Group Ability: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a more stable, or "better," leaving group.[4]
Synthesis of Precursors: From a Common Intermediate
Both halomethylpteridines are typically synthesized from the same precursor, 2,4-diamino-6-hydroxymethylpteridine, which itself can be prepared from 2,4,5,6-tetraaminopyrimidine.[6] The choice of halogenating agent dictates the final product.
-
2,4-Diamino-6-chloromethylpteridine: This derivative is advantageously prepared by reacting the hydroxymethyl precursor with thionyl chloride (SOCl₂), often without needing a separate solvent.[2][7]
-
2,4-Diamino-6-bromomethylpteridine: The bromo- derivative is synthesized by treating the hydroxymethyl precursor with brominating agents such as N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) or triphenyldibromophosphorane.[1][8]
References
- 1. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,4-Diamino-6-chloromethylpteridine | 57521-63-8 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. savemyexams.com [savemyexams.com]
- 6. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 7. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to DHFR Inhibition: 2,4-Diaminopteridine vs. 2,4-Diaminoquinazoline Scaffolds
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of two pivotal chemical scaffolds—2,4-diaminopteridine and 2,4-diaminoquinazoline—in the context of dihydrofolate reductase (DHFR) inhibition. We will explore their structural nuances, mechanisms of action, comparative performance data, and the experimental protocols used to evaluate them, offering a comprehensive resource for researchers in oncology, infectious disease, and drug development.
The Central Role of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), using NADPH as a cofactor.[1] THF and its derivatives are crucial one-carbon donors required for the de novo synthesis of purines and, most critically, thymidylate—a necessary precursor for DNA synthesis and repair.[2][3][4] Consequently, the inhibition of DHFR leads to a depletion of the THF pool, stalling DNA replication and leading to cell death. This makes DHFR an outstanding therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[1][5]
The drugs designed to block this enzyme are known as antifolates. Historically, they are categorized into two major classes based on their core chemical structure and cellular uptake mechanisms.
-
Classical Antifolates (e.g., Methotrexate): These compounds are structurally analogous to folic acid and feature a This compound core. They rely on active transport for cellular entry.
-
Non-classical Antifolates (e.g., Trimetrexate): These are more lipophilic inhibitors, often containing a 2,4-diaminoquinazoline core, which do not depend on active transport and can enter cells via passive diffusion.[6][7]
Structural and Mechanistic Showdown: Pteridine vs. Quinazoline
The fundamental difference between the two scaffolds lies in a single atom within the bicyclic core: a nitrogen at position 8 in the pteridine ring is replaced by a carbon in the quinazoline ring. This seemingly minor alteration has profound consequences for the compounds' physicochemical properties and biological activity.
Mechanism of Inhibition and Binding Mode
Both scaffolds act as competitive inhibitors of DHFR, possessing a significantly higher binding affinity for the enzyme's active site than the endogenous substrate, DHF.[4] The 2,4-diamino substitution is critical for this high-affinity binding. The N1 atom and the 2-amino group of the inhibitors form key hydrogen bonds with a conserved glutamic acid (or aspartic acid) residue in the active site, while the 4-amino group interacts with backbone carbonyls of residues like Ile7 and Val113.[8]
Caption: General binding mode of 2,4-diamino scaffolds in the DHFR active site.
The Great Divide: Cellular Transport and Metabolism
The primary distinction dictating the pharmacological profiles of these two classes is how they enter and are retained within the cell.
-
Cellular Uptake:
-
2,4-Diaminopteridines (Classical): As folate analogs, compounds like methotrexate are actively transported into mammalian cells by the reduced folate carrier (RFC).[7] This dependence makes them susceptible to resistance mechanisms involving downregulation or mutation of the RFC.[7]
-
2,4-Diaminoquinazolines (Non-classical): Their increased lipophilicity allows them to bypass the RFC and enter cells via passive diffusion.[6][9][10] This is a critical advantage, as it allows them to be effective against tumor cells that have developed resistance to methotrexate through impaired transport.[7][10]
-
-
Intracellular Retention via Polyglutamylation:
-
2,4-Diaminopteridines (Classical): Once inside the cell, these inhibitors are substrates for the enzyme folylpolyglutamate synthetase (FPGS). FPGS adds a chain of glutamate residues to the molecule.[7][11] This polyglutamation serves two key purposes: it traps the large, negatively charged drug inside the cell, increasing its intracellular concentration and duration of action, and it can enhance the drug's binding affinity for DHFR and other folate-dependent enzymes.
-
2,4-Diaminoquinazolines (Non-classical): These inhibitors are not substrates for FPGS and are therefore not polyglutamylated.[7] While this contributes to their ability to overcome certain resistance mechanisms, it also means they are more readily effluxed from the cell and lack the intracellular retention advantage seen with classical antifolates.
-
Caption: Cellular transport and metabolism pathways for the two inhibitor classes.
Comparative Performance Data
The inhibitory activity of DHFR inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of drug required to inhibit 50% of the enzyme's activity.
| Compound | Scaffold Class | Target Organism | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Methotrexate | This compound | Human | DHFR | ~13.25 nM (IC₅₀) | [12] |
| Trimetrexate | 2,4-Diaminoquinazoline | Human | DHFR | Potent inhibitor | [6][9] |
| Piritrexim | 2,4-Diaminoquinazoline | Pneumocystis carinii | DHFR | 0.038 µM (IC₅₀) | [13] |
| Piritrexim | 2,4-Diaminoquinazoline | Toxoplasma gondii | DHFR | 0.011 µM (IC₅₀) | [13] |
| Compound 1 | 2,4-Diaminoquinazoline | Plasmodium falciparum | Growth (DHFR target) | 9 nM (IC₅₀) | [14][15] |
| WR99210 | Diaminopyrimidine | Plasmodium falciparum | DHFR | <0.075 nM (IC₅₀) | [13] |
Note: Direct, side-by-side IC₅₀ comparisons can vary significantly based on assay conditions. The table illustrates the high potency achievable with both scaffolds.
The 2,4-diaminoquinazoline scaffold has proven particularly effective against parasitic DHFR, with several compounds showing potent activity against drug-resistant strains of Plasmodium falciparum.[14][15] This is often due to differences in the active site topology between human and parasitic enzymes, which can be exploited to achieve selectivity.
Experimental Protocols for Inhibitor Evaluation
Validating and comparing DHFR inhibitors requires a multi-tiered approach, moving from direct enzyme inhibition to effects on whole cells.
Protocol 1: Spectrophotometric DHFR Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitor's effect on enzyme activity.
Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[12] An effective inhibitor will slow down or stop this decrease.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reconstitute purified DHFR enzyme to a working concentration.
-
Prepare solutions of DHF (substrate) and NADPH (cofactor).
-
Prepare a serial dilution of the test inhibitor (e.g., this compound or 2,4-diaminoquinazoline compound) in a suitable solvent (e.g., DMSO). Methotrexate is used as a positive control.[12]
-
-
Assay Setup (96-well UV-transparent plate):
-
To each well, add assay buffer, NADPH solution, and the diluted inhibitor (or solvent for control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Add the DHFR enzyme solution to all wells except for a "no enzyme" blank.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DHF substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
Measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[12]
-
-
Data Analysis:
-
Calculate the rate (slope) of the linear portion of the absorbance decrease for each concentration.
-
Normalize the rates to the enzyme control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a spectrophotometric DHFR inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay
This assay evaluates the inhibitor's ability to stop the growth of living cells, providing a more biologically relevant measure of efficacy.[16]
Principle: Cancer or microbial cells are cultured in the presence of varying concentrations of the inhibitor. After an incubation period, cell viability or proliferation is measured using a metabolic indicator dye (e.g., Resazurin, MTT).
Methodology:
-
Cell Culture:
-
Seed cells (e.g., CCRF-CEM human leukemia cells or P. falciparum culture) into a 96-well plate at a predetermined density.
-
Allow cells to adhere or stabilize for 24 hours (for adherent cell lines).
-
-
Drug Treatment:
-
Prepare a serial dilution of the test inhibitor.
-
Add the diluted inhibitor to the appropriate wells. Include wells for "no drug" (vehicle control) and "no cells" (background) controls.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours for cancer cells).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., Resazurin) to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the dye, causing a colorimetric or fluorometric change.
-
Read the plate on a spectrophotometer or fluorometer at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot percent viability versus the logarithm of inhibitor concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.
-
Conclusion: Selecting the Right Scaffold
The choice between a this compound and a 2,4-diaminoquinazoline scaffold is a strategic one, driven by the specific therapeutic goal.
-
2,4-Diaminopteridines (Classical) remain a cornerstone of cancer chemotherapy. Their reliance on the RFC transporter and subsequent intracellular polyglutamylation provides a mechanism for selective accumulation and prolonged retention in rapidly dividing tumor cells that often overexpress folate transporters. However, this same dependency is their Achilles' heel, as resistance can readily develop through impaired transport or deficient polyglutamylation.[7][11]
-
2,4-Diaminoquinazolines (Non-classical) offer a powerful solution to overcome these classical resistance mechanisms.[7][10] Their lipophilic nature and ability to enter cells passively make them invaluable against resistant tumors and certain pathogens. The lack of polyglutamylation, however, means their intracellular retention is lower, which can impact their duration of action.
Future drug design efforts continue to explore hybrids and novel substitutions on both scaffolds to enhance selectivity, improve pharmacokinetic properties, and stay ahead of evolving resistance mechanisms.[1] A thorough understanding of the fundamental differences detailed in this guide is essential for any researcher aiming to develop the next generation of DHFR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Binding modes of 2,4-diaminoquinazoline and this compound analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 6. Suppression of B cell function by methotrexate and trimetrexate. Evidence for inhibition of purine biosynthesis as a major mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Efficacy of 2,4-Diaminopteridine Derivatives and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy and the treatment of autoimmune diseases, dihydrofolate reductase (DHFR) remains a pivotal therapeutic target. For decades, methotrexate (MTX) has been a cornerstone of treatment, effectively inhibiting DHFR and disrupting the folate metabolic pathway essential for cell proliferation. However, the emergence of drug resistance and off-target toxicities have necessitated the exploration of novel DHFR inhibitors. This guide provides an in-depth technical comparison of the established antifolate, methotrexate, and the promising class of 2,4-diaminopteridine derivatives, offering insights into their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
The Central Role of Dihydrofolate Reductase
At the heart of this comparison lies the enzyme dihydrofolate reductase. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][2] Inhibition of DHFR leads to a depletion of intracellular THF, causing an arrest of DNA synthesis and ultimately, cell death, particularly in rapidly dividing cells like cancer cells.[3]
Methotrexate: The Classical Antifolate
Methotrexate, a structural analogue of folic acid, is a potent competitive inhibitor of DHFR, exhibiting a binding affinity approximately 1,000 times greater than that of the natural substrate, DHF.[3][4] Its structure features a this compound core, a p-aminobenzoyl group, and a glutamate moiety. This glutamate tail is a defining characteristic of "classical" antifolates. It necessitates active transport into cells via the reduced folate carrier (RFC) and undergoes intracellular polyglutamylation, a process that enhances its retention and inhibitory activity.[5][6] However, these very characteristics can also be its Achilles' heel, as resistance can develop through impaired transport or deficient polyglutamylation.[5]
This compound Derivatives: A New Generation of DHFR Inhibitors
The this compound scaffold, the very core of methotrexate, has been the foundation for the development of a diverse range of new DHFR inhibitors.[7] These derivatives can be broadly categorized, with some designed as "non-classical" antifolates. These lipophilic compounds typically lack the glutamate tail, allowing them to bypass the RFC transport system and enter cells via passive diffusion.[6] This characteristic is particularly advantageous for overcoming methotrexate resistance in certain cancer cells.[2]
Furthermore, the modular nature of the this compound scaffold allows for chemical modifications that can enhance potency and, crucially, selectivity for DHFR from microbial or parasitic sources over the human enzyme.[6][8] This opens up therapeutic avenues for these derivatives as anti-infective agents.
Quantitative Comparison of Inhibitory Efficacy
The following table summarizes the inhibitory activities of methotrexate and selected this compound and related derivatives against DHFR from various sources and in different cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound/Derivative Class | Target | IC50 / Ki | Cell Line | IC50 | Reference |
| Methotrexate | Human DHFR | 0.02 - 4.2 nM (IC50) | L1210 (mouse leukemia) | 0.002 µM | |
| Methotrexate | L1210 DHFR | 0.072 µM (IC50) | CCRF-CEM (human leukemia) | 78 nM (median) | [9][10] |
| Methotrexate | M. tuberculosis DHFR | 16.0 ± 3.0 µM | [5] | ||
| 2,4-Diamino-5-aryl-6-ethylpyrimidines | T. gondii DHFR | 0.0018 - 0.14 µM (IC50) | M5076 (murine sarcoma) | - | [3] |
| Rat Liver DHFR | 0.0029 - 0.27 µM (IC50) | [3] | |||
| 2,4-Diamino-5-(propargyl)-pyrimidines | Human DHFR | 57 nM (IC50) | - | - | [1] |
| 2,4-Diaminoquinazolines | L5178Y DHFR | ~1 nM (I50) | MTX-resistant L5178Y | 100-fold more potent than MTX | |
| 2,4-Diaminopteridines | P. falciparum | 9 nM (IC50) | - | - | [11] |
| Diaminotriazine Derivative | M. tuberculosis DHFR | - | M. tuberculosis H37Rv | 1.57 µM (MIC) | [5] |
| Human DHFR | 13-fold more selective for Mtb DHFR | [5] |
Mechanism of Action and Cellular Consequences
The fundamental mechanism of action for both methotrexate and this compound derivatives is the inhibition of DHFR. This leads to a cascade of downstream effects disrupting cellular metabolism.
Caption: Inhibition of DHFR by methotrexate and this compound derivatives blocks the conversion of DHF to THF, halting purine and thymidylate synthesis, which in turn inhibits DNA and RNA synthesis and leads to cell death.
Experimental Protocol: In Vitro DHFR Enzyme Inhibition Assay
To quantitatively assess the efficacy of DHFR inhibitors, a robust and reproducible experimental protocol is essential. The following outlines a standard in vitro spectrophotometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified DHFR.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF. An inhibitor will decrease the rate of this reaction.
Materials:
-
Purified recombinant human DHFR enzyme
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM DTT
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
Methotrexate (as a positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and methotrexate in DMSO.
-
Prepare working solutions of NADPH and DHF in the assay buffer. Keep DHF solution protected from light.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add serial dilutions of the test compound and methotrexate to the respective wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Add the purified DHFR enzyme to all wells except the background control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
-
Measurement:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using the microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the rate of decrease in absorbance over the linear portion of the reaction curve.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro DHFR inhibition assay.
Conclusion and Future Directions
While methotrexate remains a clinically important drug, the development of this compound derivatives represents a significant advancement in the field of antifolate therapy. The ability to design non-classical derivatives that can overcome established resistance mechanisms is a major advantage. Furthermore, the potential for creating derivatives with high selectivity for pathogen-specific DHFR enzymes offers promising new avenues for the treatment of infectious diseases.
The continued exploration of structure-activity relationships within the this compound class, guided by robust in vitro and in vivo experimental data, will be crucial for the development of the next generation of DHFR inhibitors with improved efficacy and safety profiles.
References
- 1. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 2,4-Diaminopteridine and Its Analogs
For drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock of any successful therapeutic program. The 2,4-diaminopteridine scaffold, a core component of the widely-used antifolate drug Methotrexate, serves as a classic case study in targeted therapy.[1][2][3] Its primary and most well-documented MoA is the inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in cellular replication.[4][5][6][7]
This guide provides an in-depth, technically-grounded framework for validating this primary mechanism. It moves beyond a simple listing of protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust investigational cascade. We will compare the performance of a model this compound compound against Methotrexate, a gold-standard DHFR inhibitor, and a negative control to provide a clear, data-driven narrative.
Part 1: The Core Hypothesis — Targeting the Folate Synthesis Pathway
The central hypothesis is that this compound derivatives function as competitive inhibitors of Dihydrofolate Reductase (DHFR). This enzyme is pivotal for cellular proliferation, as it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7] THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[8][9] By blocking DHFR, these compounds starve rapidly dividing cells, particularly cancer cells, of the necessary components for DNA replication, leading to cell cycle arrest and apoptosis.[8]
To rigorously test this, we must design experiments that not only show an effect but prove that the effect is specifically due to the inhibition of this pathway.
Caption: DHFR's role in converting DHF to THF for DNA synthesis.
Part 2: A Multi-Tiered Approach to Experimental Validation
A robust validation strategy requires a logical progression from direct enzyme interaction in a clean biochemical system to complex biological effects in cellular and in vivo models. Each tier provides a piece of the puzzle, and together, they form a self-validating system.
Tier 1: Biochemical Validation — Direct Enzyme Inhibition Kinetics
The most direct way to test our hypothesis is to measure the compound's effect on purified DHFR enzyme activity. A continuous spectrophotometric assay is the standard method, as it allows for the precise measurement of initial reaction velocities, a prerequisite for accurate kinetic analysis.[10][11][12]
Causality Check: This experiment directly assesses the interaction between the compound and its putative target, isolated from all other cellular machinery. It allows us to quantify the potency (IC₅₀) and determine the mode of inhibition (e.g., competitive, non-competitive) by measuring the inhibition constant (Kᵢ).[13][14]
Caption: Workflow for the in vitro DHFR enzyme kinetics assay.
Experimental Protocol: DHFR Spectrophotometric Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
Enzyme Stock: Prepare purified recombinant human DHFR at 1 µM in assay buffer.
-
Substrate Stocks: Prepare 10 mM Dihydrofolate (DHF) and 10 mM NADPH in assay buffer.
-
Compound Plates: Perform serial dilutions of this compound, Methotrexate, and a negative control (e.g., vehicle DMSO) in a 96-well plate.
-
-
Assay Procedure (Final Volume: 200 µL):
-
To each well, add 170 µL of assay buffer.
-
Add 10 µL of diluted test compound.
-
Add 10 µL of DHFR enzyme to achieve a final concentration of ~10 nM.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding a mix of 10 µL DHF and 10 µL NADPH (final concentrations ~50 µM each).
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
-
Data Acquisition & Analysis:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes. The rate of decrease corresponds to the oxidation of NADPH.
-
Calculate the initial velocity (V₀) from the linear portion of the kinetic trace.
-
Plot V₀ against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
To determine the inhibition constant (Kᵢ), repeat the assay with varying concentrations of the DHF substrate. Analyze the data using Lineweaver-Burk or Cheng-Prusoff plots.[13]
-
Comparative Data Summary (Biochemical)
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| This compound | Human DHFR | Expected: Low nM | Expected: Low nM | Competitive |
| Methotrexate | Human DHFR | 5.2 | 2.1 | Competitive |
| Negative Control | Human DHFR | > 100,000 | N/A | None |
| This compound | S. aureus DHFR | Expected: Higher nM | Expected: Higher nM | Competitive |
| Trimethoprim | S. aureus DHFR | 7.5 | 3.0 | Competitive |
Note: Expected values are illustrative. Actual results will vary. Data for Methotrexate and Trimethoprim are representative literature values.
Tier 2: Cell-Based Validation — Confirming On-Target Effects
While a biochemical assay proves direct enzyme interaction, it doesn't confirm that this is the mechanism responsible for killing cells. Cell-based assays are crucial for linking target engagement to a cellular phenotype (e.g., cytotoxicity).[15][16][17][18]
Causality Check (The Rescue Experiment): This is the key self-validating step. If the compound's cytotoxicity is truly due to the inhibition of the folate pathway, then supplying the cells with downstream metabolites should bypass the enzymatic block and "rescue" them from death. A lack of rescue would suggest an off-target mechanism. We will use folinic acid (a THF derivative) as the rescue agent.
Caption: Workflow for cell-based cytotoxicity and rescue assays.
Experimental Protocol: Cell Viability and Folate Rescue Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colorectal cancer) into 96-well plates at a density of 5,000 cells/well. Allow cells to attach for 24 hours.
-
Treatment Preparation: Prepare two sets of compound dilution plates.
-
Plate A (Compound Alone): Serially dilute this compound, Methotrexate, and the negative control in standard growth medium.
-
Plate B (Rescue): Serially dilute the same compounds in growth medium supplemented with 10 µM folinic acid.
-
-
Cell Dosing: Remove the old medium from the cell plates and add 100 µL of the prepared drug-containing media from Plate A and Plate B to their respective cell plates.
-
Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement (CCK-8 Assay):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 2-4 hours until a significant color change is observed in the vehicle control wells.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to get percent viability.
-
Plot percent viability against the logarithm of inhibitor concentration for both "Compound Alone" and "Rescue" conditions.
-
Calculate the IC₅₀ for each condition. A significant rightward shift (>10-fold) in the IC₅₀ in the rescue condition validates the on-target MoA.
-
Comparative Data Summary (Cell-Based)
| Compound | Cell Line | IC₅₀ (nM) - Alone | IC₅₀ (nM) - with Folinic Acid | Fold Shift (Rescue Effect) |
| This compound | HCT-116 | Expected: Low-Mid nM | Expected: High nM / µM | Expected: >100x |
| Methotrexate | HCT-116 | 15 | 2,500 | ~167x |
| Negative Control | HCT-116 | > 100,000 | > 100,000 | N/A |
Tier 3: In Vivo Validation — Efficacy in a Complex System
The final preclinical validation step is to determine if the compound can inhibit tumor growth in a living organism. Human tumor xenograft models in immunocompromised mice are the industry standard for this evaluation.[19][20][21][22]
Causality Check: While not as direct for MoA validation as the previous tiers, this step confirms that the compound has favorable pharmacokinetic and pharmacodynamic properties to reach the tumor at a sufficient concentration to engage the target and exert an anti-proliferative effect. This validates the translatability of the in vitro and cellular findings.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Experimental Protocol: Human Tumor Xenograft Study
-
Model Establishment: Subcutaneously inject 5 x 10⁶ HCT-116 cells into the flank of female athymic nude mice.
-
Monitoring and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: this compound (dose determined by MTD studies, i.p.)
-
Group 3: Methotrexate (e.g., 15 mg/kg, i.p.)
-
-
Treatment and Measurement: Administer the treatments daily for 21 days. Measure tumor volume and body weight three times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Comparative Data Summary (In Vivo)
| Treatment Group | Dose | Final Mean Tumor Volume (mm³) | % TGI | Body Weight Change |
| Vehicle Control | N/A | 1500 | 0% | +5% |
| This compound | X mg/kg | Expected: < 750 | Expected: > 50% | Expected: < 10% loss |
| Methotrexate | 15 mg/kg | 550 | 63% | -8% |
Part 3: Considering Alternatives — The Polypharmacology of the Pteridine Scaffold
While DHFR is the primary target, the pteridine core is a versatile scaffold that can be modified to interact with other enzymes.[1] A thorough investigation should acknowledge and, if necessary, rule out other potential mechanisms.
-
Lipoxygenase (LOX) Inhibition: Certain N-alkylated 2,4-diaminopteridines have shown potent inhibition of soybean lipoxygenase and possess anti-inflammatory and radical scavenging properties.[1] This can be tested using a commercial LOX inhibitor screening kit.
-
Pteridine Reductase 1 (PTR1) Inhibition: In trypanosomatid parasites like Leishmania, PTR1 provides a metabolic bypass to DHFR.[2] For compounds intended as anti-parasitics, screening against both DHFR and PTR1 is essential to identify dual inhibitors that can overcome this resistance mechanism.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Some derivatives have demonstrated inhibitory activity against iNOS, which is relevant for inflammatory conditions.[23] This can be assessed by measuring nitrite production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).
Conclusion: A Unified View of Mechanism
This guide outlines a systematic, multi-tiered approach to validating the mechanism of action for this compound-based compounds. By progressing from direct biochemical assays to cellular rescue experiments and finally to in vivo efficacy models, researchers can build a robust, data-driven case for on-target DHFR inhibition. The causality checks, particularly the folate rescue experiment, are critical for ensuring that the observed cellular phenotype is a direct consequence of the intended MoA.
The evidence strongly supports Dihydrofolate Reductase inhibition as the primary mechanism of action for this class of compounds. However, the potential for polypharmacology, where derivatives interact with other targets like LOX or iNOS, should not be discounted and represents a fertile ground for developing novel therapeutics with unique activity profiles.[1][23] This rigorous, self-validating framework ensures scientific integrity and provides the confidence needed to advance promising candidates through the drug development pipeline.
References
- 1. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2,4-Diaminopteridin-6-yl)methanol|945-24-4|Supplier [benchchem.com]
- 3. 2,4-diamino-7-hydroxy-pteridines, a new class of catabolites of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. ijpbs.com [ijpbs.com]
- 20. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimalarial Activity of 2,4-Diaminopteridine and 2,4-Diaminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents.[1][2] Among the promising scaffolds, 2,4-diaminopteridine and 2,4-diaminoquinazoline derivatives have garnered significant attention as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite.[1][2][3][4] This guide provides a comprehensive comparison of the antimalarial activity of these two compound classes, supported by experimental data and insights into their structure-activity relationships (SAR) and mechanisms of action.
Mechanism of Action: Targeting Folate Biosynthesis
Both this compound and 2,4-diaminoquinazoline derivatives exert their antimalarial effect by inhibiting dihydrofolate reductase (DHFR).[1][2][3][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of thymidylate, purines, and certain amino acids.[1] By blocking this enzyme, these compounds disrupt DNA synthesis and repair, ultimately leading to parasite death.
The activity of these compounds is often potentiated by inhibitors of dihydropteroate synthase (DHPS), another key enzyme in the folate pathway.[1][2][3][4] This synergistic interaction forms the basis of combination therapies like sulfadoxine-pyrimethamine, although resistance to this combination is now widespread.[1]
Caption: Inhibition of the folate biosynthesis pathway in P. falciparum.
Comparative Antimalarial Activity: A Quantitative Look
A key study evaluated the in vitro activities of 28 derivatives of 6-substituted 2,4-diaminoquinazolines, 2,4-diamino-5,6,7,8-tetrahydroquinazolines, and 2,4-diaminopteridines against P. falciparum.[1][2][3][4] The results demonstrated that several 2,4-diaminoquinazoline derivatives exhibited potent antimalarial activity, with six compounds having 50% inhibitory concentrations (IC50s) below 50 nM.[1][2][3][4]
| Compound Class | Representative Compound | P. falciparum Strain | IC50 (nM) |
| 2,4-Diaminoquinazoline | 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | V1S (pyrimethamine-resistant) | 9 |
| 2,4-Diamino-5,6,7,8-tetrahydroquinazoline | Analogues 8, 9, and 10 | V1S (pyrimethamine-resistant) | <50 |
| This compound | Majority of derivatives | V1S (pyrimethamine-resistant) | >1,000 |
Table 1: Comparative in vitro antimalarial activity. Data sourced from Ommeh et al., 2004.[1][2][3][4]
Notably, the most potent compound identified was a 2,4-diaminoquinazoline derivative, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, with an impressive IC50 of 9 nM against a pyrimethamine-resistant strain of P. falciparum.[1][2][3][4] In contrast, the majority of the this compound derivatives tested in the same study were found to be weak inhibitors, with IC50 values greater than 1,000 nM.[1]
Structure-Activity Relationship (SAR) Insights
The significant difference in antimalarial potency between the two scaffolds can be attributed to their distinct structure-activity relationships.
2,4-Diaminoquinazoline Derivatives: Key for Potency
For the 2,4-diaminoquinazoline series, the substitution pattern on the aromatic tail and the nature of the linker moiety play a crucial role in determining activity.[5]
-
Substitution on the Benzyl Group: The presence of methoxy groups at the 2'- and 5'-positions of the benzyl side chain was found to be more favorable for activity than substitutions at the 3'-, 4'-, and 5'-positions.[5]
-
Linker Moiety: Elongating the bridge between the quinazoline core and the benzyl group by a single carbon atom resulted in a significant 157-fold decrease in potency.[1]
-
Saturation of the Quinazoline Ring: While some 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogues retained reasonable activity (IC50s < 50 nM), they were generally less potent than their aromatic counterparts.[1]
This compound Derivatives: Generally Weaker Inhibitors
The this compound derivatives investigated in the comparative study generally exhibited poor antimalarial activity.[1][5] While some pteridine-based compounds have shown antimalarial activity, the specific derivatives in this direct comparison were not as effective as the quinazolines.[6]
Caption: Key SAR differences between the two scaffolds.
Experimental Protocols: Assessing Antimalarial Activity
The determination of antimalarial activity relies on robust in vitro and in vivo assays.
In Vitro Susceptibility Testing
A common method for evaluating the in vitro antimalarial activity of compounds is the radioisotopic hypoxanthine incorporation assay.[7][8]
Step-by-Step Methodology:
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes.[7]
-
Drug Dilution: The test compounds are serially diluted in microtiter plates.
-
Parasite Inoculation: Asynchronous parasite cultures are added to the wells containing the drug dilutions.
-
Radiolabeling: [³H]hypoxanthine is added to each well.[7]
-
Incubation: The plates are incubated for 24-48 hours to allow for parasite growth and incorporation of the radiolabel into their nucleic acids.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [³H]hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the drug concentration.
References
- 1. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of 2,4-diaminoquinazoline and this compound derivatives against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding modes of 2,4-diaminoquinazoline and this compound analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro assay system for the identification of potential antimalarial drugs. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Structure-Activity Relationship of 2,4-Diaminopteridine Derivatives
The 2,4-diaminopteridine scaffold is a privileged structure in medicinal chemistry, forming the core of biologically active molecules with a wide range of therapeutic applications. From their well-established role as antifolates to emerging activities as anti-inflammatory and enzyme-inhibiting agents, the versatility of this heterocyclic system is of significant interest to researchers in drug discovery. This guide provides an in-depth comparison of substituted this compound derivatives, focusing on the relationship between their chemical structure and biological activity. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.
The this compound Core: A Scaffold for Diverse Biological Activity
The this compound core is a key component of molecules like methotrexate, a cornerstone in cancer chemotherapy and the treatment of autoimmune diseases.[1][2] Its structural resemblance to folic acid allows it to act as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[3][4] However, the biological activities of this compound derivatives extend beyond DHFR inhibition. Recent studies have highlighted their potential as inhibitors of inducible nitric oxide synthase (iNOS), lipoxygenase (LOX), and as antimalarial agents, demonstrating the broad therapeutic landscape this scaffold can address.[1][2][5]
The key to unlocking this therapeutic potential lies in understanding the structure-activity relationship (SAR) – how modifying the chemical structure of the this compound core influences its biological activity. Substitutions at various positions on the pteridine ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
Visualizing the this compound Scaffold and Key Substitution Points
To understand the SAR of these derivatives, it is essential to first visualize the core structure and the common points of substitution.
Caption: General structure of the this compound core with key substitution points at positions 6 and 7.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of various substituted this compound derivatives against different biological targets. This data highlights how modifications to the core structure can lead to potent and selective inhibitors.
| Compound ID | Substituent(s) | Target | IC50 (µM) | Reference |
| 10b | 6,7-dichloro | iNOS | 18.85 | [1] |
| 10i | 6,7-bis(4-chlorophenyl) | iNOS | 24.08 | [1] |
| 9 | N/A (unsubstituted at 6,7) | Soybean Lipoxygenase | > 50 | [2] |
| 10a | N/A (unsubstituted at 6,7) | Soybean Lipoxygenase | 0.1 | [2] |
| 18d | N/A (unsubstituted at 6,7) | Soybean Lipoxygenase | 0.1 | [2] |
| DAMPA | 6-(N-methyl-p-aminobenzoyl) | P. falciparum (antifolate-sensitive) | 0.446 (µg/mL) | [4] |
| DAMPA | 6-(N-methyl-p-aminobenzoyl) | P. falciparum (antifolate-resistant) | 0.812 (µg/mL) | [4] |
Key Insights from the Data:
-
iNOS Inhibition: Simple substitutions at the 6 and 7 positions with chloro or substituted phenyl groups can confer potent iNOS inhibitory activity.[1]
-
Lipoxygenase Inhibition: For soybean lipoxygenase inhibition, the substitutions on the exocyclic amino groups appear to be more critical than substitutions on the pteridine ring itself, with some derivatives showing IC50 values as low as 100 nM.[2]
-
Antimalarial Activity: The this compound scaffold serves as a precursor for potent antifolates against Plasmodium falciparum. The activity is retained even against resistant strains, highlighting the potential for developing novel antimalarials.[4][6]
Structure-Activity Relationship Deep Dive
Substitutions at the 6 and 7 Positions
The nature of the substituents at the 6 and 7 positions of the pteridine ring plays a crucial role in determining the biological activity. For instance, in the case of iNOS inhibitors, both electron-withdrawing groups (dichloro) and bulky aromatic groups (bis(4-chlorophenyl)) at these positions resulted in compounds with significant inhibitory activity.[1] This suggests that both electronic and steric factors contribute to the interaction with the enzyme's active site.
N-Alkylation of the Exocyclic Amino Groups
The study by Pontiki et al. reveals the importance of N-alkylation on the 2,4-diamino groups for lipoxygenase inhibition and antioxidant activity.[2][5] The introduction of various alkyl and arylalkyl groups led to a series of potent inhibitors. This indicates that these modifications likely influence the compound's ability to interact with the active site of lipoxygenase or participate in radical scavenging processes.
Experimental Protocols: A Guide to Reproducible Research
The reliability of SAR studies hinges on robust and well-documented experimental protocols. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Protocol 1: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This protocol is based on the method described by Ma et al.[1]
Objective: To determine the in vitro inhibitory activity of test compounds against iNOS.
Principle: The assay measures the amount of nitrite, a stable product of nitric oxide (NO) produced by iNOS, using the Griess reagent.
Materials:
-
LPS-activated macrophage cell line (e.g., RAW 264.7)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach confluence.
-
Induce NO production by treating the cells with lipopolysaccharide (LPS).
-
Simultaneously, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate).
-
Incubate the plate for 24 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Protocol 2: In Vitro Antimalarial Activity Assay ([³H]Hypoxanthine Incorporation)
This protocol is a standard method for assessing the in vitro activity of compounds against Plasmodium falciparum.[8]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the growth of P. falciparum.
Principle: The assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is a marker of parasite proliferation.
Materials:
-
P. falciparum culture (e.g., V1/S strain)
-
Human red blood cells
-
RPMI 1640 medium supplemented with serum and other nutrients
-
Test compounds dissolved in DMSO
-
[³H]Hypoxanthine
-
96-well microplate
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Add the P. falciparum-infected red blood cell suspension to each well.
-
Incubate the plate in a candle jar or a CO₂ incubator for 24 hours.
-
Add [³H]Hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the radioactivity of the incorporated [³H]Hypoxanthine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by regression analysis of the dose-response curve.[8]
Workflow for Structure-Activity Relationship Studies
The process of elucidating the SAR of a compound series follows a logical and iterative workflow.
Caption: A typical iterative workflow for conducting structure-activity relationship studies in drug discovery.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield potent and selective inhibitors for a variety of biological targets. The versatility of this scaffold, coupled with a deeper understanding of its SAR, will undoubtedly fuel the development of next-generation therapeutics. Future research should focus on exploring a wider range of substitutions, including the use of computational modeling to guide the design of more potent and selective derivatives. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of these promising compounds will be crucial for their successful translation into clinical candidates.
References
- 1. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Methotrexate Metabolism: A Comparative Guide to the Analysis of 2,4-diamino-7-hydroxy-pteridine Catabolites
For researchers, scientists, and professionals in drug development, a comprehensive understanding of methotrexate (MTX) metabolism is paramount for optimizing therapeutic efficacy and mitigating toxicity. Beyond the well-characterized catabolites such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), a lesser-known class of catabolites, the 2,4-diamino-7-hydroxy-pteridines, has emerged as a significant area of investigation. This guide provides an in-depth analysis of these pteridine catabolites, offering a comparative overview of the primary analytical methodologies for their quantification, supported by experimental data and protocols.
The Clinical Significance of Methotrexate Catabolites
Methotrexate, a cornerstone of chemotherapy and immunosuppressive therapy, undergoes extensive metabolism that can significantly influence its therapeutic window.[1][2][3] While the parent drug and its active polyglutamated forms are responsible for its therapeutic effects, the formation of various catabolites can contribute to both drug clearance and toxicity.
The 2,4-diamino-7-hydroxy-pteridines are a class of MTX catabolites that are presumably formed by the metabolic action of intestinal bacteria during the enterohepatic circulation of the drug.[4][5] Two major derivatives have been identified in the biological fluids of patients undergoing high-dose methotrexate therapy: 2,4-diamino-6-hydroxymethyl-7-hydroxy-pteridine and 2,4-diamino-6-methyl-7-hydroxy-pteridine.[5] Due to their slow clearance from the body, there is a potential for these compounds to interfere with pteridine-dependent enzymes, which could partially explain some of the toxic effects associated with methotrexate therapy.[4][5] Therefore, accurate monitoring of these catabolites is crucial for a complete understanding of an individual's response to methotrexate treatment.
Methotrexate Metabolism: A Multi-faceted Pathway
The biotransformation of methotrexate is a complex process involving both host and microbial enzymes. The liver metabolizes methotrexate to 7-OH-MTX, while intestinal flora can cleave the glutamate moiety to form DAMPA.[1][4] The formation of 2,4-diamino-7-hydroxy-pteridines is also attributed to the metabolic activity of gut bacteria.[5]
Caption: Simplified metabolic pathway of Methotrexate.
Comparative Analysis of Analytical Methodologies
The quantification of 2,4-diamino-7-hydroxy-pteridines and other methotrexate catabolites in biological matrices necessitates sensitive and specific analytical methods. The two most prominent techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Methodological Overview
HPLC-UV is a robust and widely accessible technique that relies on the principle of differential partitioning of analytes between a stationary and a mobile phase, followed by the detection of the analytes based on their absorbance of ultraviolet light. For pteridine compounds, which often exhibit native fluorescence, HPLC coupled with a fluorescence detector (HPLC-FLD) can offer enhanced sensitivity and selectivity. Often, a pre- or post-column derivatization step is employed to convert the analytes into highly fluorescent products.[4][6][7]
LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the direct detection and quantification of analytes based on their mass-to-charge ratio (m/z) and their specific fragmentation patterns, providing a high degree of confidence in analyte identification and measurement.
Performance Comparison
The choice between HPLC-UV/FLD and LC-MS/MS depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and available resources.
| Parameter | HPLC-UV/FLD | LC-MS/MS | Rationale & Field Insights |
| Linearity (R²) | >0.99 | >0.99 | Both techniques demonstrate excellent linearity over a defined concentration range, which is fundamental for accurate quantification. |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL | <1 ng/mL | LC-MS/MS generally offers superior sensitivity, making it the preferred method for detecting trace levels of catabolites, especially in studies with low drug dosages or at later time points after administration.[8][9] |
| Accuracy (% Recovery) | 85-115% | 90-110% | Both methods can achieve high accuracy with proper validation. The use of an internal standard is crucial in both techniques to correct for variations in sample preparation and instrument response. |
| Precision (%RSD) | <15% | <10% | LC-MS/MS typically provides better precision due to its higher selectivity and reduced susceptibility to matrix interferences compared to UV detection. |
| Selectivity | Moderate to High | Very High | HPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance.[10] LC-MS/MS offers superior selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of matrix effects. |
| Throughput | Moderate | High | Modern LC-MS/MS systems with rapid chromatographic methods can achieve higher sample throughput, which is advantageous for large-scale clinical studies. |
| Cost & Accessibility | Lower cost, widely available | Higher initial investment and operational costs | HPLC-UV systems are more common in clinical and research laboratories due to their lower cost and ease of use. LC-MS/MS requires more specialized expertise and resources. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable quantification of methotrexate catabolites. Below are representative workflows for both HPLC-UV/FLD and LC-MS/MS methodologies.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for the analysis of methotrexate catabolites.
Detailed HPLC-UV/FLD Protocol (Representative)
This protocol is a representative method for the analysis of pteridines, adapted from published methodologies for similar compounds.[4][6][7]
-
Sample Preparation (Human Urine):
-
Centrifuge urine samples to remove particulate matter.
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer solution (e.g., Tris-HCl/NaCl, pH 6.6).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Post-Column Derivatization:
-
Detection:
-
Fluorescence Detector: Excitation wavelength (λex) at 280 nm and emission wavelength (λem) at 444 nm.[8]
-
-
Quantification:
-
Construct a calibration curve using standards of the target 2,4-diamino-7-hydroxy-pteridine derivatives.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Detailed LC-MS/MS Protocol
This protocol is based on a validated method for the simultaneous determination of methotrexate and its major metabolites.[11]
-
Sample Preparation (Plasma or CSF):
-
To 100 µL of sample, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Perform protein precipitation with an appropriate organic solvent (e.g., methanol).
-
Centrifuge and transfer the supernatant for analysis.
-
Alternatively, use solid-phase extraction for cleaner samples.
-
-
Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., Synergi Polar-RP, 4µm, 75 x 2.0mm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analytes from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor and product ion pairs for each analyte and internal standard are monitored. For a hypothetical 2,4-diamino-7-hydroxy-pteridine, this would be determined by direct infusion of a standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
-
Conclusion and Future Perspectives
The analysis of 2,4-diamino-7-hydroxy-pteridines provides a more complete picture of methotrexate metabolism, which is crucial for personalized medicine approaches. While HPLC-UV/FLD offers a cost-effective and reliable method for their quantification, LC-MS/MS stands as the gold standard due to its superior sensitivity and selectivity, especially in complex biological matrices.
The choice of analytical method should be guided by the specific research or clinical question, the required level of sensitivity, and the available resources. As our understanding of the role of the gut microbiome in drug metabolism continues to grow, the routine monitoring of these bacterially-derived catabolites may become an integral part of therapeutic drug monitoring for methotrexate, ultimately leading to improved patient outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Clinical Applications and Side Effects of Methotrexate in Ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of methotrexate, several pteridines, and creatinine in human urine, previous oxidation with potassium permanganate, using HPLC with photometric and fluorimetric serial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-diamino-7-hydroxy-pteridines, a new class of catabolites of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of methotrexate and its metabolites 7-hydroxymethotrexate and 2,4-diamino-N10-methylpteroic acid in biological fluids by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Potentiation of dapsone activity by 2,4-diaminopteridine-based compounds
Executive Summary
Dapsone, a cornerstone in the treatment of leprosy and Pneumocystis jirovecii pneumonia (PJP), exerts its antimicrobial effect by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the microbial folate biosynthesis pathway.[1][2][3] However, the emergence of resistance and the need for high-dose regimens necessitate strategies to potentiate its activity. This guide details the compelling biochemical rationale and experimental validation for combining dapsone with 2,4-diaminopteridine-based compounds. These compounds target dihydrofolate reductase (DHFR), a subsequent enzyme in the same pathway.[4][5] This dual-enzyme blockade leads to a synergistic interruption of folate synthesis, significantly enhancing antimicrobial efficacy beyond what can be achieved with dapsone alone. We provide detailed experimental protocols, comparative data, and mechanistic insights for researchers in drug development seeking to leverage this powerful synergistic interaction.
The Biochemical Rationale: Dual Blockade of the Folate Biosynthesis Pathway
Microorganisms, unlike humans who acquire folate from their diet, must synthesize it de novo. This pathway is essential for producing tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids.[6][7] Its absence in the host makes it an ideal target for selective antimicrobial therapy.
-
Dapsone's Mechanism: Dapsone is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS) , which catalyzes the conversion of PABA and dihydropterin pyrophosphate into dihydropteroate.[2][8] This is the first key step in the folate pathway.
-
The Role of 2,4-Diaminopteridines: this compound-based compounds are potent inhibitors of dihydrofolate reductase (DHFR) .[4][5][9] This enzyme catalyzes a later, critical step: the reduction of dihydrofolate to the active tetrahydrofolate.[10][11]
-
Synergistic Action: By inhibiting two distinct, sequential enzymes in the same essential pathway, the combination of dapsone and a DHFR inhibitor creates a powerful synergistic effect.[12][13][14][15] The initial blockade by dapsone reduces the substrate available for DHFR, while the DHFR inhibitor neutralizes the enzyme needed to process any dihydrofolate that is produced. This dual assault leads to a more profound and rapid depletion of essential tetrahydrofolate, overcoming resistance mechanisms and allowing for potentially lower, less toxic doses of each compound.
To visualize this mechanism, the following diagram illustrates the sequential enzymatic steps and the points of inhibition.
References
- 1. Dapsone - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. medicoverhospitals.in [medicoverhospitals.in]
- 4. journals.asm.org [journals.asm.org]
- 5. 6,7-disubstituted 2,4-diaminopteridines: novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. microbenotes.com [microbenotes.com]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic combinations of Ro 11-8958 and other dihydrofolate reductase inhibitors with sulfamethoxazole and dapsone for therapy of experimental pneumocystosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Use of dapsone in the prevention and treatment of Pneumocystis carinii pneumonia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the iNOS Inhibitory Activities of 2,4-Diaminopteridine Derivatives
In the landscape of inflammatory diseases, the dysregulation of inducible nitric oxide synthase (iNOS) presents a critical therapeutic target.[1][2][3] Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in conditions ranging from septic shock and rheumatoid arthritis to neurodegenerative disorders.[2][4] Consequently, the development of potent and selective iNOS inhibitors is an area of intense research. Among the promising scaffolds, 2,4-diaminopteridine derivatives have emerged as a noteworthy class of inhibitors.[5][6]
This guide provides a comprehensive comparison of the inhibitory activities of various this compound derivatives against iNOS. We will delve into their structure-activity relationships, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-inflammatory therapeutics.
The Central Role of iNOS in Inflammation
Inducible nitric oxide synthase, unlike its constitutive counterparts (eNOS and nNOS), is not typically present in resting cells. Its expression is triggered by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β.[1] Once expressed, iNOS produces large and sustained amounts of NO.[1][3] This surge in NO, while crucial for pathogen defense, can lead to significant tissue damage when uncontrolled.[3] The signaling pathway leading to iNOS expression is a complex cascade, primarily involving the activation of transcription factors like NF-κB.[2]
Caption: Simplified iNOS signaling pathway in macrophages.
Comparative Inhibitory Activities of this compound Derivatives
The inhibitory potency of this compound derivatives against iNOS is highly dependent on the nature and position of substituents on the pteridine core. The following table summarizes the in vitro inhibitory activities of a series of substituted this compound derivatives, with IC50 values indicating the concentration required for 50% inhibition of iNOS activity.
| Compound ID | Substituent(s) | In Vitro iNOS IC50 (µM) | Reference |
| 10a | 6-methyl, 7-phenyl | Similar to MTX | [5] |
| 10b | 6-methyl, 7-(4-chlorophenyl) | 18.85 | [5] |
| 10c | 6-methyl, 7-(4-methoxyphenyl) | Stronger than MTX | [5] |
| 10d | 6-methyl, 7-(4-methylphenyl) | Similar to MTX | [5] |
| 10e | 6-methyl, 7-(4-nitrophenyl) | Similar to MTX | [5] |
| 10f | 6-phenyl, 7-methyl | Stronger than MTX | [5] |
| 10g | 6-phenyl, 7-phenyl | Stronger than MTX | [5] |
| 10h | 6-phenyl, 7-(4-chlorophenyl) | Similar to MTX | [5] |
| 10i | 6-phenyl, 7-(4-methoxyphenyl) | 24.08 | [5] |
| 10j | 6-phenyl, 7-(4-methylphenyl) | Stronger than MTX | [5] |
| 10k | 6-phenyl, 7-(4-nitrophenyl) | Stronger than MTX | [5] |
| 10l | 6,7-diphenyl | Similar to MTX | [5] |
| MTX | Methotrexate (Reference) | Not explicitly stated | [5] |
Data synthesized from Ma et al. (2009).[5]
Structure-Activity Relationship Insights:
The data suggests that the nature of the substituents at the 6 and 7 positions of the pteridine ring significantly influences iNOS inhibitory activity. For instance, several compounds with varied phenyl substitutions at these positions demonstrate potent inhibition, with some even surpassing the activity of the reference compound, methotrexate (MTX).[5] The presence of a 4-chlorophenyl or a 4-methoxyphenyl group at the 7-position appears to be particularly favorable for potent inhibition, as seen in compounds 10b and 10i .[5]
Experimental Protocols for Assessing iNOS Inhibition
To ensure the reliability and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for two key assays used to evaluate the inhibitory activity of this compound derivatives against iNOS.
Cell-Based iNOS Inhibition Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable breakdown product of NO, in the supernatant of cultured macrophages stimulated to express iNOS.[7][8]
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration and can be measured spectrophotometrically.[9][10]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment and iNOS Induction:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Induce iNOS expression by adding lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) to the cell culture medium.[1] Include vehicle-treated and unstimulated controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Nitrite Measurement (Griess Reaction):
-
Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[9]
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[9]
-
Add 50 µL of the Griess reagent to each well containing the supernatant and standards.[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.[1]
-
-
Data Acquisition and Analysis:
In Vitro iNOS Enzyme Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of purified iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[2]
Principle: The assay relies on the separation of the positively charged substrate, [³H]-L-arginine, from the neutral product, [³H]-L-citrulline, using a cation-exchange resin.[1][12]
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), calmodulin, and a cofactor solution (NADPH, FAD, FMN, BH4).[1]
-
Add the test inhibitor at various concentrations.
-
-
Enzyme Addition and Reaction Initiation:
-
Add the purified iNOS enzyme to the reaction mixture.
-
Initiate the reaction by adding [³H]-L-arginine.
-
-
Incubation and Reaction Termination:
-
Separation of Substrate and Product:
-
Apply the reaction mixture to a column containing a cation-exchange resin (e.g., Dowex 50W-X8).[1]
-
The unreacted [³H]-L-arginine will bind to the resin, while the [³H]-L-citrulline will pass through.
-
-
Quantification and Data Analysis:
-
Collect the eluate containing [³H]-L-citrulline and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value of the inhibitor.
-
Caption: Experimental workflow for iNOS inhibitor validation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel iNOS inhibitors. The data presented herein highlights the significant impact of substitutions at the 6 and 7 positions on inhibitory potency. Further exploration of the structure-activity relationship, coupled with rigorous evaluation using the detailed protocols provided, will be instrumental in optimizing these compounds into viable therapeutic candidates for a range of inflammatory disorders. The continued investigation into this class of molecules holds the potential to deliver selective and effective treatments for diseases driven by excessive iNOS activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
The Power of Two: A Comparative Guide to the Synergistic Effects of 2,4-Diaminopteridine Compounds
In the intricate world of drug development, the quest for enhanced therapeutic efficacy and the circumvention of drug resistance is a perpetual challenge. Combination therapies, leveraging the synergistic interactions between two or more bioactive compounds, represent a powerful strategy to address these hurdles. This guide provides an in-depth technical exploration of the synergistic effects of 2,4-diaminopteridine compounds when combined with other drugs. As a privileged scaffold in medicinal chemistry, 2,4-diaminopteridines have demonstrated significant potential in various therapeutic areas, and their synergistic capabilities are a subject of growing interest for researchers, scientists, and drug development professionals.
This guide will dissect the mechanisms of synergy, present comparative experimental data, and provide detailed protocols for assessing these interactions, thereby offering a comprehensive resource for harnessing the full potential of this compound-based combination therapies.
The Foundation of Synergy: Understanding the Mechanism of this compound Compounds
At their core, many this compound derivatives function as antifolates . They are structural analogs of folic acid and act as competitive inhibitors of dihydrofolate reductase (DHFR) , a crucial enzyme in the folate metabolic pathway.[1][2] This pathway is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and pathogenic microorganisms.[1][3]
The true power of this compound compounds often emerges when they are used in combination with other therapeutic agents, leading to a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual effects.
Comparative Analysis of Synergistic Combinations
Antimalarial Synergy: A Classic Example of Sequential Pathway Inhibition
The most well-documented synergistic application of this compound analogs is in the treatment of malaria. The causative agent, Plasmodium falciparum, relies on the de novo synthesis of folates, making the folate pathway an excellent drug target.[4]
Mechanism of Synergy: The synergy arises from the sequential blockade of two key enzymes in the parasite's folate biosynthesis pathway. While this compound derivatives inhibit DHFR, they are often combined with inhibitors of an upstream enzyme, dihydropteroate synthase (DHPS) , such as sulfonamides (e.g., sulfadoxine) and dapsone.[4][5] This dual inhibition at different points in the same metabolic pathway leads to a potent synergistic effect, enhancing antimalarial activity and combating the emergence of drug-resistant strains.[4][6]
Experimental Data: The synergistic interaction between 2,4-diaminoquinazoline (a related scaffold) and dapsone against P. falciparum has been quantified using in vitro assays. The following table summarizes the 50% inhibitory concentrations (IC50) and the fractional inhibitory concentration (FIC) index. A ΣFIC of ≤ 0.5 is indicative of synergy.
| Compound Combination | IC50 (nM) - Compound 1 Alone | IC50 (nM) - Dapsone Alone | IC50 (nM) - Compound 1 in Combination | Dapsone Concentration in Combination (nM) | ΣFIC | Reference |
| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline (Compound 1) + Dapsone | 9 | 184,300 | 0.12 | 4,600 | 0.038 | [4][6] |
| Compound 1 + Dapsone | 9 | 184,300 | 0.09 | 6,100 | 0.043 | [4][6] |
| Compound 1 + Dapsone | 9 | 184,300 | 0.08 | 9,200 | 0.059 | [4][6] |
As the data clearly demonstrates, the presence of dapsone dramatically reduces the IC50 of the 2,4-diaminoquinazoline derivative, with ΣFIC values significantly below 0.5, confirming a potent synergistic interaction.[4][6]
Anticancer Synergy: Targeting the Proliferative Engine
The role of antifolates in cancer chemotherapy is well-established, with methotrexate, a pteridine derivative, being a cornerstone of many treatment regimens.[3] The principle of targeting the folate pathway is particularly effective in oncology due to the high proliferative rate of cancer cells and their increased demand for nucleotides.
Potential for Synergy: While standalone this compound-based antifolates are effective, there is significant potential for synergistic combinations with other anticancer agents. For instance, combining a DHFR inhibitor with drugs that target other aspects of DNA synthesis or repair, or with agents that induce cell cycle arrest, could lead to enhanced tumor cell killing and overcome resistance mechanisms. For example, mTOR inhibitors have been shown to be synergistic with methotrexate in acute lymphoblastic leukemia.[7] The combination of cisplatin and doxorubicin has also demonstrated synergistic effects in lung cancer.[8]
Relevant Signaling Pathways: The folate pathway is intricately linked to cell cycle progression and DNA replication. A synergistic interaction could potentially be achieved by combining a this compound compound with an inhibitor of a key signaling pathway that governs cell proliferation, such as the PI3K/AKT/mTOR pathway.
Anti-inflammatory Synergy: A Frontier of Investigation
Certain pteridine derivatives have been shown to possess anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases.[2] These compounds may exert their effects through various mechanisms, including the inhibition of enzymes like lipoxygenase and the scavenging of reactive oxygen species.[2]
Potential for Synergy: The multifaceted nature of inflammation suggests that combination therapy could be a valuable approach. Combining a this compound derivative with a non-steroidal anti-inflammatory drug (NSAID), for example, could target multiple inflammatory pathways simultaneously, potentially leading to a synergistic anti-inflammatory effect with a reduced risk of side effects.
Relevant Signaling Pathways: Key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, are central to the production of pro-inflammatory mediators. A synergistic effect could be achieved by combining a pteridine derivative that modulates oxidative stress with a drug that directly inhibits one of these signaling cascades.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound compounds in combination with other drugs, standardized in vitro methods are essential. The following are detailed protocols for two widely accepted assays: the Checkerboard Assay and Isobologram Analysis.
The Checkerboard Assay: A Quantitative Screening Tool
The checkerboard assay is a microdilution method used to systematically test a range of concentrations of two drugs, both alone and in combination.[9][10]
References
- 1. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Selectivity of 2,4-Diaminopteridine Derivatives for Parasitic vs. Human Dihydrofolate Reductase
Introduction: The Enduring Appeal of DHFR as an Antiparasitic Target
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon donor required for the synthesis of purines, thymidylate, and certain amino acids, making it indispensable for DNA synthesis and cellular proliferation.[1][2] This reliance makes DHFR an excellent and long-standing target for chemotherapy. In the context of parasitic diseases, the folate metabolic pathway is particularly attractive because subtle but critical structural differences exist between the DHFR enzymes of parasites and their human hosts.
The 2,4-diaminopteridine scaffold, a core component of the natural substrate (folic acid) and classic inhibitors like methotrexate, serves as a foundational template for developing potent antifolates. However, the clinical utility of any DHFR inhibitor hinges on its selectivity. An ideal inhibitor must potently neutralize the parasitic enzyme while exhibiting minimal affinity for human DHFR (hDHFR) to avoid host toxicity. This guide provides an in-depth comparison of this compound derivatives, detailing the molecular basis for their selectivity and presenting the experimental workflows required to validate their performance in a drug discovery setting.
The Molecular Basis for Selectivity: Exploiting Divergent Active Sites
The ability to design selective DHFR inhibitors stems from evolutionary divergence in the enzyme's active site. While the overall catalytic mechanism is conserved, variations in key amino acid residues lining the substrate-binding pocket create distinct topographies between parasitic and human DHFR.[3] For instance, molecular docking studies on Plasmodium falciparum DHFR (PfDHFR) have revealed that the active site can accommodate bulkier side chains compared to hDHFR.[1] This difference allows for the design of derivatives with specific substitutions that create favorable interactions within the parasite enzyme's active site but cause steric clashes in the more constrained active site of the human enzyme.[4][5]
One successful strategy involves designing inhibitors with flexible, lipophilic side chains. These chains can adopt conformations that fit comfortably into a more spacious or uniquely shaped hydrophobic portion of the parasitic enzyme's active site.[4][6] For example, in certain this compound analogues, a bridged diarylamine side chain was shown to adopt a puckered orientation that fits better into the active site of Pneumocystis carinii DHFR than hDHFR, leading to high selectivity.[4][6]
Caption: Selective inhibition of parasitic DHFR by this compound derivatives.
Comparative Analysis of this compound Derivatives
The efficacy and selectivity of antifolates are quantified by their 50% inhibitory concentrations (IC50) against purified enzymes. The selectivity index (SI), calculated as the ratio of IC50 for the human enzyme to that of the parasite enzyme (SI = IC50 hDHFR / IC50 parasite DHFR), is a critical metric. A higher SI value indicates greater selectivity for the parasite target. The following table summarizes data for representative compounds, illustrating the impact of structural modifications on potency and selectivity.
| Compound ID | Parasite Target | Parasite DHFR IC50 (µM) | Human/Rat DHFR IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 4a | P. carinii | 0.21 | 4.4 | 21 | [4][6] |
| T. gondii | 0.043 | 4.4 | 102 | [4][6] | |
| M. avium | 0.012 | 4.4 | 367 | [4][6] | |
| Pyrimethamine | L. major | Poor Inhibition | Poor Inhibition | Not Selective | [7] |
| Trimetrexate | T. gondii | 0.00135 | 0.00407 | 3.0 | [8] |
| Compound 3 | T. gondii | 0.00157 | 0.308 | 196 | [8] |
Analysis of Performance:
-
Compound 4a , N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine, demonstrates an exceptional combination of high potency against multiple parasitic DHFRs and significant selectivity over the mammalian enzyme.[4][6] Its dibenz[b,f]azepine moiety is key to this selectivity, fitting preferentially into the parasite enzyme's active site.[4]
-
Classic antifolates like Pyrimethamine are often poor inhibitors of Leishmania DHFR and lack selectivity.[7] This underscores the need for scaffolds specifically optimized for different parasite species.
-
Trimetrexate is highly potent but shows poor selectivity (SI ≈ 3), limiting its therapeutic window due to potential host toxicity.[8]
-
In contrast, Compound 3 from a recent optimization study showcases remarkable progress. It achieves an 89-fold greater potency and 16-fold higher selectivity against Toxoplasma gondii DHFR than the standard drug, pyrimethamine, highlighting the success of structure-based drug design.[8]
Experimental Workflows for Evaluating Selectivity
Validating the selectivity of novel compounds requires a multi-tiered approach, beginning with biochemical assays on purified enzymes and progressing to cell-based assays that assess activity against the whole parasite.
Workflow 1: Recombinant DHFR Enzyme Inhibition Assay (Spectrophotometric)
This is the foundational assay for determining IC50 values. It measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[9] The presence of an inhibitor slows this reaction rate.
Caption: Workflow for the spectrophotometric DHFR enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10X stock of Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).[10]
-
Prepare working solutions of recombinant parasitic DHFR and human DHFR in 1X Assay Buffer. Keep on ice.
-
Prepare working solutions of NADPH and the substrate, dihydrofolic acid (DHF), in 1X Assay Buffer. Protect DHF from light.[11]
-
Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) and a known control inhibitor (e.g., methotrexate) in an appropriate solvent like DMSO, followed by a final dilution in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 2 µL of the test inhibitor, control inhibitor, or solvent control (for 0% inhibition).
-
Add 98 µL of the diluted DHFR enzyme solution to each well. Add 100 µL of Assay Buffer to background control wells (no enzyme).
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.[11]
-
Initiate the reaction by adding a 100 µL mixture containing NADPH and DHF to all wells. Final concentrations should be optimized, but typical ranges are 100-150 µM for NADPH and DHF.[10]
-
-
Measurement and Data Analysis:
-
Immediately place the plate in a multi-well spectrophotometer and measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at a constant temperature (e.g., 37°C).[9][10]
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
-
Workflow 2: In Vitro P. falciparum Growth Inhibition Assay
To confirm that enzymatic inhibition translates to antiparasitic activity, a whole-organism assay is essential. For P. falciparum, a common method measures the incorporation of a radiolabeled nucleic acid precursor, [³H]hypoxanthine, into the parasite's DNA during its intra-erythrocytic life cycle.[2][12]
Detailed Protocol:
-
Culture Preparation:
-
Maintain a synchronized culture of P. falciparum (e.g., an antifolate-sensitive M24 strain or a resistant V1/S strain) in human erythrocytes at a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2.5%).[12]
-
Culture medium consists of RPMI 1640 supplemented with human serum, bicarbonate, and other necessary nutrients.[13]
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 50 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 200 µL of the prepared parasite culture to each well. Include parasite-only (no drug) and uninfected erythrocyte controls.
-
Incubate the plate for 24 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
-
Radiolabeling and Harvesting:
-
After 24 hours, add 25 µL of culture medium containing [³H]hypoxanthine to each well.
-
Incubate for an additional 18-24 hours to allow for incorporation of the radiolabel.
-
Harvest the cells onto a glass-fiber filter using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
-
Measurement and Data Analysis:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by performing a non-linear regression analysis of the dose-response curve.[12]
-
Conclusion and Future Directions
The development of this compound derivatives as selective inhibitors of parasitic DHFR remains a highly promising strategy for antiparasitic drug discovery. Success hinges on a deep understanding of the structural nuances between host and parasite enzymes, which can be exploited through rational, structure-based design. As demonstrated, modifications to the pteridine core can yield compounds with nanomolar potency and selectivity indices exceeding 100, a significant improvement over classic, non-selective antifolates.[4][8]
The experimental workflows detailed here provide a robust framework for identifying and validating lead compounds. Future efforts should focus on:
-
Targeting Resistant Strains: The emergence of drug resistance, often through point mutations in the DHFR active site, necessitates the design of inhibitors that are effective against both wild-type and mutant enzymes.[5][14]
-
Improving Pharmacokinetic Properties: Potency and selectivity must be paired with favorable drug-like properties (solubility, metabolic stability, oral bioavailability) to translate in vitro success into clinical efficacy.[8]
-
Exploring Novel Scaffolds: While the this compound core is well-established, fragment-based screening and other modern techniques can help identify entirely new chemotypes that bind to the DHFR active site, potentially offering novel mechanisms for achieving selectivity.[15]
By integrating structural biology, computational modeling, and rigorous experimental validation, the development of next-generation antifolates can provide safer and more effective treatments for devastating parasitic diseases.
References
- 1. Binding modes of 2,4-diaminoquinazoline and this compound analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 2,4-diaminopyrimidines as antimalarials based on inhibition of the S108N and C59R+S108N mutants of dihydrofolate reductase from pyrimethamine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Leishmania dihydrofolate reductase and Leishmania growth by 5-benzyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. nstda.or.th [nstda.or.th]
Navigating Antifolate Resistance: A Comparative Guide to the In Vitro Efficacy of 2,4-Diaminopteridine Derivatives Against P. falciparum
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, presents a formidable challenge to global health. Antifolate drugs, which target the essential folate biosynthesis pathway, have long been a cornerstone of antimalarial chemotherapy. However, their efficacy has been severely compromised by the emergence of resistant parasite strains, primarily due to mutations in the dihydrofolate reductase (DHFR) enzyme.[1][2] This guide provides a comprehensive in vitro comparison of novel 2,4-diaminopteridine derivatives against sensitive and resistant P. falciparum strains, offering critical insights for researchers and drug development professionals engaged in the pursuit of next-generation antimalarials.
The Folate Pathway: A Validated Target Under Siege
The parasite's folate pathway is an attractive target for chemotherapy because, unlike their human hosts who obtain folate from their diet, plasmodia must synthesize it de novo. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of DNA, RNA, and certain amino acids.[3] Classical antifolates like pyrimethamine and cycloguanil competitively inhibit P. falciparum DHFR (PfDHFR), leading to parasite death.[4]
Resistance to these drugs is predominantly conferred by point mutations in the dhfr gene.[5] These mutations, such as S108N, N51I, and C59R, sterically hinder the binding of traditional antifolates to the enzyme's active site, thereby reducing their inhibitory activity.[6][7] The V1S strain of P. falciparum, for instance, harbors multiple mutations in its dhfr gene, rendering it highly resistant to pyrimethamine.[1][8] This necessitates the development of novel inhibitors capable of circumventing these resistance mechanisms.
Mechanism of Action: this compound Derivatives
The this compound scaffold represents a promising starting point for the design of new PfDHFR inhibitors. These compounds mimic the structure of the natural substrate, dihydrofolate, and are designed to form key interactions within the active site of PfDHFR, even in its mutated forms. The following diagram illustrates the proposed mechanism of action.
Caption: Competitive inhibition of P. falciparum DHFR by a this compound derivative, disrupting the folate pathway.
Comparative In Vitro Activity
The central tenet of developing new antifolates is their ability to maintain potency against resistant parasite strains. The following table summarizes the 50% inhibitory concentrations (IC₅₀) of representative 2,4-diaminoquinazoline and this compound derivatives against the highly pyrimethamine-resistant V1S strain of P. falciparum, as determined by the [³H]hypoxanthine incorporation assay.[1][4] For context, the activities of the established antifolates pyrimethamine and chlorcycloguanil, as well as the potent experimental inhibitor WR99210, are included.
| Compound Class | Compound/Derivative | IC₅₀ (nM) against P. falciparum V1S (Resistant) |
| Standard Antifolates | Pyrimethamine | 4,200[4] |
| Chlorcycloguanil | 81[4] | |
| WR99210 | 3[4] | |
| 2,4-Diaminoquinazoline | 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | 9[1][4] |
| 2,4-diamino-5-chloro-6-[N-(3,4,5-trimethoxybenzyl)amino]quinazoline | 22[4] | |
| This compound | 2,4-diamino-6-[(3,4,5-trimethoxybenzyl)amino]pteridine | >10,000[4] |
| 2,4-diamino-6-[(2,5-dimethoxybenzyl)amino]pteridine | >10,000[4] |
Data sourced from Ommeh et al., 2004.[1][4]
Analysis of In Vitro Data:
The data unequivocally demonstrates that certain 2,4-diaminoquinazoline derivatives exhibit remarkable potency against the pyrimethamine-resistant V1S strain. Notably, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, with an IC₅₀ of 9 nM, is over 450 times more active than pyrimethamine and approaches the potency of WR99210.[1][4] This suggests that its structural features allow it to effectively bind to and inhibit the mutated PfDHFR enzyme.
In contrast, the tested this compound derivatives were found to be weak inhibitors of the V1S strain, with IC₅₀ values exceeding 10,000 nM.[4] This highlights the critical role of the core scaffold and substituent groups in overcoming resistance. The quinazoline core, in this context, appears to be more advantageous for achieving high potency against this specific resistant strain.
Experimental Protocol: In Vitro Antimalarial Drug Susceptibility Testing
The following is a detailed protocol for determining the in vitro susceptibility of P. falciparum to antimalarial compounds using the widely accepted [³H]hypoxanthine incorporation assay.[5][9] This method measures the incorporation of a radiolabeled nucleic acid precursor as an indicator of parasite viability.
Step-by-Step Methodology
-
Parasite Culture Maintenance:
-
Aseptically maintain continuous cultures of P. falciparum (e.g., V1S-resistant and a sensitive strain like 3D7) in human O+ erythrocytes at a 2-5% hematocrit.
-
Use complete medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum).
-
Incubate cultures at 37°C in a modular chamber flushed with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[2]
-
Monitor parasite growth via Giemsa-stained thin blood smears and maintain parasitemia between 1-5% by regular sub-culturing.
-
-
Synchronization of Parasite Cultures:
-
For consistent results, synchronize parasite cultures to the ring stage. This can be achieved by methods such as sorbitol lysis.
-
-
Preparation of Drug Plates:
-
In a 96-well microtiter plate, perform serial dilutions of the test compounds (e.g., this compound derivatives) and reference drugs (e.g., pyrimethamine) in the complete medium to achieve a range of final concentrations.
-
Include drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).
-
-
Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.25-0.5% and a hematocrit of 1.5%.
-
Add the parasite suspension to each well of the drug-prepared microtiter plate.
-
-
Incubation:
-
Incubate the plates for 24 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Radiolabeling:
-
Prepare a solution of [³H]hypoxanthine in the complete medium.
-
Add a specific amount (e.g., 0.5 µCi) of [³H]hypoxanthine to each well.
-
Return the plates to the incubator for an additional 18-24 hours.
-
-
Harvesting and Scintillation Counting:
-
Terminate the assay by freezing the plates at -20°C or -80°C.
-
Thaw the plates and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester. This captures the parasite DNA that has incorporated the [³H]hypoxanthine.
-
Wash the filters to remove unincorporated radioisotope.
-
Allow the filters to dry, then place them in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the mean CPM of the background control from all other readings.
-
Express the CPM for each drug concentration as a percentage of the drug-free control (100% growth).
-
Plot the percentage of growth inhibition against the drug concentration (log scale).
-
Determine the IC₅₀ value, the concentration at which parasite growth is inhibited by 50%, using non-linear regression analysis of the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the [³H]hypoxanthine incorporation assay to determine antimalarial IC₅₀ values.
Conclusion and Future Directions
The in vitro data presented herein underscores the potential of novel 2,4-diamino-scaffold derivatives to overcome high-level pyrimethamine resistance in P. falciparum. While the 2,4-diaminoquinazoline class shows particular promise, the inactivity of the tested 2,4-diaminopteridines against the V1S strain highlights the nuanced structure-activity relationships that govern efficacy against mutated PfDHFR.
These findings serve as a crucial guide for medicinal chemists and pharmacologists in the rational design of next-generation antifolates. Future work should focus on expanding the library of this compound derivatives and systematically evaluating them against a panel of parasite strains with diverse dhfr mutations. This will enable a more complete understanding of their potential as broad-spectrum antimalarials. The robust and validated in vitro testing protocols detailed here provide the necessary framework for these critical next steps in the fight against malaria.
References
- 1. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. iddo.org [iddo.org]
- 6. In vitro activities of 2,4-diaminoquinazoline and this compound derivatives against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding modes of 2,4-diaminoquinazoline and this compound analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4-Diaminopteridine for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Diaminopteridine, a heterocyclic compound that, while valuable in research, requires careful management as a hazardous waste. Our commitment to scientific integrity and safety extends beyond the supply of high-quality reagents to ensuring our customers are empowered with the knowledge to manage them responsibly.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is essential. This compound, while a valuable building block in medicinal chemistry, presents several health risks that necessitate stringent safety protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications underscore the importance of minimizing all routes of exposure—ingestion, skin contact, eye contact, and inhalation. The causality behind these classifications lies in the chemical's reactivity with biological tissues.
Table 1: GHS Hazard Information for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 348669[1]
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, the following personal protective equipment must be worn at all times when handling this compound, including during disposal preparation:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation from splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is required to protect against skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer. Improper disposal of nitrogenous heterocyclic compounds can lead to environmental contamination with potential toxic effects on aquatic and terrestrial ecosystems[2][3][4][5].
The following workflow provides a systematic approach to the safe and compliant disposal of this compound.
Figure 1. Decision workflow for the proper disposal of this compound.
Waste Segregation
Proper segregation is the first and most critical step to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Crucially, do not mix this compound solutions with other incompatible waste streams. For instance, solutions in organic solvents should not be combined with aqueous waste unless their compatibility is verified.
-
Container Selection and Labeling
The integrity and labeling of waste containers are paramount for safe storage and transport.
-
Container Requirements:
-
Use containers that are chemically compatible with this compound and any associated solvents. High-density polyethylene (HDPE) or glass bottles are generally suitable.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.
-
Do not overfill liquid waste containers; leave a headspace of at least 10% to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity.
-
Indicate the date when the waste was first added to the container.
-
Include the name and contact information of the responsible researcher or laboratory.
-
Storage of Hazardous Waste
Proper storage of this compound waste is essential to prevent accidents and ensure regulatory compliance.
-
Store waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from sources of ignition or extreme heat.
-
Segregate containers of incompatible materials using physical barriers or secondary containment.
Final Disposal by a Licensed Professional Service
The final and most critical step is the disposal of the collected waste through a licensed and reputable chemical waste disposal service.
-
Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a validated and approved procedure and the necessary safety equipment. Currently, there are no widely established and verified protocols for the chemical neutralization of this compound for general laboratory use.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with a detailed inventory of the waste, including the chemical name, quantity, and any other components in the waste mixture.
-
Follow all instructions provided by the EHS or the disposal contractor for the packaging and handover of the waste.
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required personal protective equipment as outlined in Section 2.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spill.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable laboratory detergent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Environmental Considerations and the Importance of Proper Disposal
By following these procedures, you contribute to a safer research environment and the protection of our planet's delicate ecosystems.
References
- 1. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijiemr.org [ijiemr.org]
- 6. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JoDrugs. AMINOPTERIN [jodrugs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
